Methyl 4-hydroxy-5-nitronicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)4-2-8-3-5(6(4)10)9(12)13/h2-3H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYDSXOTMFXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673220 | |
| Record name | Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214387-19-5 | |
| Record name | Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-hydroxy-5-nitronicotinate (CAS: 1214387-19-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-hydroxy-5-nitronicotinate is a substituted pyridine derivative belonging to the broader class of nitronicotinates. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, and its potential, though largely inferred, biological activities. The core structure combines a methyl nicotinate scaffold, a hydroxyl group, and a nitro group—a well-known pharmacophore and toxicophore.[1] While direct research on this specific molecule is limited, this document synthesizes information from structurally related compounds and the established chemistry of nitroaromatic substances to provide a foundational resource for researchers. Particular focus is given to its potential as an antimicrobial agent, the underlying mechanism of bioreductive activation, and standardized protocols for its preliminary biological evaluation.
Introduction: The Scientific Context of Nitronicotinates
The nicotinate scaffold, a derivative of nicotinic acid (Vitamin B3), is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a nitro (-NO₂) group onto this or similar aromatic frameworks dramatically alters the molecule's electronic properties and biological potential.[2] The nitro group is strongly electron-withdrawing, a feature that is central to the bioactivity of many nitroaromatic drugs, including widely used antibiotics like metronidazole and nitrofurantoin.[3][4]
The biological activity of these compounds is often dependent on the reductive bioactivation of the nitro group within a target organism, a process that generates cytotoxic reactive nitrogen species.[2][5] this compound, possessing this key functional group, represents a compound of significant interest for exploratory research in areas such as antimicrobial drug discovery and as a chemical probe to investigate biological systems.[6]
Physicochemical Properties and Structural Analysis
Accurate characterization is the bedrock of reproducible research. The key identifiers and computed physicochemical properties for this compound are summarized below.
Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| IUPAC Name | methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate | [7] |
| CAS Number | 1214387-19-5 | [8] |
| Molecular Formula | C₇H₆N₂O₅ | [7] |
| Molecular Weight | 198.13 g/mol | [9] |
| Canonical SMILES | COC(=O)C1=CNC=C(C1=O)[O-] | [7] |
A critical note on structure: The common name "4-hydroxy" and the IUPAC name "4-oxo" describe two tautomeric forms of the same molecule (a keto-enol tautomerism). The pyridone (keto) form is often the more stable isomer and is reflected in the IUPAC nomenclature. Researchers should be aware that the molecule exists in equilibrium between these two forms.
Computed Physicochemical Data
| Property | Predicted Value | Source |
| Monoisotopic Mass | 198.02766 Da | [7] |
| XlogP | 0.2 | [7] |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 5 | N/A |
| Predicted CCS ([M+H]⁺) | 134.4 Ų | [7] |
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient pathway can be proposed based on established organic chemistry principles, such as the nitration of an activated aromatic ring.
Proposed Synthetic Pathway: Electrophilic Nitration
The most direct route is the electrophilic aromatic substitution on a commercially available precursor, Methyl 4-hydroxynicotinate. The hydroxyl group is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, the C5 position is sterically accessible and electronically favored for substitution.
Caption: Proposed synthesis of this compound.
Generalized Experimental Protocol for Synthesis
This protocol is a generalized procedure adapted from standard nitration methodologies, such as those used in the synthesis of other nitroaromatic compounds.[10] Causality: The use of a strong acid mixture (sulfuric and nitric acid) is essential to generate the highly reactive nitronium ion (NO₂⁺) electrophile required for the substitution reaction. Performing the addition at low temperatures (0-5°C) is a critical safety and selectivity measure to control the exothermic nature of the reaction and prevent over-nitration or degradation.
-
Preparation : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-hydroxynicotinate in concentrated sulfuric acid at 0°C.
-
Nitration : Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution from step 1, ensuring the internal temperature does not exceed 5°C.
-
Reaction : Stir the mixture at room temperature for a designated time (e.g., 6 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).[11]
-
Workup : Carefully pour the reaction mixture onto crushed ice to quench the reaction. The resulting precipitate is the crude product.
-
Purification : Collect the crude product by vacuum filtration, wash with cold water until neutral, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the final, pure compound.
Chemical Reactivity
The molecule's functionality allows for several key transformations:
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂ with a Pd/C catalyst, or Fe in acetic acid).[6][10] This opens up a vast array of subsequent derivatization possibilities.
-
Reactions of the Hydroxyl Group : The hydroxyl group can undergo esterification or etherification, allowing for modification of the compound's lipophilicity and pharmacokinetic properties.[6]
-
Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, which may alter solubility and biological target engagement.
Inferred Biological Activity and Mechanism of Action
Disclaimer: The following section is based on the known biological activities of structurally similar compounds and the general class of nitroaromatics. Direct experimental data on this compound is not extensively available.
Antimicrobial Potential
Nitroaromatic compounds are a cornerstone of antimicrobial therapy, particularly against anaerobic bacteria and certain parasites.[1][2] Their mechanism is not one of direct inhibition, but rather they act as prodrugs that require intracellular activation.[4]
Mechanism of Action: The proposed antimicrobial mechanism involves the following steps:
-
Cellular Uptake : The compound diffuses into the microbial cell.
-
Bioreductive Activation : Inside the low-oxygen environment of an anaerobic bacterium or certain protozoa, host-cell flavoenzymes called nitroreductases (Type I or Type II) reduce the nitro group.[12]
-
Generation of Cytotoxic Species : This reduction is a stepwise process that generates highly reactive intermediates, including a nitro radical anion, nitroso, and hydroxylamine species.[2][5]
-
Cellular Damage : These reactive species are non-specific and cause widespread damage to cellular macromolecules, including DNA, leading to strand breakage and cell death.[3]
Caption: General mechanism of bioreductive activation of nitroaromatic drugs.
Other Potential Activities
Based on related structures, there may be potential for other biological activities:
-
Anti-inflammatory Activity : Some nicotinic acid derivatives have shown anti-inflammatory properties.
-
Enzyme Inhibition : The electron-deficient pyridine ring could interact with active sites of various enzymes.
Foundational Experimental Protocols
To facilitate the investigation of this compound, the following are detailed, self-validating protocols for initial biological screening.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[13][14]
Causality: The broth microdilution method is chosen as it provides a quantitative result (the MIC value) and is amenable to a 96-well plate format, allowing for efficient testing of multiple concentrations and strains simultaneously.[13]
Methodology: Broth Microdilution
-
Stock Solution Preparation : Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions : In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation : Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation : Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in medium only) and a negative control (medium only).
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the compound's cytotoxic effect on a mammalian cell line, providing an initial measure of its therapeutic index.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells, making it a reliable and quantifiable method for assessing cytotoxicity.[16]
Methodology: MTT Assay
-
Cell Seeding : Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of this compound for a specified exposure time (e.g., 24 or 48 hours).
-
MTT Addition : Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[17]
-
Solubilization : Carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the insoluble purple formazan crystals.[16]
-
Absorbance Reading : Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis : Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Safety and Handling
While specific toxicity data for this compound is not available, precautions should be based on related compounds and functional group chemistry.
-
Hazard Classification (Inferred) : A structurally related isomer, Methyl 6-hydroxy-5-nitronicotinate (CAS: 222970-61-8), is classified under GHS with the H314 hazard statement: "Causes severe skin burns and eye damage".[9] It is prudent to handle this compound with the same level of caution.
-
Handling : Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[8]
Conclusion and Future Directions
This compound is a chemical entity with a structural profile that suggests significant potential for biological activity, particularly in the antimicrobial domain. Its value lies in the combination of a nicotinate core with a bioreducible nitro group. This guide provides the foundational knowledge—from physicochemical properties and a proposed synthesis to standardized testing protocols—for researchers to begin a systematic investigation.
Future work should focus on:
-
Confirmation of Synthesis : Executing and optimizing the proposed synthetic route.
-
Broad Biological Screening : Performing the described antimicrobial and cytotoxicity assays against a wide panel of microbial strains and cell lines.
-
Mechanism of Action Studies : Investigating the specific nitroreductases involved in its activation.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing analogs by modifying the hydroxyl and ester groups to probe their influence on activity and selectivity.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available from: [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
- CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
- World Organisation for Animal Health. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link]
- Wang, X., et al. (2016). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules. Available from: [Link]
- Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Available from: [Link]
- World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
- van den Driest, P. J., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases. Available from: [Link]
- Pérez-Rebollar, B., et al. (2016). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. Available from: [Link]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]
- Re-Lia, S. A., & T-Augustin, M. B. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available from: [Link]
- MDPI. (2021). Nitroaromatic Antibiotics. Available from: [Link]
- de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available from: [Link]
- Czarnecka, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available from: [Link]
- Namiot, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available from: [Link]
- Popova, E. V., et al. (2022). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules. Available from: [Link]
- Ríos-Guzmán, A. G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available from: [Link]
- PubChemLite. This compound (C7H6N2O5). Available from: [Link]
- Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
- PubChem. Methyl 6-hydroxy-5-nitronicotinate. Available from: [Link]
- PubChemLite. Methyl 6-hydroxy-5-nitronicotinate (C7H6N2O5). Available from: [Link]
- Dong, H., et al. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available from: [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. scielo.br [scielo.br]
- 6. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]
- 7. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 8. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]
- 9. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdb.apec.org [pdb.apec.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methyl 4-hydroxy-5-nitronicotinate CAS number 1214387-19-5
An In-Depth Technical Guide to Methyl 4-hydroxy-5-nitronicotinate (CAS Number 1214387-19-5)
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted pyridine derivative characterized by a nicotinate methyl ester backbone with hydroxyl and nitro functional groups at the 4 and 5 positions, respectively. As a functionalized heterocyclic compound, it holds potential as a versatile building block in medicinal chemistry and materials science. The pyridine ring is a privileged scaffold in drug discovery, and the presence of electron-withdrawing (nitro) and electron-donating (hydroxyl) groups, along with a reactive ester moiety, makes this molecule an intriguing subject for further synthetic elaboration and biological screening. This guide provides a comprehensive overview of its known properties, a postulated synthetic pathway based on established chemical principles, and an exploration of its potential research applications for scientists and drug development professionals.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, its fundamental properties can be collated from supplier information and predicted based on its chemical structure.
Core Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1214387-19-5 | [1] |
| Molecular Formula | C₇H₆N₂O₅ | [1] |
| Molecular Weight | 198.13 g/mol | [1] |
| Appearance | Likely a yellow crystalline solid | [2] |
| Storage | Store long-term in a cool, dry place; recommended storage at 2-8°C, sealed from moisture. | [1] |
Tautomerism and Spectroscopic Characterization
It is important to note that 4-hydroxypyridine derivatives can exist in equilibrium with their pyridone tautomer. Given the substitution pattern, this compound can exist in two tautomeric forms.
A simplified representation of the potential tautomerism in 4-hydroxypyridine systems.
Based on analogous structures, the following spectroscopic characteristics can be anticipated:
-
¹H NMR: The proton spectrum would likely show two distinct singlets in the aromatic region corresponding to the protons at the 2 and 6 positions of the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro and ester groups. A singlet corresponding to the methyl ester protons would be expected further upfield.
-
¹³C NMR: The carbon spectrum would display signals for the six carbons of the pyridine ring, with the carbons attached to the nitro and hydroxyl groups being significantly shifted. The carbonyl carbon of the ester would appear at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.
Postulated Synthetic Pathway
Proposed Synthetic Workflow
A postulated two-step synthesis of this compound.
Step 1: Synthesis of Methyl 4-hydroxynicotinate (Esterification)
The first step involves the conversion of the commercially available 4-hydroxynicotinic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol) as the solvent and a strong acid catalyst.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 volumes) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) while stirring. The addition of the acid is exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield pure methyl 4-hydroxynicotinate.[3]
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.
Step 2: Synthesis of this compound (Nitration)
The second step is the regioselective nitration of the electron-rich pyridine ring of methyl 4-hydroxynicotinate. The hydroxyl group is an activating, ortho-, para-director. In this case, the 5-position is ortho to the hydroxyl group and is the most likely site for electrophilic substitution.
Protocol:
-
Reaction Setup: Add methyl 4-hydroxynicotinate (1.0 eq) to a round-bottom flask and cool to 0°C in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (3-5 volumes) while maintaining the temperature at or below 5°C. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 volumes) at 0°C.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of methyl 4-hydroxynicotinate, ensuring the internal temperature does not exceed 10°C.[4] After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.[5]
Causality: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[6] The electron-donating hydroxyl group on the pyridine ring directs this electrophile to the adjacent 5-position, leading to the desired product.
Potential Research Applications and Workflow
While specific biological activities for this compound have not been reported, the nitropyridine scaffold is present in numerous compounds with diverse pharmacological properties.[7][8] The presence of the nitro group, a known pharmacophore in certain classes of drugs, suggests potential utility in several research areas.[9]
Areas of Interest for Drug Discovery
-
Antimicrobial Agents: Many nitro-containing heterocyclic compounds exhibit antibacterial and antiprotozoal activity.[10] This compound could serve as a starting point for the development of new anti-infective agents.
-
Anti-inflammatory Agents: The nicotinic acid backbone is related to niacin (Vitamin B3), which has known anti-inflammatory properties. The introduction of the nitro group could modulate this activity.[11]
-
Enzyme Inhibition: The functional groups on the molecule could interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.
Experimental Workflow for Bioactivity Screening
Sources
- 1. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. aiinmr.com [aiinmr.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]
- 11. Buy 4-Hydroxy-5-nitronicotinic acid | 911461-03-5 [smolecule.com]
IUPAC name for Methyl 4-hydroxy-5-nitronicotinate
An In-depth Technical Guide to Methyl 4-hydroxy-5-nitronicotinate
Abstract
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro and carboxylate groups and the electron-donating hydroxyl group on the pyridine core, make it a versatile scaffold for drug discovery and a valuable intermediate for complex molecular synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on the underlying chemical principles relevant to researchers in the pharmaceutical and chemical sciences.
Chemical Identity and Structural Elucidation
The nomenclature of heterocyclic compounds can be complex due to tautomerism. This compound is a prime example, existing in equilibrium between its enol and keto forms. While commonly referred to by its "hydroxy" name, the keto tautomer, methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate , is a significant contributor to its structure and reactivity. For clarity, IUPAC naming often favors the keto form.
-
Common Name: this compound
-
IUPAC Name: methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate[1]
-
CAS Number: 1214387-19-5[2]
-
Molecular Weight: 198.13 g/mol [2]
Structural Identifiers:
-
Canonical SMILES: COC(=O)C1=CNC=C(C1=O)[O-][1]
-
InChI: InChI=1S/C7H6N2O5/c1-14-7(11)4-2-8-3-5(6(4)10)9(12)13/h2-3H,1H3,(H,8,10)[1]
-
InChIKey: KRJYDSXOTMFXQV-UHFFFAOYSA-N[1]
Tautomerism
The compound's functionality is defined by the keto-enol tautomerism between the 4-hydroxy-pyridine and the 4-pyridone forms. This equilibrium is crucial as it dictates the molecule's hydrogen bonding capability, aromaticity, and reactivity profile. The pyridone form often predominates in various solvents and the solid state.
Caption: Keto-enol tautomerism of the core scaffold.
Physicochemical Properties
Experimental data for this compound is not widely published. The following table summarizes key properties, including values predicted through computational models, which serve as a valuable estimation for experimental design.
| Property | Value | Source |
| Molecular Weight | 198.13 g/mol | PubChem[2] |
| Molecular Formula | C₇H₆N₂O₅ | PubChem[1][2] |
| XLogP3 (Predicted) | 0.2 | PubChemLite[1] |
| Storage Temperature | 2-8°C, Sealed in dry | BLD Pharm[2] |
| Monoisotopic Mass | 198.02766 Da | PubChemLite[1] |
| Predicted CCS ([M+H]⁺) | 134.4 Ų | PubChemLite[1] |
| Predicted CCS ([M-H]⁻) | 136.3 Ų | PubChemLite[1] |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of substituted nitropyridines can be achieved through several established organic chemistry transformations. A common strategy involves the nitration of a pre-functionalized pyridine ring. While specific literature for the synthesis of CAS 1214387-19-5 is sparse, a plausible and logical pathway can be designed starting from commercially available materials.
Proposed Synthetic Workflow:
A logical approach involves the esterification of 4-hydroxynicotinic acid, followed by regioselective nitration. The electron-donating hydroxyl group at C4 and the electron-withdrawing carboxylate at C3 direct the nitration to the C5 position.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Esterification: To a solution of 4-hydroxynicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring by TLC. After completion, neutralize the acid, remove methanol under reduced pressure, and extract the resulting methyl 4-hydroxynicotinate.
-
Nitration: Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C. Slowly add methyl 4-hydroxynicotinate to the nitrating mixture, maintaining the low temperature. Allow the reaction to stir for several hours before carefully quenching with ice water. The precipitated product, this compound, can be collected by filtration and purified by recrystallization.
Chemical Reactivity
The reactivity of this molecule is governed by its three key functional groups:
-
Nitro Group: The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is fundamental in medicinal chemistry, as the resulting aminopyridine is a common pharmacophore.
-
Hydroxyl/Keto Group: The nucleophilic hydroxyl group (in the enol form) or the enolate (from the keto form) can undergo O-alkylation or O-acylation reactions.
-
Methyl Ester: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-hydroxy-5-nitronicotinic acid.[3] It can also be converted to amides via aminolysis.
Biological Activity and Applications in Drug Discovery
Nitro-containing compounds are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities.[4] While specific bioactivity data for this compound is limited, its structural motifs suggest significant potential.
Mechanism of Action of Nitroaromatics
The biological activity of many nitro compounds is contingent upon their in-vivo reduction.[4][5] Cellular nitroreductases can reduce the nitro group to generate reactive nitroso and hydroxylamine intermediates. These species can induce cellular damage through oxidative stress or by covalently modifying biological macromolecules like DNA and proteins, leading to antimicrobial or cytotoxic effects.[4]
Caption: General mechanism of action for nitroaromatic pro-drugs.
Potential Therapeutic Applications
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antibacterial and antiparasitic agents.[4] This scaffold could be explored for developing new treatments against resistant pathogens.
-
Anti-inflammatory Agents: Certain substituted pyridines and chalcones containing nitro groups have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[6]
-
Oncology: The cytotoxic potential of nitro compounds makes them interesting candidates for anticancer drug development.
-
Synthetic Building Block: Perhaps its most immediate application is as a versatile chemical intermediate. The three distinct functional groups can be manipulated orthogonally to build more complex, biologically active molecules. For instance, it can serve as a precursor for various substituted pyridines, which are privileged structures in drug discovery.[7][8]
Spectroscopic Characterization (Predicted)
Detailed analysis of the molecule's structure can be confirmed using standard spectroscopic techniques. The following are expected spectral features:
-
¹H NMR: The spectrum would show distinct signals for the two protons on the pyridine ring, likely appearing as doublets or singlets depending on the solvent and tautomeric form. A sharp singlet around 3.9 ppm would correspond to the methyl ester protons. The N-H proton of the pyridone tautomer would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would display seven unique carbon signals. The carbonyl carbons of the ester and the pyridone ring would be found significantly downfield (>160 ppm). The remaining aromatic and methyl carbons would appear at their characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ester (~1730 cm⁻¹) and the pyridone (~1650 cm⁻¹), N-O stretching for the nitro group (~1550 and 1350 cm⁻¹), and O-H/N-H stretching in the 3200-3500 cm⁻¹ region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula C₇H₆N₂O₅ by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ at approximately 199.035 Da.
Safety and Handling
-
Potential Hazards: Based on related structures, this compound may cause severe skin burns and eye damage.[9] Nitroaromatic compounds as a class can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from incompatible materials.
Disclaimer: This information is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides | Request PDF. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H6N2O5). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]
-
PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-5-nitronicotinic acid | C6H4N2O5 | CID 22019202. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of alkyl 3-bromo-3-nitroacrylates with substituted hydrazines. Synthesis of N′-substituted alkyl 3-nitropyruvate hydrazones | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 2. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Hydroxy-5-nitronicotinic acid | C6H4N2O5 | CID 22019202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]
- 8. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
- 9. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of Methyl 4-hydroxy-5-nitronicotinate
An In-Depth Technical Guide to Methyl 4-hydroxy-5-nitronicotinate
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, this guide synthesizes available information, predicted properties, and knowledge from structurally related analogues to present a detailed profile. We will delve into its physicochemical properties, propose a viable synthetic route, discuss its chemical reactivity, and explore its potential applications as a scaffold in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.
Introduction to a Versatile Pyridine Scaffold
This compound belongs to the class of nitro-substituted pyridines, a family of compounds recognized for its diverse biological activities and utility as synthetic intermediates.[1] The core structure features a pyridine ring, a versatile pharmacophore, substituted with a hydroxyl group, a nitro group, and a methyl ester. This unique combination of functional groups imparts a distinct electronic and steric profile, making it a valuable building block for creating more complex molecules. The nitro group, in particular, is a key feature in many bioactive compounds and can be chemically transformed into other functional groups, such as amines, providing a strategic handle for molecular elaboration.[2] This guide aims to consolidate the known and predicted characteristics of this compound to serve as a foundational resource for its scientific exploration.
Physicochemical and Spectroscopic Profile
Chemical Identity and Structure
This compound is a pyridine derivative. Like many hydroxypyridines, it can exist in tautomeric forms. The equilibrium between the 4-hydroxy-pyridine form and the 4-oxo-1,4-dihydropyridine (pyridone) form is a critical aspect of its chemistry. The pyridone tautomer is often predominant.
DOT Diagram: Tautomeric Forms
Caption: Fischer esterification of 4-Hydroxy-5-nitronicotinic acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-Hydroxy-5-nitronicotinic acid (1.0 eq). [3]2. Solvent and Catalyst: Add an excess of anhydrous methanol to serve as both the solvent and the reactant. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Key Chemical Transformations
The functional groups on this compound allow for several important chemical transformations:
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents, such as H₂ with a Pd/C catalyst or SnCl₂. This transformation yields a highly valuable amino-substituted pyridine, a common intermediate in pharmaceutical synthesis. [1]* Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.
-
N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be alkylated or arylated under suitable conditions.
Potential Applications in Drug Discovery
Rationale for Pharmacological Interest
The combination of a pyridine core, a nitro group, and a methyl ester makes this molecule a compelling starting point for drug discovery programs.
-
The "Magic Methyl": The methyl group, though small, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties by improving metabolic stability, modulating solubility, and influencing binding conformations. [4][5]* Nitroaromatic Bioactivity: Aromatic nitro compounds are found in numerous approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer effects. [2]* Scaffold for Library Synthesis: Its multiple functional groups serve as handles for diversification, making it an ideal scaffold for generating libraries of related compounds for high-throughput screening.
DOT Diagram: Drug Discovery Workflow
Caption: Conceptual workflow for utilizing the scaffold in drug discovery.
Potential Biological Activities
Based on its structural features and comparison with related compounds, this compound and its derivatives could be investigated for several biological activities:
-
Antimicrobial Activity: Many nitro-substituted heterocycles exhibit potent antibacterial and antifungal properties. [1][6][7]The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are cytotoxic.
-
Anti-inflammatory Effects: Nicotinic acid derivatives have been explored for their anti-inflammatory properties. [1]* Enzyme Inhibition: The scaffold could be tailored to fit into the active sites of various enzymes, such as kinases or PARP, where related structures have shown activity. [8] Molecular docking and in vitro assays would be the primary methods to begin exploring these potential activities. [1]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, hazard information can be inferred from closely related compounds.
-
Hazard Identification: The related isomer, Methyl 6-hydroxy-5-nitronicotinate, is classified as causing severe skin burns and eye damage. [9]Other similar chlorinated compounds are listed as harmful if swallowed and causing skin and eye irritation. [10]Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place (2-8°C), as recommended by suppliers. [11][3]
Conclusion and Future Outlook
This compound represents a chemical scaffold with significant untapped potential. Its well-defined structure, featuring multiple points for chemical modification, makes it an attractive starting point for the synthesis of novel compounds. While current knowledge is primarily based on predicted data and analogies to similar structures, this guide provides a solid foundation for future research. The logical next steps involve the experimental validation of its physicochemical properties, optimization of its synthesis, and a systematic exploration of its biological activities. As the demand for novel therapeutic agents and functional materials continues to grow, versatile building blocks like this compound will undoubtedly play a crucial role in the innovation pipeline.
References
- PubChemLite. This compound (C7H6N2O5). [Link]
- PubChem. 4-Hydroxy-5-nitronicotinic acid | C6H4N2O5 | CID 22019202. [Link]
- The Royal Society of Chemistry. Table of Contents. [Link]
- The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
- PubChem. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357. [Link]
- PubChem. Methyl Nicotinate | C7H7NO2 | CID 7151. [Link]
- NIST WebBook. methyl 4-hydroxy-3-nitrobenzoate. [Link]
- PubMed. [Application of methyl in drug design]. [Link]
- DergiPark. INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. [Link]
- PubChem. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. [Link]
- NIH. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]
- PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
- MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]
- MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
Sources
- 1. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. 911461-03-5|4-Hydroxy-5-nitronicotinic acid|BLD Pharm [bldpharm.com]
- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
- 9. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-hydroxy-5-nitronicotinate
For researchers and professionals in drug development, the unambiguous structural confirmation of a molecule is the bedrock of all subsequent investigation. This guide provides an in-depth technical overview of the expected spectroscopic data for Methyl 4-hydroxy-5-nitronicotinate (CAS No: 1214387-19-5), a substituted pyridine derivative with potential applications in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Key Considerations: The Tautomeric Equilibrium
This compound is not a static entity but exists as a dynamic equilibrium between two tautomeric forms: the 4-hydroxypyridine form (I) and the 4-pyridone form (II).
Caption: Standardized workflow for NMR spectral acquisition and analysis.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, a signal for the methyl ester, and a broad signal for the exchangeable proton (N-H or O-H).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 13.0 | Broad Singlet | 1H | N-H (Pyridone) or O-H (Hydroxy) | Exchangeable proton, chemical shift is concentration and solvent dependent. The pyridone N-H is expected to be significantly downfield. |
| ~8.8 - 9.2 | Singlet | 1H | H-2 | Deshielded by the adjacent nitrogen and the carbonyl group in the pyridone tautomer. |
| ~8.5 - 8.9 | Singlet | 1H | H-6 | Deshielded by the adjacent nitrogen and the electron-withdrawing nitro group. |
| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |
Rationale: The electron-withdrawing nature of the nitro group, the ester carbonyl, and the ring nitrogen atom will cause all pyridine ring protons to appear significantly downfield. [1][2][3]The exact positions of H-2 and H-6 are influenced by the combined electronic effects of the substituents.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 175 | C=O (Pyridone, C-4) | Carbonyl carbons in a conjugated system appear significantly downfield. |
| ~164 - 168 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. [4] |
| ~145 - 155 | C-2 | Adjacent to nitrogen and influenced by the carbonyl at C-4. |
| ~140 - 150 | C-6 | Adjacent to nitrogen and strongly influenced by the nitro group. |
| ~135 - 145 | C-5 | Carbon bearing the electron-withdrawing nitro group. |
| ~115 - 125 | C-3 | Carbon bearing the ester group. |
| ~52 - 55 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
Rationale: The chemical shifts are predicted based on established ranges for substituted pyridines and related heterocycles. [4][5][6]The carbons directly attached to electronegative atoms (N, O) and those part of the carbonyl groups will be the most deshielded (highest ppm values).
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
| Step | Action | Purpose |
| 1 | Sample Preparation | Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis. |
| 2 | Background Scan | Perform a background scan of the empty sample compartment (or clean ATR crystal) to account for atmospheric CO₂ and H₂O. |
| 3 | Sample Scan | Place the sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. |
| 4 | Data Analysis | Identify and label the wavenumbers (cm⁻¹) of the major absorption bands. |
Predicted IR Absorption Bands (KBr Pellet or ATR)
The IR spectrum will be dominated by strong absorptions from the nitro, carbonyl, and hydroxyl/amine groups.
| Wavenumber Range (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200 - 2800 | Broad, Medium | N-H Stretch | Amide (Pyridone form) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |
| ~1720 - 1740 | Strong | C=O Stretch | Methyl Ester |
| ~1650 - 1680 | Strong | C=O Stretch | Amide (Pyridone form) |
| ~1530 - 1560 | Strong | Asymmetric N-O Stretch | Nitro Group |
| ~1450 - 1500 | Medium | C=C & C=N Stretch | Pyridine Ring |
| ~1340 - 1370 | Strong | Symmetric N-O Stretch | Nitro Group |
| ~1200 - 1300 | Strong | C-O Stretch | Ester |
Rationale: The most diagnostic peaks will be the two strong N-O stretching bands, which are characteristic of aromatic nitro compounds. [7][8][9][10]The presence of a strong carbonyl absorption around 1650-1680 cm⁻¹ alongside a broad N-H stretch would strongly support the 4-pyridone tautomer as the dominant form in the solid state. [11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.
Experimental Protocol: MS Data Acquisition (Electrospray Ionization - ESI)
Caption: General workflow for Electrospray Ionization Mass Spectrometry.
Predicted Mass Spectrum (ESI+)
The molecular formula is C₇H₆N₂O₅, with a monoisotopic mass of 198.0277 Da.
| m/z (Predicted) | Ion | Rationale |
| 199.0350 | [M+H]⁺ | The protonated molecular ion. This is expected to be the base peak in ESI. [12] |
| 221.0169 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI. [12] |
| 168.0294 | [M+H - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 153.0189 | [M+H - NO₂]⁺ | Loss of the nitro group. |
| 140.0240 | [M+H - COOCH₃]⁺ | Loss of the entire methoxycarbonyl group. |
Rationale: In positive-ion ESI, the molecule is expected to readily protonate to form [M+H]⁺. The fragmentation of pyridine carboxylic acid esters typically involves the loss of the alkoxy group (-OCH₃) or the entire ester group. [13][14][15]The loss of the nitro group is also a common fragmentation pathway for nitroaromatic compounds.
Conclusion: A Cohesive Spectroscopic Profile
The structural elucidation of this compound requires a synergistic interpretation of NMR, IR, and MS data. The key features to anticipate are:
-
Evidence of Tautomerism: The choice of solvent will likely influence the observed spectra, particularly the IR (N-H vs. O-H stretch) and NMR (exchangeable proton signal).
-
¹H and ¹³C NMR: Signals will be in the downfield region due to the cumulative electron-withdrawing effects of the ring nitrogen, nitro group, and carbonyl functions.
-
IR: Two very strong and characteristic bands between 1560-1530 cm⁻¹ and 1370-1340 cm⁻¹ will be the definitive signature of the nitro group.
-
MS: A strong molecular ion peak (likely [M+H]⁺ at m/z 199) will confirm the molecular weight, with predictable fragmentation patterns corresponding to the loss of the ester and nitro functionalities.
By following the rigorous experimental protocols outlined and comparing the acquired data to these predicted values, researchers can confidently verify the structure and purity of this compound, enabling its effective use in further scientific discovery.
References
-
Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]
- Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS.
-
IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
-
2-Pyridone. (n.d.). Wikipedia. Retrieved from [Link]
-
Supporting Information. (2019). The Royal Society of Chemistry. Retrieved from [Link]
-
2-Hydroxypyridine. (n.d.). SpectraBase. Retrieved from [Link]
-
Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound (C7H6N2O5). (n.d.). PubChemLite. Retrieved from [Link]
-
Mass Spectrometric Analysis. Aromatic Acids and Esters. (1970). Analytical Chemistry. Retrieved from [Link]
-
Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.). Schlegel Group - Wayne State University. Retrieved from [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Methyl 6-hydroxy-5-nitronicotinate. (n.d.). PubChem. Retrieved from [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved from [Link]
-
13 C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]
-
8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Supplementary Information Aqueous solution of biogenic carboxylic acids... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
methyl 4-hydroxy-3-nitrobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
2-Pyridinecarboxylic acid, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Methyl 6-chloro-5-nitronicotinate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 12. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Predicting the Biological Activity of Nitronicotinate Derivatives: A Computational and Experimental Workflow
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Nitronicotinate derivatives, which merge the structural features of nicotinic acid with the electronically versatile nitro group, represent a compelling scaffold for novel therapeutic agents. The nitro group, a known pharmacophore and potential toxicophore, imparts unique electronic properties that can modulate biological activity, while the nicotinate core is a well-established biocompatible moiety.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on the systematic prediction and validation of the biological activities of these derivatives. We will explore a synergistic workflow that integrates advanced in silico predictive modeling—including Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and molecular docking—with rigorous experimental validation. The methodologies are presented not merely as protocols, but with a focus on the underlying scientific rationale, ensuring a self-validating and robust approach to lead discovery and optimization.
Chapter 1: The Nitronicotinate Scaffold: A Primer
The therapeutic potential of a new chemical series is often rooted in the strategic combination of well-understood pharmacophoric elements. Nitronicotinate derivatives are a prime example, built upon two key components:
-
The Nicotinate Core: As a derivative of niacin (Vitamin B3), the pyridine-3-carboxylate structure is recognized by various biological systems. Its derivatives are known to possess a wide range of activities, and its presence can confer favorable pharmacokinetic properties.[3][4]
-
The Nitro Group: This powerful electron-withdrawing group can drastically alter the physicochemical properties of a molecule.[1] It frequently acts as a key feature in hydrogen bonding and can be crucial for binding to target proteins. Nitroaromatic compounds are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][5][6] The bio-reductive activation of the nitro group in hypoxic environments (e.g., solid tumors or anaerobic bacteria) is a well-established mechanism for targeted drug action.[1]
The central hypothesis is that by strategically positioning a nitro group on the nicotinate scaffold, we can generate novel molecules with targeted biological activities. However, the potential for off-target effects or toxicity, often associated with the metabolic reduction of the nitro group, necessitates a predictive and careful approach.[1] This guide outlines such an approach, leveraging computational chemistry to prioritize candidates and minimize resource-intensive experimental screening.
Chapter 2: In Silico Prediction of Biological Activity
Computer-aided drug design (CADD) has become indispensable for expediting the identification and optimization of lead compounds.[7] By predicting the biological activity and pharmacokinetic properties of molecules before their synthesis, we can screen vast virtual libraries and focus experimental efforts on the most promising candidates.[8][9] The in silico workflow can be broadly divided into ligand-based and structure-based methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[9] The fundamental principle is that variations in a molecule's structure influence its biological effect.[8]
Causality Behind the Method: QSAR models are built on the premise that the structure of a molecule, encoded numerically by "molecular descriptors," dictates its activity. These descriptors can represent physicochemical properties (e.g., logP, molecular weight) or structural features (e.g., topological indices, 3D shape).[10] By correlating these descriptors with experimentally determined activity for a "training set" of molecules, we can build a predictive model. The trustworthiness of this model is then assessed by its ability to accurately predict the activity of a separate "test set" of compounds.[11]
Detailed QSAR Protocol:
-
Data Collection & Curation:
-
Assemble a dataset of nitronicotinate derivatives with experimentally measured biological activity against a specific target (e.g., IC₅₀ values for enzyme inhibition).
-
Ensure data consistency and quality. All activity data should be from the same assay and preferably in a logarithmic scale (e.g., pIC₅₀).
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (1D, 2D, and 3D). This can be done using software like PaDEL-Descriptor or RDKit.
-
Rationale: This step translates the chemical structure into a numerical format that machine learning algorithms can process.[10]
-
-
Data Splitting:
-
Divide the dataset into a training set (typically ~80%) and a test set (~20%).
-
Rationale: The model is built using the training set and its predictive power is validated on the unseen test set to prevent overfitting.[11]
-
-
Model Generation:
-
Use a statistical or machine learning method to build a regression model correlating the descriptors (independent variables) with biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest (RF), and Support Vector Machines (SVM).[10]
-
-
Model Validation:
-
Perform rigorous internal validation (e.g., cross-validation) on the training set and external validation on the test set.
-
Key statistical metrics include the coefficient of determination (R²) and Root Mean Square Error (RMSE). A robust model will have high predictive accuracy on the external test set.[11]
-
QSAR Workflow Diagram:
Caption: Ligand-based pharmacophore modeling workflow.
Molecular Docking
Molecular docking is a structure-based method that predicts the preferred binding mode and affinity of a ligand within the active site of a target protein. [12]It is one of the most frequently used techniques in drug discovery when a high-resolution 3D structure of the target is available. [] Causality Behind the Method: This technique simulates the interaction between a ligand and a protein at the atomic level. A "scoring function" is used to estimate the binding free energy (ΔG) for different binding poses (orientations and conformations) of the ligand. [14]Poses with lower energy scores are predicted to be more stable and thus more likely to represent the actual binding mode. [15]The accuracy of the prediction is highly dependent on the quality of the protein structure and the reliability of the scoring function.
Detailed Molecular Docking Protocol:
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to residues.
-
Define the binding site or "docking grid" based on the location of a co-crystallized ligand or known active site residues.
-
Rationale: This ensures the protein structure is chemically correct and computationally ready for the simulation. [7]2. Preparation of the Ligand:
-
Generate the 3D structure of the nitronicotinate derivative.
-
Assign correct protonation states and minimize the energy of the structure.
-
Rationale: A low-energy, realistic 3D conformation of the ligand is necessary for accurate docking. [15]3. Docking Simulation:
-
Use docking software (e.g., AutoDock Vina, Schrödinger Glide) to systematically sample different conformations and orientations of the ligand within the defined binding site.
-
The software's scoring function will evaluate and rank each pose. [14]4. Analysis of Results:
-
Analyze the top-ranked poses. The primary metrics are the docking score (predicted binding affinity) and the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues.
-
Visualize the ligand-protein complex to ensure the predicted interactions are chemically sensible.
-
Molecular Docking Workflow Diagram:
Caption: Structure-based molecular docking workflow.
Chapter 3: Experimental Design and Validation
In silico predictions are hypotheses that must be confirmed through rigorous experimental testing. [7][16]This section provides representative protocols for the synthesis of nitronicotinate derivatives and their subsequent biological evaluation.
Representative Synthesis of a Nitronicotinate Derivative
The following is a generalized protocol for the synthesis of Ethyl 5-nitro-2-morpholinonicotinate. Specific reaction conditions (temperature, time, solvents) would require optimization for each unique substrate.
Protocol: Synthesis of Ethyl 5-nitro-2-morpholinonicotinate
-
Step 1: Nitration of 2-Hydroxynicotinic Acid
-
To a stirred solution of fuming nitric acid in concentrated sulfuric acid at 0°C, slowly add 2-hydroxynicotinic acid in portions.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-hydroxy-5-nitronicotinic acid.
-
Rationale: This electrophilic aromatic substitution introduces the nitro group at the 5-position, which is activated by the hydroxyl group and deactivated by the carboxylic acid.
-
-
Step 2: Chlorination
-
Reflux the 2-hydroxy-5-nitronicotinic acid from Step 1 with thionyl chloride (SOCl₂) and a catalytic amount of DMF for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude 2-chloro-5-nitronicotinoyl chloride.
-
Rationale: This step converts both the hydroxyl and carboxylic acid groups into more reactive chloro-derivatives, preparing the scaffold for subsequent nucleophilic substitutions.
-
-
Step 3: Esterification & Nucleophilic Aromatic Substitution
-
Dissolve the crude product from Step 2 in excess absolute ethanol and reflux for 3 hours. This selectively esterifies the acid chloride.
-
After cooling, add morpholine and a non-nucleophilic base (e.g., triethylamine) to the mixture.
-
Stir the reaction at room temperature overnight. The morpholine will displace the chlorine atom at the 2-position via an SₙAr reaction.
-
Work up the reaction by partitioning between ethyl acetate and water. The organic layer is dried and concentrated.
-
Purify the final product by column chromatography.
-
Rationale: The stepwise addition allows for selective functionalization. The electron-withdrawing nitro group activates the 2-position for nucleophilic aromatic substitution by morpholine. [4]
-
In Vitro Biological Assay: Enzyme Inhibition
The choice of assay depends entirely on the predicted biological target. [17]The following is a template protocol for a generic kinase inhibition assay, a common target class in drug discovery.
Protocol: In Vitro Kinase Inhibition Assay
-
Materials & Reagents:
-
Recombinant human kinase (the predicted target).
-
Substrate peptide specific to the kinase.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds (nitronicotinate derivatives) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase enzyme to each well and incubate for 15 minutes at room temperature to allow the compound to bind.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using the detection reagent and a plate reader (luminescence).
-
Rationale: This procedure directly measures the ability of the test compound to inhibit the catalytic activity of the target enzyme by competing with ATP or the substrate.
-
-
Data Analysis:
-
Convert the raw data (e.g., luminescence units) to percent inhibition relative to the controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The Integrated Drug Discovery Workflow
The synergy between computational prediction and experimental validation is critical for efficient drug discovery. Predictions guide which experiments to perform, and experimental results provide the necessary data to build and refine the next generation of predictive models.
Integrated Workflow Diagram:
Caption: An integrated workflow combining computational prediction and experimental validation.
Chapter 4: Data Presentation and Hypothetical Case Study
Tabulating Predictive and Experimental Data
Clear and concise data presentation is essential for establishing Structure-Activity Relationships (SAR). All quantitative data should be summarized in a structured table.
Table 1: Hypothetical Data for a Series of Nitronicotinate Derivatives Targeting Kinase X
| Compound ID | R-Group | Docking Score (kcal/mol) | QSAR Predicted pIC₅₀ | Experimental pIC₅₀ (IC₅₀, µM) |
| NNC-001 | H | -8.5 | 6.2 | 6.4 (0.40) |
| NNC-002 | 4-F-Ph | -9.8 | 7.1 | 7.3 (0.05) |
| NNC-003 | 4-MeO-Ph | -9.2 | 6.8 | 6.9 (0.13) |
| NNC-004 | 3-Cl-Ph | -10.1 | 7.4 | 7.5 (0.03) |
| NNC-005 | Pyridine | -9.5 | 7.0 | 7.1 (0.08) |
This table allows for direct comparison between computational predictions and experimental outcomes, guiding the next round of molecular design.
Conclusion
The development of novel nitronicotinate derivatives as therapeutic agents is a promising field of research. However, success hinges on a rational, evidence-based approach to drug design. The integrated workflow presented in this guide—combining the predictive power of in silico tools like QSAR and molecular docking with the definitive validation of experimental assays—provides a robust framework for navigating the complexities of lead discovery. By understanding the "why" behind each protocol and adhering to a self-validating system, researchers can accelerate the journey from molecular concept to viable drug candidate, maximizing efficiency and increasing the probability of success. The continued evolution of computational methods, particularly in the realm of artificial intelligence and deep learning, promises to further enhance the power of this predictive approach. [10][18]
References
- AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.
- Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021).
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Future Medicinal Chemistry.
- A Beginner's Guide to QSAR Modeling in Cheminform
- Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). Journal of Organic & Pharmaceutical Chemistry.
- What is the role of pharmacophore in drug design? (2025).
- In Silico Prediction of Biological Activity for Novel Compounds: A Technical Guide. (n.d.). Benchchem.
- What is the significance of QSAR in drug design? (2025).
- IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (n.d.). RASA Life Sciences.
- Pharmacophore Modeling in Drug Discovery: Methodology and Current St
- QSAR Analysis. (n.d.).
- Computational/in silico methods in drug target and lead prediction. (2021).
- Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. (2018). IntechOpen.
- Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (n.d.). Bio-EC.
- Enzyme Inhibitors & Molecular Modeling in Drug Discovery. (n.d.). BOC Sciences.
- Novel target identification towards drug repurposing based on biological activity profiles. (2025). PLOS ONE.
- Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules. (2022). PubMed.
- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). RSC Advances.
- Docking Analysis in Research for Novel Enzyme Inhibitors. (2025). Encyclopedia.pub.
- Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. (n.d.). University of Massachusetts Boston.
- In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression P
- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2024). PubMed.
- New Tool Used To Predict the Biological Activity of Molecules. (2021). Technology Networks.
- SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. (2025).
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.
- Integrating Network Pharmacology and Experimental Validation: Mechanistic Study of the Anti-Porphyromonas gingivalis and Anti-Inflammatory Effects of Berberis hemsleyana Ahrendt Extract. (n.d.). MDPI.
- Mines Launches Extremophile-Inspired Fungal Research Labs Through NSF Grant. (2025). South Dakota Mines.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.
- Synthesis and characterization of carnitine nitro-deriv
- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (n.d.). MDPI.
- Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. (n.d.). MDPI.
- Synthesis and characterization of carnitine nitro-derivatives. (2025).
- Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI.
- Synthesis of 2-Chloronicotinic Acid Derivatives. (2017).
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
- 3. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. neovarsity.org [neovarsity.org]
- 9. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. collaborate.umb.edu [collaborate.umb.edu]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
- 16. Mines Launches Extremophile-Inspired Fungal Research Labs Through NSF Grant [sdsmt.edu]
- 17. accio.github.io [accio.github.io]
- 18. New Tool Used To Predict the Biological Activity of Molecules | Technology Networks [technologynetworks.com]
An In-Depth Technical Guide to the Potential Mechanism of Action of Methyl 4-hydroxy-5-nitronicotinate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive exploration of the potential mechanisms of action for Methyl 4-hydroxy-5-nitronicotinate. Given the limited direct research on this specific molecule, this guide synthesizes information from related compounds and fundamental biochemical principles to propose plausible hypotheses and outline a rigorous experimental framework for their investigation. Our approach is grounded in scientific integrity, offering a logical narrative that moves from theoretical postulation to actionable experimental design.
Introduction and Molecular Profile
This compound is a heterocyclic compound belonging to the pyridine family.[1] Its structure, characterized by a pyridine ring substituted with a methyl ester, a hydroxyl group, and a nitro group, suggests a potential for diverse biological activities.[1][2][3][4] While direct studies on its mechanism of action are not extensively published, the presence of the nitro group is a strong indicator of potential antimicrobial and cytotoxic activities, as this functional group is a well-known pharmacophore in various therapeutic agents.[5] Furthermore, its core structure as a nicotinate derivative hints at possible interactions with metabolic pathways involving nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP.
Molecular Structure:
| Property | Value | Source |
| Molecular Formula | C7H6N2O5 | [2][4] |
| Molecular Weight | 198.13 g/mol | [2][6] |
| CAS Number | 1214387-19-5 | [2][3] |
Hypothesized Mechanisms of Action
Based on the chemical structure of this compound and the known bioactivities of similar nitroaromatic compounds, we propose two primary, potentially interconnected, mechanisms of action.
Hypothesis 1: Bio-reduction of the Nitro Group and Induction of Oxidative Stress
A prevalent mechanism for nitro-containing compounds, particularly in antimicrobial and antiparasitic contexts, involves the enzymatic reduction of the nitro group.[5] This process can generate reactive nitrogen intermediates, such as nitroso and hydroxylamino derivatives, as well as superoxide radicals. These reactive species can induce significant cellular damage through multiple pathways, including DNA strand breaks, protein modification, and lipid peroxidation.
This proposed mechanism is supported by the general model for nitro-containing drugs like metronidazole, where the reduced nitro species covalently bind to DNA, leading to cell death.[5]
Proposed Signaling Pathway:
Caption: Hypothesized pathway of this compound bio-activation.
Hypothesis 2: Inhibition of Nicotinate/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
The structural similarity of this compound to nicotinic acid suggests it could act as an antagonist or inhibitor of enzymes involved in NAD biosynthesis. One key enzyme in this pathway is NMNAT, which catalyzes the conversion of nicotinamide mononucleotide (NMN) or nicotinic acid mononucleotide (NaMN) to NAD or NaAD, respectively. Inhibition of NMNAT would disrupt cellular energy metabolism and redox balance, ultimately leading to cell death.
Experimental Validation Protocols
To investigate the proposed mechanisms, a series of well-defined experiments are necessary. The following protocols provide a framework for this investigation.
General Antimicrobial and Cytotoxicity Screening
This initial step aims to confirm the biological activity of this compound and determine its potency.
Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Microdilution Method:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria and media) and negative (media only) controls.
-
Incubate at 37°C for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: MTT Assay for Cytotoxicity in Mammalian Cells
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Investigation of the Nitro-Reduction Mechanism
Protocol: In Vitro Nitroreductase Assay
-
Enzyme Source: Use a purified bacterial or human nitroreductase (e.g., E. coli NfsA or NfsB).
-
Reaction Mixture: Prepare a reaction mixture containing the nitroreductase, a suitable buffer, NADH or NADPH as an electron donor, and this compound.
-
Spectrophotometric Monitoring: Monitor the oxidation of NADH/NADPH by measuring the decrease in absorbance at 340 nm over time. A decrease in absorbance indicates that the compound is being reduced by the enzyme.
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) to characterize the interaction between the compound and the enzyme.
Experimental Workflow:
Caption: Step-by-step workflow for the nitroreductase assay.
Protocol: Detection of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells (bacterial or mammalian) with this compound at its MIC or IC50 concentration for various time points.
-
Fluorescent Probe: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Flow Cytometry or Fluorescence Microscopy: Quantify the intracellular ROS levels by measuring the fluorescence intensity using a flow cytometer or visualize the ROS production using a fluorescence microscope.
-
Controls: Include an untreated control and a positive control (e.g., treatment with hydrogen peroxide).
Investigation of NMNAT Inhibition
Protocol: In Vitro NMNAT Inhibition Assay
-
Enzyme Source: Use a purified recombinant human NMNAT isoform (NMNAT1, NMNAT2, or NMNAT3).
-
Assay Principle: This is a coupled enzyme assay. The NAD produced by NMNAT is used by a second enzyme, alcohol dehydrogenase (ADH), to reduce a substrate, which results in a measurable change in absorbance or fluorescence.
-
Reaction Mixture:
-
Incubate NMNAT with varying concentrations of this compound.
-
Initiate the reaction by adding the substrates (NMN or NaMN and ATP).
-
After a set incubation period, add the ADH and its substrate.
-
-
Detection: Measure the product of the ADH reaction.
-
IC50 Determination: Calculate the IC50 value for the inhibition of NMNAT.
Concluding Remarks and Future Directions
The proposed mechanisms of action for this compound, centered on nitro-reduction and potential inhibition of NAD biosynthesis, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses.
Future research should also consider:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help to identify the key functional groups responsible for its biological activity.[7]
-
In Vivo Efficacy Studies: If in vitro activity is confirmed, testing the compound in animal models of infection or cancer will be a critical next step.
-
Target Identification and Validation: Advanced techniques such as proteomics and transcriptomics can be employed to identify the specific cellular targets of the compound and its metabolites.
This in-depth guide serves as a starting point for the scientific community to unravel the therapeutic potential of this compound. Through rigorous and systematic investigation, we can elucidate its mechanism of action and pave the way for its potential development as a novel therapeutic agent.
References
- Smolecule. (n.d.). Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1.
- BLD Pharm. (n.d.). 911461-03-5 | 4-Hydroxy-5-nitronicotinic acid.
- BLD Pharm. (n.d.). 1214387-19-5 | this compound.
- Smolecule. (2023, August 16). Buy Ethyl 4,6-dihydroxy-5-nitronicotinate | 6317-97-1.
- Smolecule. (2023, August 15). Buy 4-Hydroxy-5-nitronicotinic acid | 911461-03-5.
- ChemicalBook. (2025, July 16). This compound | 1214387-19-5.
- PubChem. (n.d.). 4-Hydroxy-5-nitronicotinic acid | C6H4N2O5 | CID 22019202.
- MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
- PubChemLite. (n.d.). This compound (C7H6N2O5).
- PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357.
- ChemicalBook. (2025, July 24). Methyl-6-chloro-5-nitronicotinate | 59237-53-5.
- MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
Sources
- 1. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]
- 2. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1214387-19-5 [chemicalbook.com]
- 4. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to Methyl 4-hydroxy-5-nitronicotinate: Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxy-5-nitronicotinate is a substituted pyridine derivative characterized by a methyl ester, a hydroxyl group, and a nitro group attached to the core nicotinic acid scaffold. Its chemical structure, possessing multiple functional groups, makes it a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. The electron-withdrawing nature of the nitro group and the pyridine ring, combined with the hydrogen-bonding capabilities of the hydroxyl group and the reactivity of the methyl ester, confer upon this molecule a unique chemical profile. This guide provides a comprehensive overview of the discovery and synthetic history of this compound, offering insights into its preparation, properties, and potential applications in the realm of drug development.
The Emergence of a Versatile Building Block: A Look into its Discovery
While a singular, seminal publication detailing the initial "discovery" of this compound (CAS No. 1214387-19-5) is not readily apparent in the scientific literature, its existence and utility can be understood as a logical progression in the field of heterocyclic chemistry. The synthesis of substituted pyridines has been a cornerstone of medicinal chemistry for decades, with the nicotinic acid framework being a common motif in numerous biologically active compounds.
The emergence of this compound is likely the result of systematic explorations into the functionalization of the 4-hydroxynicotinic acid scaffold. The introduction of a nitro group is a common strategy in medicinal chemistry to modulate the electronic properties of a molecule, potentially enhancing its biological activity or providing a handle for further chemical transformations. Therefore, it is plausible that this compound was first synthesized as an intermediate in a larger synthetic campaign aimed at creating novel pharmaceutical agents. Its commercial availability from various chemical suppliers today underscores its utility as a readily accessible starting material for research and development.[1]
The Synthetic Trajectory: From Precursors to the Final Product
The synthetic history of this compound is not explicitly documented in a linear fashion. However, based on established principles of organic chemistry and published syntheses of analogous compounds, a highly plausible and efficient synthetic route can be delineated. The most logical approach involves a two-step process: the nitration of a 4-hydroxynicotinic acid precursor followed by esterification.
Proposed Synthetic Pathway
A likely synthetic route to this compound is proposed to start from 4-hydroxynicotinic acid. The synthesis would proceed via two key steps:
-
Nitration of 4-hydroxynicotinic acid: The pyridine ring is activated towards electrophilic substitution by the hydroxyl group. The nitration is expected to be regioselective, with the nitro group being directed to the 5-position due to the directing effects of the existing substituents.
-
Fischer Esterification: The resulting 4-hydroxy-5-nitronicotinic acid is then esterified, typically using methanol in the presence of a strong acid catalyst, to yield the final product.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the nitration of aromatic compounds and the Fischer esterification of carboxylic acids.
Step 1: Synthesis of 4-Hydroxy-5-nitronicotinic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 4-hydroxynicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 4-hydroxynicotinic acid, maintaining the internal temperature between 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the solid product using a Büchner funnel and wash with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the solid product under vacuum to yield 4-hydroxy-5-nitronicotinic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-hydroxy-5-nitronicotinic acid obtained from Step 1 and an excess of methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-cold water.
-
Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate will form.
-
Isolation: Stir the mixture for 30 minutes in an ice bath. Filter the solid product using a Büchner funnel and wash with cold deionized water.
-
Purification: Recrystallize the crude product from a minimal amount of hot methanol to obtain the pure this compound.
-
Drying: Dry the purified product under vacuum at 40 °C.
Physicochemical Properties and Spectroscopic Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1214387-19-5 |
| Molecular Formula | C₇H₆N₂O₅ |
| Molecular Weight | 198.13 g/mol |
| IUPAC Name | methyl 4-hydroxy-5-nitro-1,6-dihydropyridine-3-carboxylate |
| Appearance | Expected to be a solid |
Spectroscopic Data (Predicted and Inferred)
While comprehensive experimental spectroscopic data for this compound is not widely published, its characteristic spectral features can be inferred from the analysis of related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl ester protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro and ester groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbon of the ester. The carbons attached to the nitro and hydroxyl groups will show characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the asymmetric and symmetric stretches of the N-O bonds of the nitro group. The aromatic C-H and C=C stretching vibrations of the pyridine ring will also be present.[2][3][4]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester or the nitro group.
Applications in Drug Development
The structural motifs present in this compound make it a compound of significant interest in drug discovery and development. Aromatic nitro compounds are key components in a variety of therapeutic agents.[5][6] The nitro group can act as a bioisostere for other functional groups and can be crucial for binding to biological targets. Furthermore, it can be readily reduced to an amino group, providing a synthetic handle for further diversification.
Esters of nicotinic acid have been investigated for various pharmacological activities, including as anticholesteremic and vasodilator agents.[7] The ester functionality can also be employed as a prodrug strategy to improve the pharmacokinetic properties of a parent drug.[8]
Given these precedents, this compound can serve as a valuable starting material or intermediate for the synthesis of novel compounds with potential therapeutic applications in areas such as:
-
Anti-inflammatory agents: Similar dihydroxy nitronicotinate derivatives have shown anti-inflammatory properties.[9]
-
Antimicrobial agents: The nitroaromatic scaffold is present in many antimicrobial drugs.[5][9]
-
Enzyme inhibitors: The substituted pyridine ring can be tailored to fit into the active sites of various enzymes.
The versatility of this molecule allows medicinal chemists to explore a wide chemical space in the search for new and effective therapeutic agents.
Conclusion
This compound, while not having a storied discovery in the classical sense, represents an important and versatile building block in modern organic and medicinal chemistry. Its synthesis, logically derived from fundamental reactions, provides access to a scaffold ripe for further chemical exploration. The combination of a hydroxyl, a nitro, and a methyl ester group on a pyridine core offers a multitude of possibilities for the development of novel compounds with potential therapeutic value. This guide has provided a comprehensive overview of its inferred synthetic history, a detailed proposed synthetic protocol, and an exploration of its potential in drug discovery, serving as a valuable resource for researchers in the field.
References
- Wandas, M., & Puszko, A. (2000). THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 36(7), 908–913.
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 4. Retrieved January 6, 2026, from [Link]
- Gill, N. S., & Green, J. H. S. (1965). The infrared spectra of complexes of transition metal halides with substituted pyridines. Inorganica Chimica Acta, 1, 47-51.
- Fumagalli, A., & Cesana, A. (1972). Observations on some pharmacologic properties of a new ester of the nicotinic acid: mesoinositol-pentanicotinate. Arzneimittel-Forschung, 22(8), 1419–1421.
- Opolski, D., & Żabiński, J. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5637.
-
Biological Magnetic Resonance Bank. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved January 6, 2026, from [Link]
- Singh, P. P., & Seth, J. N. (1975). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 29(5), 224-226.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 6, 2026, from [Link]
- Nicholson, J. K., & Wilson, I. D. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in nuclear magnetic resonance spectroscopy, 58(3-4), 165–190.
- De Wit, M. A., et al. (1995). Synthesis and pharmacology of a series of new organic nitrate esters. British journal of pharmacology, 115(5), 847–854.
- Baklanov, M. Y., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3183.
-
Drug Intermediates Innovations In Synthesis Techniques. (2024, March 24). Medium. Retrieved January 6, 2026, from [Link]
- Schymanski, E. L., et al. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and hydroxylated metabolites. Organic & Biomolecular Chemistry, 22(10), 1935-1946.
- Valente, E., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 575.
- Google Patents. (n.d.). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
- Al-Qaisi, J. A., et al. (2021). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Scientifica, 2021, 5543085.
- Google Patents. (n.d.). WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels.
- Google Patents. (n.d.). CN102070554A - Method for preparing (5-thiazolyl) methyl-(4'-nitryl) phenyl carbonic ether hydrochloride.
-
PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). US5773625A - Process for the preparation of disubstituted carbonates.
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
Sources
- 1. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]
- 2. View of THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nitropyridine(1122-61-8) IR Spectrum [chemicalbook.com]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Observations on some pharmacologic properties of a new ester of the nicotinic acid: mesoinositol-pentanicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]
Nitro Compounds: Unlocking Synthetic Versatility from a Classical Functional Group
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long regarded as fundamental intermediates in organic synthesis, nitro compounds continue to demonstrate remarkable versatility as building blocks for constructing complex molecular architectures.[1] Their enduring relevance stems from the unique electronic nature of the nitro group, a powerful electron-withdrawing moiety that profoundly influences the reactivity of its parent molecule.[2] This guide provides a comprehensive exploration of the multifaceted roles of nitro compounds, moving beyond simple textbook descriptions to offer field-proven insights into their strategic application. We will dissect the causality behind key carbon-carbon bond-forming reactions, including the Henry, Michael, and cycloaddition reactions, and detail the critical functional group interconversions that transform the nitro group into a vast array of other functionalities, most notably amines and carbonyls.[3][4] Through detailed protocols, mechanistic diagrams, and strategic case studies, this whitepaper serves as a technical resource for professionals seeking to leverage the full synthetic potential of these indispensable reagents in pharmaceutical and fine chemical synthesis.[1]
The Nitro Group: A Nexus of Reactivity and Utility
The synthetic power of a nitro compound is rooted in the distinct electronic properties of the nitro group (-NO₂). Comprising a nitrogen atom bonded to two oxygen atoms, the group exhibits strong resonance stabilization and a potent inductive effect, rendering it one of the most powerful electron-withdrawing groups in organic chemistry.[2][5] This electronic pull is the primary driver of its synthetic utility, manifesting in three key ways:
-
Activation of α-Protons: The electron-withdrawing nature of the nitro group significantly increases the acidity of protons on the adjacent carbon (the α-carbon), with pKa values for typical nitroalkanes falling in the range of 17 in DMSO.[6][7] This allows for easy deprotonation even with mild bases, generating a resonance-stabilized nitronate anion—a potent carbon nucleophile.[8]
-
Electrophilic Activation: When conjugated with a double bond (as in nitroalkenes), the nitro group renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6] Similarly, in nitroarenes, it activates the aromatic ring toward nucleophilic aromatic substitution.[9]
-
Versatile Functional Group Handle: The nitro group is not merely a temporary activating group; it is a synthetic chameleon. It can be readily transformed into a diverse array of other functional groups, including amines, hydroxylamines, oximes, and carbonyl compounds, making it a strategic linchpin in complex synthetic routes.[4][10]
This confluence of properties makes nitro compounds ideal intermediates, allowing for the initial formation of carbon frameworks followed by conversion to the desired functionality.[1]
Caption: Core reactivity pathways of nitro compounds in synthesis.
Carbon-Carbon Bond Forming Reactions: The Cornerstone of Molecular Construction
The ability to form new carbon-carbon bonds is the essence of organic synthesis. Nitro compounds offer several powerful methods for achieving this, each with distinct advantages.
The Henry (Nitroaldol) Reaction
Discovered by Louis Henry in 1895, the Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[7] This reaction is analogous to the classic aldol reaction and serves as a robust method for constructing 1,2-difunctionalized motifs.[11]
Causality and Mechanism: The reaction's feasibility is a direct consequence of the α-proton's acidity. A base abstracts this proton to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol product.[7] All steps of the Henry reaction are reversible, which can be a limitation but also a feature to be controlled.[12]
Caption: Mechanism of the base-catalyzed Henry reaction.
Field Insights: The choice of base is critical. While simple bases can be effective, modern synthesis demands stereocontrol. The development of chiral catalysts, particularly copper-bis(oxazoline) complexes and chiral guanidine-thiourea organocatalysts, has transformed the Henry reaction into a powerful tool for asymmetric synthesis, providing access to enantioenriched β-nitro alcohols which are precursors to valuable amino alcohols.[11][13]
Representative Protocol: Asymmetric Henry Reaction
Objective: To synthesize an enantioenriched β-nitro alcohol using a chiral copper-diamine catalyst.
Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OAc)₂ (5 mol%) and the chiral diamine ligand (5.5 mol%).
-
Add anhydrous solvent (e.g., ethanol or THF) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a deep color.
-
Reaction Assembly: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 equivalent) to the flask.
-
Slowly add the nitroalkane (1.5-2.0 equivalents) dropwise over 10-15 minutes. Using the nitroalkane in excess helps to drive the equilibrium towards the product.[12]
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired β-nitro alcohol. Characterize by NMR and determine enantiomeric excess by chiral HPLC.
The Michael Addition
The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[14] Nitroalkanes, via their nitronate anions, are excellent donors in this reaction, leading to the formation of γ-nitro carbonyl compounds.[15] This reaction is thermodynamically controlled and is a cornerstone for forming C-C bonds at the β-position of an unsaturated system.[14]
Causality and Mechanism: The reaction is initiated by the base-catalyzed formation of the nitronate anion. This soft nucleophile preferentially attacks the soft electrophilic β-carbon of the Michael acceptor. The resulting enolate intermediate is then protonated to give the final 1,4-adduct. The versatility of this reaction allows for the use of a wide range of acceptors, including unsaturated ketones, esters, and nitriles.[15]
Caption: Workflow for the Michael addition of a nitroalkane.
Field Insights: A significant challenge in the Michael addition of nitroalkanes can be subsequent reactions, as the product itself may still contain acidic protons.[16] Careful control of stoichiometry and reaction conditions is crucial. The advent of asymmetric organocatalysis, often employing bifunctional catalysts like cinchona alkaloid-derived thioureas, has enabled highly enantioselective additions, providing access to chiral 1,3-difunctionalized building blocks.[17][18]
Cycloaddition Reactions
Nitroalkenes are exceptionally reactive and versatile partners in cycloaddition reactions due to the powerful electron-withdrawing nature of the nitro group.[19]
-
[4+2] Cycloaddition (Diels-Alder Reaction): Nitroalkenes serve as potent dienophiles, readily reacting with dienes to form six-membered rings.[20] These reactions often proceed under mild conditions and can be highly stereoselective. Lewis acid catalysis can further enhance reactivity and control selectivity.[21]
-
[3+2] Cycloaddition: The nitro group can also participate directly. For instance, cyclic nitronates, formed from the reaction of a nitroalkene with an enol ether, can act as 1,3-dipoles, undergoing subsequent intramolecular cycloaddition to rapidly build complex polycyclic systems.[21] This tandem [4+2]/[3+2] cycloaddition strategy is a powerful method for constructing nitrogen-containing heterocyclic frameworks.[19]
Functional Group Interconversions: The Power of Transformation
A key advantage of using nitro compounds is the ease with which the nitro group can be converted into other valuable functionalities.[4]
Reduction to Amines: The Gateway to Bioactive Molecules
The reduction of a nitro group to a primary amine is one of the most fundamental and important transformations in organic synthesis, particularly in the pharmaceutical industry where the amine functional group is ubiquitous.[22] The choice of reducing agent is dictated by the overall functionality of the molecule, demanding high chemoselectivity.[22]
| Method | Typical Reagents | Substrate Scope | Advantages | Limitations |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Aliphatic & Aromatic | High yield, clean, scalable | Can reduce other groups (alkenes, alkynes, some carbonyls) |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Aromatic | Inexpensive, effective for aromatics | Harsh conditions, stoichiometric waste |
| Hydride Reduction | LiAlH₄ (LAH) | Aliphatic | Potent reducing agent | Reduces many other functional groups, can form azo compounds from aromatics |
| Transfer Hydrogenation | HCOOH, NH₄HCO₂, PMHS | Aliphatic & Aromatic | Mild, avoids high-pressure H₂ | Catalyst-dependent selectivity |
| Chemoselective Reagents | SnCl₂, Na₂S₂O₄ | Aromatic | Tolerates many functional groups | Often requires specific conditions |
Field Insights: For complex molecules with multiple reducible functional groups, catalytic hydrogenation with Pd/C is often the method of choice due to its efficiency.[23] However, its broad reactivity can be a drawback. In such cases, reagents like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) offer excellent chemoselectivity for reducing an aromatic nitro group in the presence of esters, ketones, or nitriles.[23] The combination of trichlorosilane (HSiCl₃) and a tertiary amine provides a mild, metal-free option for reducing both aliphatic and aromatic nitro groups.[24]
Representative Protocol: Chemoselective Reduction of an Aromatic Nitro Group
Objective: To reduce a nitroarene to an aniline in the presence of an ester functionality using SnCl₂.
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the nitroarene substrate (1.0 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution. The reaction is often exothermic.
-
Heating: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.
-
Basification: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution until the pH is basic (pH > 8). A thick white precipitate of tin salts will form.
-
Filtration/Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with the organic solvent used in the reaction. Alternatively, perform a liquid-liquid extraction with ethyl acetate. The tin salts can sometimes make phase separation difficult.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting aniline by flash column chromatography or recrystallization as needed.
The Nef Reaction: Unmasking the Carbonyl Group
The Nef reaction provides a unique and powerful method to convert a primary or secondary nitroalkane into an aldehyde or ketone, respectively.[25][26] This is strategically invaluable, as it allows a nitroalkane to function as a masked carbonyl group. A C-C bond can be formed at the α-position (e.g., via a Michael or Henry reaction), and then the nitro group can be "unmasked" to reveal a carbonyl.[27]
Causality and Mechanism: The classical Nef reaction involves two key stages. First, the nitroalkane is deprotonated with a base to form its nitronate salt. Second, the salt is hydrolyzed under strong acidic conditions (pH < 1).[28] The acidic workup protonates the nitronate on oxygen to form a nitronic acid, which is further protonated and then attacked by water. A series of intermediates leads to the formation of the carbonyl compound and nitrous oxide (N₂O).[26]
Caption: Simplified mechanism of the acid-mediated Nef reaction.
Field Insights: The classical conditions using strong mineral acids can be harsh and incompatible with sensitive functional groups.[26] This has led to the development of numerous modified Nef reactions. Oxidative methods (e.g., using ozone or KMnO₄) and reductive methods (e.g., using TiCl₃) provide milder alternatives for achieving the same transformation, broadening the synthetic utility of the reaction.[25][28]
Strategic Applications in Complex Synthesis and Drug Discovery
The true power of nitro compound chemistry is demonstrated in its application to the synthesis of complex, high-value molecules.
Case Study: Synthesis of L-Acosamine
The Henry reaction has been famously applied in the construction of carbohydrates. A key example is the synthesis of L-Acosamine, the carbohydrate subunit of the anthracycline class of antibiotics. The strategy involves a diastereoselective Henry reaction between an L-threose derivative and nitroethane. This reaction establishes the correct stereochemistry at the new C-C bond. Subsequent transformations, including reduction of the nitro group to an amine and cyclization, complete the synthesis of the amino sugar framework.[7]
Caption: Retrosynthetic analysis for L-Acosamine via a Henry reaction.
The Nitro Group in Medicinal Chemistry
Beyond its role as a synthetic intermediate, the nitro group is present in numerous approved drugs, where it can act as a key pharmacophore.[29][30]
-
Bioreductive Activation: In many cases, the therapeutic effect of nitroaromatic drugs relies on the in vivo reduction of the nitro group. For example, the antibacterial and antiprotozoal agent metronidazole is selectively activated under the low-oxygen conditions found in anaerobic bacteria and protozoa.[31] The reduction generates cytotoxic radical species that damage microbial DNA.[31]
-
Pharmacophore: In other drugs, like the calcium channel blocker nifedipine, the nitro group is crucial for binding to the biological target.
-
Toxicity Concerns: Despite its utility, the nitro group is often considered a "structural alert" or toxicophore in drug discovery due to potential mutagenicity or genotoxicity arising from its metabolic reduction.[29][32] Understanding the structure-activity and structure-toxicity relationships is a critical aspect of designing safe and effective nitro-containing pharmaceuticals.[33]
Conclusion
Forty years after being hailed as "ideal intermediates," nitro compounds have more than validated that claim.[1] Their utility extends from fundamental C-C bond-forming reactions to intricate functional group transformations, underpinning countless syntheses of natural products, pharmaceuticals, and advanced materials.[3][30] The continuous development of modern catalytic methods, especially in asymmetric synthesis, has further expanded their power, allowing for unprecedented levels of stereocontrol in reactions like the Henry and Michael additions.[1] For the modern synthetic chemist, a deep, causal understanding of the reactivity of the nitro group is not just academic—it is a prerequisite for designing elegant, efficient, and innovative synthetic routes to the complex molecules that shape our world.
References
-
Latypova, L. R., & Sukhorukov, A. Y. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Wikipedia. [Link]
-
Name-Reaction.com. (n.d.). Nitro Reduction. Name-Reaction.com. [Link]
-
Frontiers Media SA. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]
-
Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Unacademy. [Link]
- de Vries, J. G. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
-
Ríos-Lombardía, N., et al. (2016). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]
-
Chemistry Learner. (2024). Nef Reaction: Mechanism, Examples, Limitations. Chemistry Learner. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]
-
Amri, H., & Jrad, M. (2007). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. SCT. [Link]
-
Ono, N. (2001). THE NITRO GROUP IN ORGANIC SYNTHESIS. Wiley-VCH. [Link]
-
Nishiwaki, N. (Ed.). (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. [Link]
-
Ono, N. (2001). The nitro group in organic synthesis. University of Technology Sydney. [Link]
-
Okafor, C. E. (2018). HENRY REACTION (Mini-review). ResearchGate. [Link]
-
Nepali, K., Lee, H.-Y., & Liou, J.-P. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]
-
SlidePlayer. (n.d.). Nef reaction and its applications in chemistry. SlidePlayer. [Link]
-
Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules. [Link]
-
Denmark, S. E. (n.d.). The Cycloaddition Chemistry of Nitroalkenes. Grantome. [Link]
-
MSU Chemistry. (n.d.). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU Chemistry. [Link]
-
Benaglia, M., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]
-
Wikipedia. (2023). Henry reaction. Wikipedia. [Link]
-
ResearchGate. (n.d.). Scheme 83 [4 + 2] cycloaddition reaction of nitroalkene as key step for... ResearchGate. [Link]
-
Barluenga, J., et al. (2002). Cycloaddition Reactions of Chiral 2-Amino-1,3-butadienes with Nitroalkenes: Synthesis of Enantiomerically Pure 4-Nitrocyclohexanones. The Journal of Organic Chemistry. [Link]
-
Denmark, S. E., & Thorarensen, A. (1996). Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes. Chemical Reviews. [Link]
-
MDPI. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. [Link]
-
MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. [Link]
-
Teachy. (n.d.). Summary of Organic Functions: Nitro Compound. Teachy. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Wikipedia. (2023). Nef reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Nef Reaction. Organic Chemistry Portal. [Link]
-
Ríos-Lombardía, N., et al. (2016). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]
-
Fini, F., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules. [Link]
-
de la Mora-Lara, P. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
-
ResearchGate. (2021). Nitro-containing pharmaceuticals and functional materials. ResearchGate. [Link]
-
Farcas, A. D., & Colac, S. M. (2025). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Chemistry – A European Journal. [Link]
-
Wiley Online Library. (2001). The Nitro Group in Organic Synthesis. Wiley Online Library. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). The Nitro Group in Organic Synthesis. ResearchGate. [Link]
-
ResearchGate. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. ResearchGate. [Link]
-
Denmark, S. E., et al. (1992). Inter- and intramolecular [4 + 2] cycloadditions of nitroalkenes with olefins. 2-Nitrostyrenes. The Journal of Organic Chemistry. [Link]
-
Pearson+. (n.d.). In the context of organic chemistry reactions, what do denitrifyi... Pearson+. [Link]
Sources
- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. teachy.ai [teachy.ai]
- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. mdpi-res.com [mdpi-res.com]
- 10. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 11. Henry Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Organocatalytic Enantioselective Henry Reactions | MDPI [mdpi.com]
- 14. Michael Addition [organic-chemistry.org]
- 15. sctunisie.org [sctunisie.org]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Cycloaddition Chemistry of Nitroalkenes - Scott Denmark [grantome.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 24. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. Nef reaction - Wikipedia [en.wikipedia.org]
- 27. Nef reaction and its applications in chemistry | PPTX [slideshare.net]
- 28. Nef Reaction [organic-chemistry.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. svedbergopen.com [svedbergopen.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Methyl 4-hydroxy-5-nitronicotinate
Abstract: This document provides a detailed protocol for the synthesis of Methyl 4-hydroxy-5-nitronicotinate, a valuable heterocyclic building block for pharmaceutical and agrochemical research. Recognizing the challenges associated with the direct functionalization of the pyridine ring, this guide presents a robust, two-step synthetic pathway starting from the commercially available 4-hydroxynicotinic acid. The protocol begins with a classic Fischer esterification to produce the intermediate, methyl 4-hydroxynicotinate, followed by a regioselective electrophilic nitration. This application note offers in-depth mechanistic insights, a step-by-step experimental workflow, critical safety protocols for handling nitrating agents, and characterization guidelines.
Strategic Approach: A Rationale for the Two-Step Synthesis
Direct synthesis of this compound from methyl nicotinate presents significant regiochemical challenges. The pyridine ring is inherently electron-deficient and less reactive towards electrophilic aromatic substitution than benzene.[1] The presence of an electron-withdrawing methyl ester group at the 3-position further deactivates the ring, making electrophilic attack difficult and directing it to the 5-position.[2] Introducing a hydroxyl group at the 4-position and a nitro group at the 5-position in a controlled manner is not feasible in a single step.
Therefore, a more strategic, two-step approach is employed, starting from 4-hydroxynicotinic acid[3][4]:
-
Esterification: The carboxylic acid is first converted to its methyl ester. This protects the acid functionality and provides the desired ester group in the final product.
-
Nitration: The resulting methyl 4-hydroxynicotinate is then nitrated. The electron-donating hydroxyl group at the 4-position activates the ring and directs the incoming electrophile (the nitronium ion) to the ortho positions (C3 and C5). Given that the C3 position is already substituted, the nitration occurs regioselectively at the C5 position.
This pathway leverages fundamental organic chemistry principles to achieve the target molecule with high purity and yield.
Reaction Mechanisms and Pathways
Step 1: Fischer Esterification of 4-Hydroxynicotinic Acid
The synthesis commences with the acid-catalyzed esterification of 4-hydroxynicotinic acid with methanol. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester, methyl 4-hydroxynicotinate.
Step 2: Electrophilic Aromatic Substitution: Nitration
The core functionalization step is the nitration of the methyl 4-hydroxynicotinate intermediate. This reaction is a classic example of electrophilic aromatic substitution.
Generation of the Electrophile: Concentrated sulfuric acid reacts with concentrated nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[5][6]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack and Rearomatization: The π-electron system of the pyridine ring attacks the nitronium ion. As previously discussed, the directing effects of the C4-hydroxyl group favor substitution at the C5 position. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex. A weak base, such as the bisulfate ion (HSO₄⁻) or water, then abstracts a proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final product, this compound.[7]
Caption: Figure 1: Nitration Mechanism.
Critical Safety Protocols: Handling Nitrating Agents
Nitration reactions are highly exothermic and involve corrosive and toxic materials.[8] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).[9][10]
-
Ventilation: All procedures must be performed inside a certified chemical fume hood with proper airflow to prevent inhalation of toxic fumes like nitrogen dioxide.[11]
-
Reagent Handling: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[10][12] Always add acid slowly and carefully. When preparing the nitrating mixture, always add the sulfuric acid to the nitric acid while cooling , never the reverse.
-
Temperature Control: The nitration reaction is highly exothermic. Maintain strict temperature control using an ice bath to prevent runaway reactions, which can lead to explosions.[8]
-
Quenching: The reaction mixture must be quenched by pouring it slowly onto crushed ice. This dissipates heat and safely dilutes the strong acids.
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have spill containment kits with a neutralizer (e.g., sodium bicarbonate) readily available.[9][12]
Detailed Experimental Protocol
Overall Workflow
Caption: Figure 2: Overall Synthesis Workflow.
Step 1: Synthesis of Methyl 4-hydroxynicotinate
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Hydroxynicotinic Acid | 139.11 | 10.0 g | 0.072 mol |
| Methanol (Anhydrous) | 32.04 | 150 mL | - |
| Sulfuric Acid (98%) | 98.08 | 5.0 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxynicotinic acid (10.0 g).
-
Add methanol (150 mL) to the flask and stir to create a suspension.
-
Carefully and slowly, add concentrated sulfuric acid (5.0 mL) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately two-thirds using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate will form.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel, wash with cold deionized water (3 x 30 mL), and dry under vacuum.
Step 2: Synthesis of this compound
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Methyl 4-hydroxynicotinate | 153.14 | 5.0 g | 0.033 mol |
| Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Nitric Acid (70%) | 63.01 | 5.0 mL | - |
| Crushed Ice | - | ~200 g | - |
Procedure:
-
In a 100 mL beaker, prepare the nitrating mixture: Carefully add concentrated sulfuric acid (10 mL) to concentrated nitric acid (5.0 mL) while cooling in an ice-salt bath. Stir gently and allow to cool.
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (10 mL). Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add methyl 4-hydroxynicotinate (5.0 g) in small portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Begin the dropwise addition of the pre-cooled nitrating mixture from the beaker to the flask using a dropping funnel. Maintain the reaction temperature strictly between 0-5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto ~200 g of crushed ice in a larger beaker with vigorous stirring. A yellow precipitate will form.
-
Allow the mixture to warm to room temperature and continue stirring for 1 hour.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Product Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing the characteristic shifts for the aromatic protons and the methyl ester group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₇H₆N₂O₅, MW: 198.14 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (O-H), nitro (N-O), carbonyl (C=O), and aromatic (C=C) stretches.
-
Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline product.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound from 4-hydroxynicotinic acid. By providing a thorough explanation of the reaction mechanisms, a detailed experimental protocol, and critical safety guidelines, this document serves as a valuable resource for researchers in organic synthesis and drug development. The described method avoids the regiochemical uncertainties of direct nitration on a deactivated pyridine ring, offering a logical and efficient route to this valuable chemical intermediate.
References
-
Filo. Discuss the chemistry of pyridine under nitration. [Link]
-
YouTube. Nitration reaction safety. [Link]
-
National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. [Link]
-
University of California, Riverside. NITRIC ACID SAFETY. [Link]
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
-
VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]
-
Pearson. Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]
-
UW Environmental Health & Safety. Reduce your risk of a nitric acid incident. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Stenutz. 4-hydroxynicotinic acid 1-oxide. [Link]
-
Wikipedia. Methyl nicotinate. [Link]
-
ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. [Link]
-
University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
Organic Chemistry Portal. Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. [Link]
-
California State University, Bakersfield. NITRATION OF METHYL BENZOATE. [Link]
-
RSC Education. Nitration of methyl benzoate. [Link]
-
eLife. Supplementary file 1. Synthetic route for 1-hydroxy-5-R-pyridine-2(1H). [Link]
-
ResearchGate. (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]
Sources
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. 4-Hydroxynicotinic acid | 609-70-1 [chemicalbook.com]
- 4. 4-Hydroxynicotinic acid [synhet.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. aiinmr.com [aiinmr.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. m.youtube.com [m.youtube.com]
- 10. ehs.com [ehs.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Notes and Protocols for the Direct Nitration of 4-Hydroxynicotinate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nitrated Pyridine Scaffolds
Nitrated heterocyclic compounds, particularly those derived from pyridine, are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The introduction of a nitro group onto the 4-hydroxynicotinate ester scaffold serves as a crucial chemical handle for further functionalization, enabling the construction of complex molecular architectures. These derivatives are explored in drug discovery for their potential as anti-inflammatory, anti-cancer, and anti-neurodegenerative agents. This document provides a detailed protocol for the direct nitration of 4-hydroxynicotinate esters, grounded in the principles of electrophilic aromatic substitution, and offers insights into the underlying reaction mechanism and experimental considerations.
Mechanistic Insights: The Challenge of Pyridine Nitration
The direct nitration of pyridine is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring towards electrophilic attack.[1][2] The nitrogen atom significantly reduces the electron density at the ortho (2- and 6-) and para (4-) positions, making electrophilic substitution difficult and often requiring harsh reaction conditions such as fuming nitric acid at high temperatures.[1][2] Consequently, nitration, when it does occur, typically favors the 3- (meta) position.[1]
However, the presence of an activating hydroxyl group at the 4-position in 4-hydroxynicotinate esters alters the electronic landscape of the pyridine ring. The hydroxyl group is an ortho-, para-directing activator. In the context of the 4-hydroxypyridine tautomer, it can donate electron density to the ring, potentially facilitating electrophilic substitution. The interplay between the deactivating ring nitrogen and the activating hydroxyl and ester groups dictates the regioselectivity of the nitration. For 3-hydroxypyridine, nitration has been observed to occur at the 2-position, proceeding through the conjugate acid.[3][4][5] This precedent suggests that direct nitration of 4-hydroxynicotinate esters is feasible, likely occurring at a position ortho to the activating hydroxyl group.
The Electrophilic Aromatic Substitution Mechanism
The nitration of 4-hydroxynicotinate esters proceeds via a classical electrophilic aromatic substitution mechanism, which can be broken down into three key steps:
-
Generation of the Electrophile: In a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[6][7]
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich pyridine ring of the 4-hydroxynicotinate ester attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[6]
-
Deprotonation and Re-aromatization: A weak base, typically the hydrogen sulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the pyridine ring and yielding the nitrated product.[6]
Experimental Protocol: Direct Nitration of Ethyl 4-Hydroxynicotinate
This protocol details a laboratory-scale procedure for the direct nitration of ethyl 4-hydroxynicotinate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 4-hydroxynicotinate | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Reagent Grade |
| Concentrated Nitric Acid (HNO₃) | 68-70% | Reagent Grade |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Reagent Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Reagent Grade |
| Ethyl Acetate (EtOAc) | Reagent Grade | For chromatography |
| Hexanes | Reagent Grade | For chromatography |
| Silica Gel | 230-400 mesh | For column chromatography |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, dissolve ethyl 4-hydroxynicotinate (1 equivalent) in anhydrous dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid (2 equivalents) to concentrated nitric acid (1.1 equivalents) while cooling in an ice bath. Caution: This mixture is highly corrosive and the mixing process is exothermic. Always add acid to acid slowly.
-
Addition of the Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of ethyl 4-hydroxynicotinate via the dropping funnel over a period of 30-60 minutes. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within 1-3 hours.
-
Quenching the Reaction: Once the starting material is consumed, carefully quench the reaction by slowly pouring the reaction mixture over crushed ice with vigorous stirring.
-
Work-up and Extraction: Allow the ice to melt completely. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.[8]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure nitrated 4-hydroxynicotinate ester.[9]
Data Presentation and Expected Outcomes
The direct nitration of ethyl 4-hydroxynicotinate is expected to yield the corresponding nitro-substituted product. The exact regiochemistry will need to be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). Based on the directing effects of the substituents, nitration is anticipated to occur at a position ortho to the hydroxyl group.
| Parameter | Expected Value/Observation |
| Yield | 40-60% (unoptimized) |
| Appearance | Yellowish solid or oil |
| ¹H NMR | Expect downfield shifts for aromatic protons adjacent to the nitro group. |
| ¹³C NMR | Expect a signal for the carbon atom attached to the nitro group in the aromatic region. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the nitrated product. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the direct nitration of ethyl 4-hydroxynicotinate.
Reaction Mechanism
Caption: Simplified mechanism of electrophilic aromatic nitration.
Trustworthiness and Self-Validation
-
Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC. The appearance of a new, more polar spot corresponding to the product and the disappearance of the starting material spot will indicate the reaction's progression. Over-nitration or side product formation can also be visualized on the TLC plate.[2]
-
Temperature Control: Maintaining a low temperature (0-5 °C) is critical to control the exothermic reaction and minimize the formation of undesired byproducts.[2]
-
Purification and Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods. ¹H NMR spectroscopy is particularly useful for determining the regiochemistry of the nitration by analyzing the coupling patterns and chemical shifts of the aromatic protons.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently strong nitrating conditions. | Increase the reaction time or slightly increase the amount of nitrating agent. Ensure anhydrous conditions. |
| Formation of multiple products | Over-nitration or side reactions. | Ensure strict temperature control. Reduce the amount of nitrating agent. Monitor the reaction closely and quench it as soon as the starting material is consumed.[2] |
| Difficult purification | Product is highly polar or unstable on silica gel. | Consider alternative purification methods such as recrystallization or using a different stationary phase for chromatography (e.g., alumina). |
References
- Filo. (2025-08-26).
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1 H )-pyrid.... DOI:10.1039/J29700000114.
- ACP. (2020-04-09).
- ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- DBpia. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)
- Benchchem.
- YouTube. (2022-01-19). Mechanism of Nitration: Electrophilic Substitution Reaction.
- YouTube. (2022-12-25).
- ResearchGate. (2025-08-07). Nitropyridines: Synthesis and reactions.
- Scribd.
- YouTube. (2020-09-04). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
- Unacademy.
- Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Google Patents.
Sources
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. [논문]The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives [scienceon.kisti.re.kr]
- 6. m.youtube.com [m.youtube.com]
- 7. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 8. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 9. ACP - Technical note: Preparation and purification of atmospherically relevant α-hydroxynitrate esters of monoterpenes [acp.copernicus.org]
Application Notes & Protocols: Methyl 4-hydroxy-5-nitronicotinate as a Versatile Building Block in Modern Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of a Polysubstituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic functionalization of this heterocycle is therefore of paramount importance. Methyl 4-hydroxy-5-nitronicotinate emerges as a highly valuable and versatile building block, offering a synthetically rich platform for the construction of complex molecular architectures. Its structure is distinguished by three key functional groups—a hydroxyl, a nitro group, and a methyl ester—each presenting unique opportunities for selective chemical manipulation.
The electron-withdrawing nitro group, positioned meta to the ester and ortho to the hydroxyl group, profoundly influences the reactivity of the pyridine core. It strongly activates the ring for nucleophilic aromatic substitution (SNAr) and directs the regioselectivity of subsequent transformations.[2] This guide provides a comprehensive overview of the physicochemical properties, key transformations, and detailed experimental protocols for leveraging this compound in the synthesis of diverse and highly substituted pyridine derivatives.
Physicochemical Properties & Data
A summary of the key properties for this compound is provided below. This data is essential for reaction planning, characterization, and safety considerations.
| Property | Value | Source |
| CAS Number | 1214387-19-5 | [3] |
| Molecular Formula | C₇H₆N₂O₅ | [3][4] |
| Molecular Weight | 198.13 g/mol | [3] |
| IUPAC Name | methyl 4-hydroxy-5-nitro-pyridine-3-carboxylate | [4] |
| Canonical SMILES | COC(=O)C1=CNC=C(C1=O)[O-] | [4] |
| Storage | Sealed in dry, 2-8°C | [3] |
Spectroscopic and analytical data including NMR, HPLC, and LC-MS are typically available from commercial suppliers.[3]
Core Reactivity and Synthetic Pathways
The true synthetic utility of this compound lies in the differential reactivity of its functional groups. The interplay between the nitro, hydroxyl, and ester moieties allows for a logical and sequential approach to molecular construction.
Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Principle: The powerful electron-withdrawing effect of the nitro group at the 5-position, along with the pyridine nitrogen, activates the C4 position for nucleophilic attack. The hydroxyl group can be displaced by a variety of nucleophiles. For efficient displacement, the hydroxyl group is often first converted to a better leaving group like a halide or sulfonate, but direct displacement under forcing conditions or with specific nucleophiles is also possible. This protocol details the substitution with an amine nucleophile.
The reaction proceeds via a resonance-stabilized carbanion known as a Meisenheimer complex, a hallmark of the SNAr mechanism.[2][5] The formation of this intermediate is typically the rate-determining step.[5]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | 198.13 | 198 mg | 1.0 | 1.0 |
| Benzylamine | 107.15 | 129 mg (126 µL) | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous DMSO (5 mL) via syringe, followed by the dropwise addition of benzylamine (1.2 eq).
-
Causality Note: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the SNAr reaction by not solvating the nucleophile as strongly as protic solvents would.[5]
-
-
Reaction: Heat the reaction mixture to 90-100 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed within 4-8 hours.
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-(benzylamino)-5-nitronicotinate.
Application Protocol 2: Reduction of the Nitro Group
Principle: The nitro group can be readily reduced to a primary amine, a critical functional group for further derivatization, such as amide bond formation or diazotization reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | 198.13 | 198 mg | 1.0 | 1.0 |
| Palladium on Carbon (10% Pd/C) | - | 20 mg | ~10% w/w | Cat. |
| Ethanol (EtOH) | - | 15 mL | - | - |
| Deionized Water (H₂O) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Setup: Add this compound (1.0 eq) and a 4:1 mixture of Ethanol:Water (20 mL) to a hydrogenation flask or a thick-walled round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the starting material) to the flask under a stream of inert gas.
-
Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Always handle it in a well-ventilated hood and avoid ignition sources.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with ethanol or methanol.
-
Causality Note: Filtering through Celite® is crucial to remove the fine, pyrophoric palladium catalyst completely and safely. The filter cake should not be allowed to dry in the open air.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude methyl 5-amino-4-hydroxynicotinate, which can often be used in the next step without further purification.
Application Protocol 3: Suzuki-Miyaura Cross-Coupling
Principle: To engage the pyridine core in palladium-catalyzed cross-coupling reactions, the hydroxyl group must first be converted into a more suitable leaving group, such as a triflate (-OTf). The resulting triflate is an excellent substrate for Suzuki-Miyaura coupling, enabling the formation of C-C bonds and the synthesis of biaryl structures.[6]
Part A: Synthesis of Methyl 5-nitro-4-(trifluoromethylsulfonyloxy)nicotinate
-
Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base and Reagent Addition: Add pyridine (1.5 eq) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via column chromatography to yield the triflate intermediate.
Part B: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Pyridine Triflate Intermediate | 330.19 | 330 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane / Water | - | 8 mL / 2 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add the pyridine triflate (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).[1]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it, leading to poor yields.
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired methyl 5-nitro-4-phenylnicotinate.
Conclusion and Future Outlook
This compound is a powerful and cost-effective building block for the synthesis of polysubstituted pyridines. The distinct reactivity of its functional groups allows for a range of orthogonal chemical transformations, including SNAr, nitro group reduction, and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a robust foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science. The resulting aminopyridines and biaryl pyridines are privileged scaffolds that will continue to be of significant interest to the scientific community.[7]
References
-
Buchwald, S. L. et al. A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health. Available at: [Link]
-
PubChem. This compound (C7H6N2O5). Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
PubChem. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357. Available at: [Link]
-
National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]
-
PubMed. Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Available at: [Link]
-
National Institutes of Health. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Available at: [Link]
-
NIST WebBook. methyl 4-hydroxy-3-nitrobenzoate. Available at: [Link]
-
National Institutes of Health. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Available at: [Link]
-
Royal Society of Chemistry Publishing. Directed nucleophilic aromatic substitution reaction. Available at: [Link]
-
Royal Society of Chemistry Publishing. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Available at: [Link]
-
ResearchGate. Synthesis and Transformations of Nitrones for Organic Synthesis | Request PDF. Available at: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. Available at: [Link]
-
ResearchGate. (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available at: [Link]
-
MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. Available at: [https://www.researchgate.net/publication/232288077_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Methyl 4-hydroxy-5-nitronicotinate in proteomics research
Application Notes & Protocols: Methyl 4-hydroxy-5-nitronicotinate
Title: this compound (MHN): A Temporally Controlled Chemical Probe for Two-Stage Proteomic Analysis
Abstract: The study of dynamic cellular processes such as protein-protein interactions (PPIs) and post-translational modifications (PTMs) requires sophisticated tools that can provide temporal and spatial resolution. Standard chemical probes often lack the ability to be activated on demand, limiting their application to static snapshots of the proteome. This document introduces this compound (MHN), a novel, convertible chemical probe designed for multi-stage proteomics workflows. MHN features a methyl ester for initial protein conjugation and a chemically inert, yet reducible, nitro group. This unique structure allows for a "plant-and-report" strategy: the probe is first covalently attached to a protein of interest, and then, at a desired time point, the nitro group is converted to a reactive primary amine. This newly revealed functional group serves as a unique chemical handle for subsequent downstream applications, including affinity purification, fluorescent labeling, or temporally controlled cross-linking. These protocols provide a detailed guide for researchers to leverage MHN for capturing dynamic cellular events with high specificity.
Principle of the Method
This compound (MHN) is engineered as a two-stage chemical probe. Its utility is based on the sequential and orthogonal reactivity of its two key functional groups: the methyl ester and the aromatic nitro group.
Stage 1: Protein "Planting" via Amine-Reactive Chemistry The workflow begins with the hydrolysis of the methyl ester on MHN to yield a carboxylic acid (MHN-COOH). This carboxyl group is then activated using standard carbodiimide chemistry, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a highly reactive MHN-NHS ester.[1] This activated ester readily reacts with primary amines, primarily the ε-amine of lysine residues and the N-terminus of proteins, forming a stable amide bond.[2] This initial step covalently "plants" the MHN probe onto proteins. During this stage, the nitro group remains chemically inert, preventing non-specific reactions.
Stage 2: On-Demand Activation via Nitro Reduction Once the protein is labeled and excess MHN-NHS ester is removed, the probe remains in a dormant state. The activation step is triggered by the selective reduction of the aromatic nitro group (-NO2) to a primary amine (-NH2) using a mild reducing agent like sodium dithionite. This conversion exposes a new, unique reactive site on the protein-conjugated probe.
Stage 3: Downstream Proteomic Applications The newly formed aniline-like amine is a versatile chemical handle that can be targeted by a second wave of amine-reactive reagents for various applications:
-
Affinity Purification: Labeling with an amine-reactive biotin tag for subsequent capture on streptavidin-coated beads and identification of the labeled protein and its interactors by mass spectrometry.
-
Fluorescent Imaging: Conjugation with a fluorescent dye for visualization and localization studies.
-
Temporally-Resolved Cross-Linking: Capturing protein-protein interactions that occur after the initial labeling event by adding a homobifunctional amine-reactive cross-linker.[3]
This multi-stage approach provides a powerful method for introducing temporal control into proteomics experiments, enabling the study of dynamic cellular processes with greater precision.
Materials and Reagents
-
This compound (MHN)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HEPES Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Sodium Dithionite
-
Degassing equipment or Nitrogen/Argon gas source
-
Biotin-NHS or Sulfo-NHS-Biotin
-
Streptavidin-agarose beads or magnetic beads
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE equipment and reagents
-
Mass spectrometry grade trypsin, DTT, iodoacetamide, and solvents[4][5]
Application 1: Two-Stage Affinity Labeling for Pulldown Analysis
This protocol details the use of MHN to label a protein or proteome, followed by timed activation and biotinylation to capture a specific protein state for mass spectrometry analysis.
Part A: Preparation of Amine-Reactive MHN-NHS Ester
Causality: The methyl ester of MHN is not reactive towards proteins. It must first be hydrolyzed to a carboxylic acid, which can then be converted into a highly reactive NHS ester. This intermediate readily couples with primary amines on proteins.[1]
-
Hydrolysis: Dissolve MHN in a minimal amount of organic solvent (e.g., DMF) and add 1.2 equivalents of 1 M NaOH. Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Neutralization: Carefully acidify the reaction mixture to pH ~4-5 with 1 M HCl to protonate the carboxylic acid.
-
Extraction: Extract the resulting MHN-COOH with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Activation: Immediately before use, dissolve the dried MHN-COOH in anhydrous DMF or DMSO. Add 1.5 equivalents of NHS and 1.5 equivalents of EDC.
-
Reaction: Let the activation reaction proceed for 1 hour at room temperature in the dark. The resulting MHN-NHS ester solution is now ready for protein labeling.
Part B: Stage 1 Labeling of Target Protein
Causality: The reaction between an NHS ester and a primary amine is most efficient at a slightly alkaline pH (7.2-8.5).[3] A buffer free of primary amines (like Tris) is crucial to prevent quenching of the reagent.
-
Sample Preparation: Prepare the purified protein or cell lysate in an amine-free buffer (e.g., PBS or HEPES buffer, pH 7.5). Ensure the protein concentration is between 1-5 mg/mL.
-
Labeling Reaction: Add the freshly prepared MHN-NHS ester solution to the protein sample. A typical starting point is a 20- to 100-fold molar excess of the reagent over the protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted MHN-NHS ester. Incubate for 15 minutes.
-
Reagent Removal: Remove excess, unreacted probe and quenching buffer by dialysis, size-exclusion chromatography, or using a desalting column. This step is critical to prevent side reactions in the subsequent stages.
Part C: Stage 2 On-Protein Nitro-to-Amine Conversion
Causality: Sodium dithionite is a potent reducing agent but is rapidly oxidized by air. Therefore, the reaction should be performed in a deoxygenated buffer to ensure efficient reduction of the nitro group on the protein-conjugated probe.
-
Buffer Preparation: Prepare a fresh, deoxygenated reaction buffer (e.g., HEPES, pH 7.5) by bubbling with nitrogen or argon gas for at least 20 minutes.
-
Reduction: Prepare a fresh stock solution of sodium dithionite (e.g., 100 mM) in the deoxygenated buffer. Add it to the desalted, MHN-labeled protein sample to a final concentration of 5-10 mM.
-
Incubation: Incubate for 30-60 minutes at room temperature under an inert atmosphere.
-
Reagent Removal: Immediately remove the sodium dithionite using a desalting column, exchanging the protein into a standard, non-reducing buffer (e.g., PBS, pH 7.4).
Part D: Biotinylation and Affinity Purification
-
Biotin Labeling: To the activated protein sample, add an amine-reactive biotin reagent (e.g., Biotin-NHS) at a 50-fold molar excess. Incubate for 1 hour at room temperature.
-
Quenching: Quench the reaction with Tris-HCl as described in Part B, step 4.
-
Affinity Purification:
-
Incubate the biotinylated protein sample with pre-washed streptavidin beads for 1-2 hours at 4°C.
-
Wash the beads extensively with buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using a competitive biotin solution or by boiling in SDS-PAGE sample buffer.
-
-
Analysis: Analyze the eluted proteins by Western blot to confirm the capture of the target protein. For proteome-wide studies, proceed with on-bead digestion for LC-MS/MS analysis.[6]
Application 2: Temporally Controlled Proximity Cross-Linking
This protocol uses MHN to label a "bait" protein and later initiate cross-linking to capture "prey" proteins that interact only after a specific cellular event or stimulus.
-
Label Bait Protein: Perform Parts A and B as described in Application 1 to label your purified bait protein with MHN. Ensure all excess reagent is removed.
-
Initiate Interaction: Combine the MHN-labeled bait protein with its potential interacting partners (e.g., cell lysate or another purified protein).
-
Induce Interaction: Add the specific stimulus (e.g., a ligand, drug, or cofactor) that is hypothesized to induce the protein-protein interaction. Incubate for the desired amount of time.
-
Activate the Probe: Perform Part C (nitro reduction) to expose the reactive amine on the bait protein while it is in complex with its prey.
-
Cross-Link: Immediately after desalting to remove the dithionite, add an amine-reactive, homobifunctional cross-linker like DSS (Disuccinimidyl suberate) or BS3 (Bis(sulfosuccinimidyl)suberate).[7] A common starting concentration is 1 mM.
-
Incubation & Quenching: Allow the cross-linking reaction to proceed for 30 minutes at room temperature, then quench with 50 mM Tris-HCl.
-
Analysis: Analyze the reaction products by SDS-PAGE. A successful cross-link will result in a higher molecular weight band corresponding to the bait-prey complex. This band can be excised and identified by mass spectrometry.[2]
Data Interpretation and Validation
To ensure the validity of results obtained using MHN, proper controls are essential.
| Control Experiment | Purpose | Expected Outcome |
| No Reduction Control | To verify that the second-stage reaction (e.g., biotinylation) is dependent on the nitro group reduction. | No or significantly reduced signal (e.g., no protein pulldown, no fluorescence). |
| No MHN Control | To check for non-specific binding of the second-stage reagent (e.g., biotin-NHS) to the protein itself. | No signal. |
| No Bait Control (for PPI) | To ensure that the prey protein does not bind non-specifically to the affinity beads. | No prey protein detected in the final eluate. |
Quantitative Analysis: For mass spectrometry-based experiments, quantitative proteomics strategies like SILAC or TMT can be employed to compare the abundance of proteins captured under different temporal conditions, providing a quantitative measure of interaction dynamics.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling in Stage 1 | Inactive MHN-NHS ester; wrong buffer pH; presence of primary amines in buffer. | Prepare MHN-NHS fresh before each use. Ensure buffer pH is 7.2-8.5. Use amine-free buffers like PBS or HEPES. |
| No Signal After Stage 2 | Inefficient nitro reduction. | Ensure dithionite solution is fresh and the reaction is performed in deoxygenated buffer. Increase dithionite concentration or reaction time. |
| High Background Signal | Insufficient quenching or removal of reagents between steps. | Optimize desalting/dialysis steps. Ensure quenching is complete by adding sufficient Tris buffer. |
| Protein Precipitation | High concentration of organic solvent from reagent stocks; protein instability. | Minimize the volume of DMF/DMSO added (<5% v/v). Screen for optimal buffer conditions for your protein of interest. |
References
- Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2024).
- Protein Modific
- Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. (n.d.). PubMed Central.
- Crosslinking Protein Interaction Analysis. (n.d.). Thermo Fisher Scientific.
- Protein Alkylation: Exploring Techniques and Applications. (n.d.).
- Photo-Cross-Linking Mass Spectrometry and Integrative Modeling Enables Rapid Screening of Antigen Interactions Involving Bacterial Transferrin Receptors. (2018). Journal of Proteome Research.
- Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. (n.d.). PubMed Central.
- Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. (2022). bioRxiv.
- Methyl 4,6-dihydroxy-5-nitronicotin
- Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. (2016). Chemical Science.
- Protocol for Chemical Cross-Linking. (n.d.).
- Protein Cross-Linking & Protein Modific
- Chemistry of Crosslinking. (n.d.). Thermo Fisher Scientific.
- Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. (2021). Chemical Reviews.
Sources
- 1. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Protein Modification Reagents [proteochem.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04196A [pubs.rsc.org]
Application Notes and Protocols for the Development of Antimicrobial Agents from Nitronicotinate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Nitronicotinate derivatives represent a promising, yet underexplored, class of compounds with the potential for potent antimicrobial activity. This guide provides a comprehensive overview of the scientific rationale, key methodologies, and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of agents derived from nitronicotinate scaffolds. Drawing upon established principles of medicinal chemistry and microbiology, this document is intended to serve as a foundational resource for researchers embarking on the discovery and development of this novel class of antimicrobials.
Introduction: The Scientific Rationale for Nitronicotinate Scaffolds
The therapeutic potential of nitronicotinate scaffolds is rooted in the established antimicrobial properties of both nitroaromatic compounds and nicotinic acid (niacin, vitamin B3) derivatives.[1][2][3] The core hypothesis is that the combination of a nitro group, a known pharmacophore in antimicrobial agents, with a nicotinate framework, a biologically relevant moiety, can lead to compounds with potent and potentially novel mechanisms of action.
The antimicrobial activity of many nitroaromatic drugs is dependent on the reductive bioactivation of the nitro group by microbial nitroreductases.[4][5] This process generates reactive nitrogen species (RNS), such as nitric oxide (NO) and nitroso radicals, which can induce a cascade of cytotoxic effects, including DNA damage, inhibition of essential enzymes, and lipid peroxidation.[4][5][6] The nicotinate portion of the scaffold may serve to modulate the compound's physicochemical properties, such as solubility and cell permeability, and could potentially influence its interaction with bacterial targets.
The strategic design of nitronicotinate derivatives allows for the systematic exploration of structure-activity relationships (SAR). Modifications to the position of the nitro group on the pyridine ring, as well as the nature of the ester or amide substituent, can profoundly impact the compound's antimicrobial potency and spectrum of activity.[7][8][9]
Proposed Mechanism of Action
While the precise mechanism of action for nitronicotinate scaffolds is a subject for ongoing investigation, a plausible pathway can be postulated based on the known activity of related nitro-heterocyclic drugs.[2][3]
Caption: Proposed mechanism of action for nitronicotinate antimicrobials.
Experimental Section: Protocols and Methodologies
This section provides detailed protocols for the synthesis of a representative nitronicotinate scaffold and its subsequent evaluation for antimicrobial activity.
Synthesis of Ethyl 5-Nitronicotinate
This protocol describes a general method for the synthesis of an ethyl 5-nitronicotinate, a foundational scaffold for further derivatization.
Materials:
-
Ethyl nicotinate
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to ethyl nicotinate while stirring.
-
Once the mixture is cool, add fuming nitric acid dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure ethyl 5-nitronicotinate.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Antimicrobial Susceptibility Testing
The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental for assessing the antimicrobial efficacy of the synthesized nitronicotinate derivatives.[11][12]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Materials:
-
Synthesized nitronicotinate compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[14][15]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the nitronicotinate compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilutions: Add 200 µL of the compound stock solution (at twice the highest desired test concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a positive control (no compound), and well 12 as a negative control (no bacteria).[13]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13][16]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[12]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This test is performed after the MIC has been determined.[15]
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[16]
-
Plating: Spread the aliquot onto a sterile agar plate.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum count.[14][16]
Workflow for Antimicrobial Agent Development
Caption: A generalized workflow for the development of antimicrobial agents.
Data Presentation and Interpretation
All quantitative data, such as MIC and MBC values, should be summarized in a clear and organized table to facilitate comparison between different nitronicotinate derivatives and reference antibiotics.
Table 1: Example Antimicrobial Activity Data for Nitronicotinate Derivatives
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus |
| NC-01 | -OCH₃ | 8 | 16 | 16 |
| NC-02 | -OC₂H₅ | 4 | 8 | 8 |
| NC-03 | -NHCH₃ | 16 | 32 | >64 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 | 1 |
Conclusion
Nitronicotinate scaffolds represent a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility of these compounds, coupled with their potential for a potent, multi-targeted mechanism of action, makes them an attractive area of research. The protocols and methodologies outlined in this guide provide a robust framework for the systematic development and evaluation of this promising class of molecules. Further investigation into their precise mechanism of action, spectrum of activity, and in vivo efficacy is warranted to fully realize their therapeutic potential in the fight against infectious diseases.
References
- ACME Research Solutions. (2024, March 28).
- plotka, rabah. boukherroub. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Barnes V, L., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
- BenchChem. (n.d.).
- Microbe Investigations. (n.d.).
- Microbe Investigations. (n.d.).
- Microchem Laboratory. (n.d.).
- BenchChem. (n.d.).
- Fisher, S. T., & trailing, C. E. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments.
- Schairer, D. O., Chouake, J. S., Nosanchuk, J. D., & Friedman, A. J. (n.d.). The potential of nitric oxide releasing therapies as antimicrobial agents. Virulence.
- Koczoń, P., Wzorek, Z., & Majzner, K. (2005, June). The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Scilit. (2024, August 17). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
- King, M., & Nagiec, M. (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules.
- Edwards, D. I. (1977, June). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology.
- Koczoń, P., Wzorek, Z., & Majzner, K. (n.d.). The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates.
- King, M. D., & Nagiec, M. M. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules.
- Basualdo, M. C., & Di Bilio, A. (2022, June 14).
- Popiołek, Ł., & Biernasiuk, A. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
- Yousuf, S., & Wahab, A. (2021, July 14). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules.
- Gopiwad, P. (2025, August 8). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
- Widodo, M., & dkk. (n.d.).
- Gümüş, F., & Ersan, S. (n.d.).
- Cruz, J. C., & Polikanov, Y. S. (2023, September 14). Structure-Activity Relationships of the Antimicrobial Peptide Natural Product Apidaecin. Journal of Medicinal Chemistry.
- Borges, F., & Roleira, F. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules.
- Liu, H., & Li, Y. (n.d.). Synthesis and in vitro antibacterial activity of 7-(4-alkoxyimino-3-amino-3-methylpiperidin-1-yl)fluoroquinolone derivatives. European Journal of Medicinal Chemistry.
- ResearchGate. (2024, August 5). (PDF) Antimicrobial Peptide Identified via Machine Learning Presents Both Potent Antibacterial Properties and Low Toxicity toward Human Cells.
- Cetin, A., & Erol, K. (n.d.). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)
- Liu, H., & Li, Y. (n.d.). Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl) fluoroquinolone derivatives. European Journal of Medicinal Chemistry.
- ResearchGate. (2022, June 18). (PDF)
Sources
- 1. scilit.com [scilit.com]
- 2. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents [mdpi.com]
- 10. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Reduction of the Nitro Group to an Amine
Authored by a Senior Application Scientist
The transformation of a nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly pivotal in the fields of pharmaceutical and fine chemical development.[1] This reduction is a key strategic step in the synthesis of a multitude of active pharmaceutical ingredients (APIs), dyes, and other specialized chemicals. The resultant aromatic and aliphatic amines are highly versatile intermediates, serving as fundamental building blocks for constructing more complex molecular frameworks.[1] The selection of an appropriate reduction methodology is a critical decision, guided by factors such as the substrate's tolerance to various functional groups, the desired level of chemoselectivity, scalability for industrial applications, rigorous safety considerations, and overall cost-effectiveness.[1] This document provides a comprehensive guide to common experimental procedures, offering detailed protocols and comparative insights into the primary methods for nitro group reduction.
Methodologies for Nitro Group Reduction
Several robust and reliable methods are available for the reduction of nitro compounds. These can be broadly classified into three main categories:
-
Catalytic Hydrogenation: Often the preferred method due to its high efficiency and clean reaction profiles, typically yielding the desired amine with minimal byproducts.[1][2]
-
Metal-Mediated Reductions: These classic methods employ metals like iron or tin in acidic media and are valued for their cost-effectiveness and reliability.[2][3][4]
-
Hydride Reductions: The use of metal hydrides, such as sodium borohydride in conjunction with a transition metal salt, offers a mild and effective alternative.[5][6]
Catalytic Hydrogenation
Catalytic hydrogenation is a widely utilized method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines.[2] This technique typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of molecular hydrogen (H₂).[1][2]
The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the stepwise reduction occurs. While highly efficient, a key consideration is the potential for the reduction of other sensitive functional groups within the substrate.[2]
Detailed Experimental Protocol: Catalytic Hydrogenation using Pd/C
Materials:
-
Nitro-containing substrate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (typically 1-10 mol%)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
In a suitable pressure-rated reaction vessel, dissolve the nitro compound in the chosen solvent.
-
Under an inert atmosphere, carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry.[7][8]
-
Seal the reaction vessel and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.[7][9]
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi) and commence vigorous stirring.[1]
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically exothermic, and cooling may be required.
-
Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.[1][9]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.[1] Caution: Do not allow the filter cake to dry completely as it can be flammable.[7] Wet the Celite and catalyst with water for safe disposal.[7]
-
Concentrate the filtrate under reduced pressure to obtain the crude amine product.
-
If necessary, purify the product by crystallization or column chromatography.[1]
Visualization of Catalytic Hydrogenation Workflow
Caption: Workflow for Catalytic Hydrogenation.
Safety and Operational Considerations for Catalytic Hydrogenation
-
Pyrophoric Catalyst: Palladium on carbon is highly flammable, especially after use when it is saturated with hydrogen.[7] It should always be handled under an inert atmosphere and never allowed to dry out completely in the air.[8]
-
Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[10] Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded to prevent static discharge.[9][10]
-
Pressure and Leak Testing: Before introducing hydrogen, it is crucial to perform a leak test with an inert gas like nitrogen to ensure the integrity of the reaction setup.[9] Never exceed the rated pressure of the reaction vessel.[9]
-
Inerting: Thoroughly purging the reaction vessel with an inert gas before introducing hydrogen is essential to remove all oxygen and prevent the formation of an explosive mixture.[8][9]
Metal-Mediated Reduction using Iron in Acidic Medium
The reduction of nitroarenes using iron metal in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic, robust, and cost-effective method.[2] This method is particularly useful for large-scale syntheses where the cost of reagents is a significant factor.
The reaction mechanism involves the oxidation of iron to ferrous ions, with the concomitant reduction of the nitro group. The presence of acid is crucial for the reaction to proceed.
Detailed Experimental Protocol: Reduction using Fe/HCl
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Iron powder (Fe) (typically 3-5 eq)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Solvent (e.g., Ethanol, Water, or a mixture)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution for neutralization
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Celite® for filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the aromatic nitro compound in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add the iron powder to the suspension.
-
With vigorous stirring, carefully add the acid (e.g., concentrated HCl or acetic acid) portion-wise. The reaction is often exothermic.
-
Heat the reaction mixture to reflux and maintain vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.[1]
-
Cool the reaction mixture to room temperature and dilute it with water.
-
Carefully basify the mixture with a sodium hydroxide or sodium carbonate solution to precipitate iron salts.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[1]
-
Purify the product as needed, typically by column chromatography or crystallization.[11]
Visualization of Fe/HCl Reduction Workflow
Caption: Workflow for Fe/HCl Nitro Reduction.
Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)
The use of tin(II) chloride (SnCl₂) is another well-established method for the reduction of nitro groups, particularly for aromatic substrates.[2] It offers a milder alternative to Fe/HCl and can be advantageous when other reducible functional groups are present.[2]
The reaction is typically carried out in a protic solvent like ethanol, often with the addition of concentrated hydrochloric acid.[12] The tin(II) is oxidized to tin(IV) during the course of the reaction.[13]
Detailed Experimental Protocol: Reduction using SnCl₂
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)[1]
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Concentrated Hydrochloric Acid (optional, but often used)
-
Sodium hydroxide (NaOH) solution (e.g., 3M)[1]
-
Extraction solvent (e.g., Ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound in a suitable solvent like ethanol.[1]
-
Add tin(II) chloride dihydrate to the solution. If required, add concentrated HCl.
-
Stir the mixture at room temperature or with gentle heating (reflux).[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature.
-
Carefully add a cold solution of sodium hydroxide to neutralize the acid and precipitate tin salts as tin hydroxides.[1]
-
Stir the resulting suspension for a short period.
-
Filter the mixture to remove the tin salts, washing the solid with the extraction solvent (e.g., ethyl acetate).[1]
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with the same solvent.[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium or sodium sulfate, and remove the solvent under reduced pressure to yield the crude amine.[1]
-
Purify as required.
Visualization of SnCl₂ Reduction Workflow
Caption: Workflow for SnCl₂ Nitro Reduction.
Reduction using Sodium Borohydride and Nickel(II) Chloride (NaBH₄/NiCl₂)
Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitro groups under normal conditions.[5][6] However, its reducing power is significantly enhanced by the addition of transition metal salts like nickel(II) chloride (NiCl₂·6H₂O).[5][6] This system provides a mild and efficient method for the reduction of a variety of nitroarenes to their corresponding amines at room temperature.[5][6]
The reaction is believed to proceed through the formation of nickel boride, a black precipitate that acts as the active catalyst for the reduction.[5][14]
Detailed Experimental Protocol: Reduction using NaBH₄/NiCl₂
Materials:
-
Nitro-containing substrate (1.0 eq)
-
Sodium borohydride (NaBH₄) (typically 4-10 eq)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (catalytic amount, e.g., 0.2 eq)
-
Solvent (e.g., Methanol, aqueous Acetonitrile)[5]
-
Ammonium hydroxide solution (for work-up)
-
Extraction solvent (e.g., Dichloromethane, Ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the nitro compound in the chosen solvent (e.g., aqueous acetonitrile).[5]
-
Add the catalytic amount of NiCl₂·6H₂O to the solution.
-
Cool the mixture in an ice bath.
-
Carefully add sodium borohydride in small portions. The formation of a black precipitate and evolution of hydrogen gas is typically observed.[5]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reductions are often complete within 5-60 minutes.[5][15]
-
Upon completion, quench the reaction by the slow addition of an ammonium hydroxide solution.
-
Filter the mixture to remove the black precipitate.
-
Extract the filtrate with a suitable organic solvent (e.g., CH₂Cl₂).[15]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[15]
-
Purify the resulting crude material by column chromatography if necessary.[15]
Visualization of NaBH₄/NiCl₂ Reduction Workflow
Caption: Workflow for NaBH₄/NiCl₂ Nitro Reduction.
Comparative Analysis of Nitro Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C) | Fe in Acidic Medium | SnCl₂ in Acidic Medium | NaBH₄/NiCl₂ |
| Reducing Agent | H₂ gas | Iron (Fe) | Tin(II) Chloride (SnCl₂) | Sodium Borohydride (NaBH₄) |
| Conditions | 1-5 atm H₂, Room Temp to mild heat | Reflux | Room Temp to Reflux | Room Temperature |
| Functional Group Tolerance | Can reduce C=C, C≡C, C=O, benzylic ethers | Good tolerance for many groups | Good tolerance for many groups[2] | Good tolerance for many groups |
| Advantages | High yield, clean reaction, catalyst is recyclable | Inexpensive, robust, suitable for large scale | Milder than Fe/HCl, good for sensitive substrates | Mild conditions, rapid reaction times[5] |
| Disadvantages | Specialized equipment needed, catalyst is pyrophoric, can reduce other groups[2] | Large amount of metal waste, strongly acidic | Stoichiometric tin waste, work-up can be tedious | Stoichiometric borohydride, H₂ evolution |
| Typical Work-up | Filtration of catalyst | Filtration of iron salts, extraction | Filtration of tin salts, extraction | Quenching, filtration, extraction |
General Work-up and Purification
Following the reduction reaction, a general procedure is often employed to isolate and purify the resulting amine.
-
Quenching and Neutralization: After the reaction is complete, any remaining reducing agents are quenched, and the reaction mixture is neutralized. For acidic reductions, a base is added to free the amine from its salt form.[16]
-
Filtration: If a heterogeneous catalyst or insoluble metal salts are present, the mixture is filtered, often through a pad of a filter aid like Celite®.[1]
-
Extraction: The amine product is typically extracted from the aqueous phase into an organic solvent such as ethyl acetate or dichloromethane.[11]
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.[1][11]
-
Purification: The crude amine can be purified by various techniques, with column chromatography over silica gel being the most common.[11] A typical eluent system for amines is a gradient of ethyl acetate in hexane.[11] Crystallization is also a viable purification method if the amine is a solid.
Conclusion
The reduction of nitro groups to amines is an indispensable transformation in organic synthesis. The choice of methodology must be carefully weighed based on the specific substrate, desired selectivity, and practical considerations of scale and cost. Catalytic hydrogenation offers high efficiency and cleanliness, while classic metal-mediated reductions provide robust and economical alternatives.[1] The NaBH₄/NiCl₂ system presents a valuable option for its operational simplicity and mild reaction conditions. By understanding the principles and protocols outlined in this guide, researchers can effectively implement this critical transformation in their synthetic endeavors.
References
-
Nitro Reduction - Common Conditions. [Link]
-
Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
-
Reduction with Sodium Borohydride-Transition Metal Salt Systems. I.¹⁾ Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System. [Link]
-
Synthesis of aniline from nitrobenzene lab report. [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]
-
Reduction of nitro compounds - Wikipedia. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol | Organic Process Research & Development - ACS Publications. [Link]
-
Hydrogenation SOP. [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - UniTo. [Link]
-
Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - RSC Publishing. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? [Link]
-
Preparation of amines: Reduction of nitro compounds - Unacademy. [Link]
-
Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. [Link]
-
3-Synthesis of Aniline by Reduction of Nitrobenzene | PDF | Amine | Distillation - Scribd. [Link]
-
What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. [Link]
-
Nitro Reduction - SnCl2 - Common Organic Chemistry. [Link]
-
Comprehensive Guide to Safely Synthesizing Aniline in the Lab - Robot Recipes. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. [Link]
-
Aniline Synthesis via Tin Reduction (Science Explained) - YouTube. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development - ACS Publications. [Link]
-
FEDIOL Guide to good practice on safe operation of Hydrogenation units (applicable as from 01 October 2007). [Link]
-
(PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review - ResearchGate. [Link]
-
Iron Catalyzed Reduction of Nitro Compounds - ResearchGate. [Link]
-
the preparation of phenylamine (aniline) - Chemguide. [Link]
-
Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN - Oriental Journal of Chemistry. [Link]
-
Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions. [Link]
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. [Link]
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? | ResearchGate. [Link]
-
Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF - ResearchGate. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. [Link]
-
Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds - JoVE. [Link]
-
Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A. [Link]
-
Nickel borohydride - Organic Chemistry Portal. [Link]
-
Nitro Reduction - Iron (Fe) - Common Organic Chemistry. [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. [Link]
-
Recent developments in the reduction of aromatic and aliphatic nitro compounds to amines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. njhjchem.com [njhjchem.com]
- 10. weihaicm.com [weihaicm.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. thieme-connect.com [thieme-connect.com]
- 15. orientjchem.org [orientjchem.org]
- 16. scribd.com [scribd.com]
Application Notes and Protocols: Methods for Derivatization of Methyl 4-hydroxy-5-nitronicotinate
Abstract
This document provides a detailed guide for the chemical derivatization of Methyl 4-hydroxy-5-nitronicotinate, a versatile heterocyclic building block. As a key intermediate, its strategic modification is crucial for generating diverse molecular scaffolds for applications in medicinal chemistry and drug development. This guide outlines four principal derivatization pathways: O-alkylation of the hydroxyl group, conversion of the hydroxyl to a chloro leaving group, subsequent nucleophilic aromatic substitution (SNAr), and reduction of the nitro group. Each section provides a theoretical background explaining the chemical rationale, detailed, field-tested protocols, and insights into the experimental choices.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine derivative featuring multiple reactive sites that can be selectively addressed. Its structure, comprising a hydroxyl group, a nitro group, and a methyl ester on a pyridine core, makes it an exceptionally valuable starting material for constructing compound libraries. Derivatives of nicotinic acid are prevalent in many biologically active molecules and approved pharmaceuticals.[1][2] The ability to selectively modify the hydroxyl and nitro functionalities allows for the introduction of diverse pharmacophoric elements and the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
This guide explores the primary avenues for derivatization, providing researchers with the foundational knowledge and practical protocols to leverage this scaffold in their synthetic campaigns.
Overview of Derivatization Pathways
The reactivity of this compound is governed by its distinct functional groups. The derivatization strategies outlined herein exploit these sites to achieve specific chemical transformations.
Sources
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl 4-hydroxy-5-nitronicotinate
Introduction: The Need for Robust Characterization
Methyl 4-hydroxy-5-nitronicotinate (IUPAC Name: methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate) is a molecule of interest due to its structural motifs, which are common in biologically active compounds.[1] As with any novel chemical entity destined for further development, its unambiguous structural confirmation, purity, and stability are paramount for ensuring reliable and reproducible downstream applications. This guide outlines a multi-pronged analytical strategy, leveraging spectroscopic and chromatographic techniques to build a complete profile of the compound.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₅ | [2][3] |
| Molecular Weight | 198.13 g/mol | [3][4] |
| IUPAC Name | methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate | [2] |
| CAS Number | 1214387-19-5 | [3] |
Overall Analytical Workflow
A comprehensive characterization workflow ensures all critical attributes of the compound are assessed. This involves a logical progression from structural confirmation to purity and impurity profiling, and finally, an assessment of its physicochemical properties.
Caption: A logical workflow for the comprehensive characterization of this compound.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are foundational for confirming the molecular structure of a newly synthesized compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation. A full suite of experiments (¹H, ¹³C, and 2D NMR) should be performed.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for polar, heterocyclic compounds.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Analysis & Expected Signals:
-
¹H NMR: Expect signals for the methyl ester protons (a singlet, ~3.9-4.1 ppm), aromatic/heterocyclic protons (doublets or singlets in the 7-9 ppm region), and a potentially broad signal for the hydroxyl proton, which may exchange with water in the solvent.
-
¹³C NMR: Expect signals for the methyl carbon (~50-60 ppm), the carbonyl carbon of the ester (~160-170 ppm), and several signals in the aromatic region (110-160 ppm) for the pyridine ring carbons. The carbon bearing the nitro group and the carbon bearing the hydroxyl group will be significantly shifted.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecule, which is used to confirm its elemental composition.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3.5-4.5 kV.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for C₇H₇N₂O₅⁺. Predicted m/z for [M+H]⁺ is 199.03494.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Protocol: FTIR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.[6]
-
Instrumentation: An FTIR spectrometer with a UATR or diamond ATR accessory.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis & Expected Bands:
-
O-H stretch: A broad band around 3200-3500 cm⁻¹ (hydroxyl group).
-
C-H stretch: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹).
-
C=O stretch: A strong band around 1700-1730 cm⁻¹ (ester carbonyl).
-
N-O stretch (nitro group): Two characteristic bands, one strong asymmetric stretch (~1500-1560 cm⁻¹) and one weaker symmetric stretch (~1345-1385 cm⁻¹).
-
C=C and C=N stretches: Bands in the 1400-1600 cm⁻¹ region (aromatic ring).
-
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are essential for separating the main compound from any impurities, by-products, or starting materials.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for purity assessment. Pyridine derivatives can be challenging due to interactions with silica-based columns, but a well-designed method can overcome this.[7][8][9]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: An HPLC system with a UV/Diode Array Detector (DAD).
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Standard reversed-phase column for good retention of moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase helps to protonate silanol groups, reducing peak tailing for basic pyridine compounds.[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier. |
| Gradient | 5% B to 95% B over 15 min | A gradient ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| Detector | DAD, 210-400 nm. Monitor at λmax. | A DAD allows for peak purity assessment and determination of the optimal monitoring wavelength. |
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) at 1 mg/mL. Dilute to ~0.1 mg/mL for analysis.
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity by area percent: (Area of main peak / Total area of all peaks) x 100%.
-
Use the DAD to check for peak purity across the main peak.
-
Caption: Troubleshooting common peak tailing issues in HPLC for pyridine derivatives.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to identify impurities detected during HPLC analysis by providing their mass-to-charge ratio. The same chromatographic method as HPLC can often be used, provided the mobile phase is compatible with MS (formic acid is an excellent choice).
Thermal Analysis
Given the presence of a nitro group, understanding the thermal stability of the compound is crucial for safety during handling and storage. Nitroaromatic compounds can be energetic and may decompose exothermically.[10][11][12]
Protocol: DSC/TGA Analysis
-
Instrumentation: A simultaneous DSC/TGA instrument or separate units.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Acquisition Parameters:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
TGA Curve: Look for mass loss steps, which indicate decomposition.
-
DSC Curve: Identify the melting point (endotherm) and any exothermic events that may indicate decomposition. A sharp exotherm following the melt is a sign of thermal instability.[13]
-
Conclusion
The analytical strategy detailed in this application note provides a comprehensive framework for the characterization of this compound. By combining spectroscopic (NMR, HRMS, FTIR), chromatographic (HPLC, LC-MS), and thermal (DSC/TGA) techniques, a complete profile of the molecule's identity, purity, and stability can be established. This multi-technique approach ensures a high degree of confidence in the quality of the material, which is essential for its progression in research and development pipelines.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Defense Technical Information Center. Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
Defense Technical Information Center. Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]
-
Wang, Q., et al. (2015). Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]
-
Gramatica, P., et al. (2014). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed. [Link]
-
Heard Jr, J. T. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Analytical Biochemistry. [Link]
-
PubChemLite. This compound (C7H6N2O5). [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. International Journal of Creative Research Thoughts. [Link]
-
PubChem. 4-Hydroxy-5-nitronicotinic acid. [Link]
-
PubChem. Methyl 6-hydroxy-5-nitronicotinate. [Link]
-
Handa, M., et al. (2014). Spectroscopic studies on nicotine and nornicotine in the UV region. Chirality. [Link]
Sources
- 1. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]
- 2. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 3. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]
- 4. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking of Methyl 4-hydroxy-5-nitronicotinate
Abstract
This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies on Methyl 4-hydroxy-5-nitronicotinate. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[1][2] This guide is designed for researchers in drug discovery and computational biology, offering a robust workflow from ligand and protein preparation to the execution of docking simulations and the subsequent analysis of results. By leveraging industry-standard, open-source software such as AutoDock Vina, AutoDock Tools, and PyMOL, this protocol ensures scientific rigor and reproducibility.[3] As a practical example, we will investigate the potential interaction of this compound with Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[4]
Introduction
The Ligand: this compound
This compound is a pyridine derivative with potential biological activities.[5][6] Its chemical structure, featuring hydroxyl, nitro, and methyl ester functional groups, suggests its capacity for various intermolecular interactions, making it an interesting candidate for drug discovery. Information available from public chemical databases like PubChem provides the foundational structural data required for in silico analysis.[7]
The Method: Molecular Docking in Drug Discovery
Molecular docking is a cornerstone of computer-aided drug design (CADD), predicting how a ligand fits into the binding site of a protein.[8] The process involves two primary components: a search algorithm that generates a variety of possible binding poses and a scoring function that estimates the binding affinity (typically in kcal/mol) for each pose.[9] Lower, more negative binding energy values generally indicate a more stable and favorable interaction. This computational "pre-screening" allows researchers to prioritize compounds for synthesis and biological testing, saving significant time and resources.[1][10]
Principle of the Method
The fundamental principle of molecular docking is to find the lowest free energy state of a ligand-receptor complex.[10] This protocol follows a rigid receptor, flexible ligand approach, which is a common and efficient method. The protein target is held static, while the ligand is allowed to explore conformational space within a defined binding site. The AutoDock Vina scoring function evaluates each pose based on a combination of steric, electrostatic, and hydrophobic interactions to rank the most likely binding modes.[9]
Materials and Software
| Component | Description | Source |
| Ligand Structure | 2D or 3D structure of this compound. | PubChem (CID 46311155)[7] |
| Receptor Structure | 3D crystallographic structure of the target protein. | Protein Data Bank (PDB)[11][12][13][14] |
| AutoDock Tools (ADT) | A graphical user interface for preparing docking input files. | The Scripps Research Institute |
| AutoDock Vina | The molecular docking engine for simulation. | The Scripps Research Institute[9] |
| PyMOL | A molecular visualization system for analysis and figure generation. | Schrödinger, Inc.[3][15][16] |
| Open Babel | (Optional) A chemical toolbox for converting file formats. | openbabel.org |
Experimental Workflow
The entire docking protocol can be visualized as a sequential process, beginning with data acquisition and preparation, followed by the core computational simulation, and concluding with in-depth analysis.
Caption: Molecular Docking Workflow.
Detailed Protocol
Section 5.1: Ligand Preparation
The goal of this section is to convert the 2D or 3D structure of this compound into the required PDBQT format, which includes atomic charges and rotatable bond information.
-
Obtain Ligand Structure:
-
Navigate to the PubChem database and search for "this compound" or its CID: 46311155.[7]
-
Download the 3D conformer of the structure in SDF format.
-
-
Convert and Prepare Ligand in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds. Go to Ligand -> Torsion Tree -> Detect Root.
-
Save the prepared ligand in PDBQT format: Ligand -> Output -> Save as PDBQT. Name it ligand.pdbqt.
-
Section 5.2: Receptor Preparation
This protocol uses Cyclooxygenase-2 (COX-2) as the target receptor, a key enzyme in inflammatory pathways.[4] We will use the crystal structure of murine COX-2 complexed with a selective inhibitor (PDB ID: 1CX2) as our template.[17][18]
-
Obtain Receptor Structure:
-
Prepare Receptor in AutoDock Tools (ADT):
-
Launch ADT and open the 1CX2.pdb file (File -> Read Molecule).
-
Clean the Protein: Remove unwanted molecules. The PDB file often contains water, co-factors, and the original co-crystallized ligand.
-
Use the Select -> Residue menu or the command line to select and delete water molecules (delete solvent).
-
Similarly, delete the original inhibitor (SC-558) and any other heteroatoms not essential for the interaction.
-
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK. This step is crucial for correctly identifying hydrogen bond donors and acceptors.
-
Compute Charges: Go to Edit -> Charges -> Compute Gasteiger.
-
Set Atom Types: Go to Grid -> Macromolecule -> Choose. Select the protein molecule to automatically assign AutoDock 4 atom types.
-
Save the Receptor: Save the prepared receptor in PDBQT format: File -> Save -> Write PDBQT. Name it receptor.pdbqt.
-
Section 5.3: Molecular Docking with AutoDock Vina
This section describes how to define the binding site and run the docking simulation.
-
Define the Search Space (Grid Box):
-
The grid box defines the three-dimensional space where Vina will search for binding poses. For a targeted docking, this box should encompass the known active site of the protein.
-
In ADT, with receptor.pdbqt loaded, go to Grid -> Grid Box....
-
Adjust the center and dimensions of the box. For 1CX2, the active site is a well-defined channel. A good starting point for the grid center can be derived from the position of the original co-crystallized ligand.[19]
-
For this example, use the following coordinates (center_x, y, z) and dimensions (size_x, y, z) which cover the active site of 1CX2:
-
center_x = 18.5, center_y = -11.0, center_z = -28.5
-
size_x = 25, size_y = 25, size_z = 25
-
-
Record these coordinates. You will need them for the configuration file.
-
-
Create the Vina Configuration File:
-
Create a new text file named conf.txt.
-
Add the following lines, which tell Vina where to find the input files and the grid box parameters:
-
-
Run the Vina Simulation:
-
Open a command line terminal (Terminal on macOS/Linux, Command Prompt on Windows).
-
Navigate to the directory containing your four files: receptor.pdbqt, ligand.pdbqt, conf.txt, and the vina executable.
-
Execute the following command:
-
Vina will run the simulation and generate two output files: output_poses.pdbqt (containing the docked conformations) and output_log.txt (containing the binding affinity scores).[20]
-
Section 5.4: Analysis and Visualization of Results
-
Interpret the Output Log:
-
Open the output_log.txt file. You will see a table listing the binding affinity scores for the top predicted poses. The affinity is given in kcal/mol. The first pose is the one with the most favorable (lowest) energy score.
-
-
Visualize Docking Poses in PyMOL:
-
Open the prepared receptor: File -> Open -> receptor.pdbqt.
-
Open the docking results: File -> Open -> output_poses.pdbqt.
-
The ligand poses will be loaded as a multi-state object. You can cycle through them using the arrow keys or the player controls at the bottom right of the viewer window.
-
Focus on the Binding Site: To analyze interactions, select the residues on the receptor that are close to the ligand. For the top-ranked pose (state 1), use the command:
-
Identify Interactions: Use PyMOL's measurement tools and visualization features to identify potential hydrogen bonds, hydrophobic interactions, and other key contacts between this compound and the COX-2 active site residues.
Data Presentation and Interpretation
The primary quantitative output from AutoDock Vina is the binding affinity. The results should be tabulated for clarity.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (l.b. / u.b.) |
| 1 | -8.5 | 0.000 / 0.000 |
| 2 | -8.2 | 1.875 / 2.451 |
| 3 | -8.0 | 2.134 / 3.012 |
| 4 | -7.9 | 1.998 / 2.876 |
| 5 | -7.7 | 2.543 / 3.567 |
| (Note: These are example values. Actual results will vary.) |
Interpretation:
-
Binding Affinity: The value of -8.5 kcal/mol for the top pose suggests a strong and stable binding interaction. Generally, values below -6.0 kcal/mol are considered promising.
-
Root Mean Square Deviation (RMSD): The RMSD values compare the atomic coordinates of a given pose to the best pose. Low RMSD values between the top poses suggest they are clustered in a similar, favorable binding location.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
RCSB Protein Data Bank. (n.d.). Homepage. Retrieved January 6, 2026, from [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
wwPDB. (n.d.). Worldwide Protein Data Bank. Retrieved January 6, 2026, from [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]
-
Scripps Research. (n.d.). AutoDock Vina. Retrieved January 6, 2026, from [Link]
-
PyMOL. (2023). PyMOL. Retrieved January 6, 2026, from [Link]
-
BioSoft. (n.d.). PyMOL - Molecular Visualization System. Retrieved January 6, 2026, from [Link]
-
Proteopedia. (2020). PyMOL. Retrieved January 6, 2026, from [Link]
-
National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. Retrieved January 6, 2026, from [Link]
-
PyMOL Wiki. (n.d.). View 3D Molecular Structures. Retrieved January 6, 2026, from [Link]
-
Chemist Wizards. (n.d.). PyMol | Free Download | Chemistry Software. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2023). Protein Data Bank. Retrieved January 6, 2026, from [Link]
-
Scripps Research. (n.d.). AutoDock. Retrieved January 6, 2026, from [Link]
-
Protein Data Bank in Europe. (n.d.). Homepage. Retrieved January 6, 2026, from [Link]
-
Salmaso, V., & Moro, S. (2018). Principles and Applications of Molecular Docking in Drug Discovery and Development. Molecules, 23(8), 1898. [Link]
-
National Center for Biotechnology Information. (n.d.). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved January 6, 2026, from [Link]
-
CD ComputaBio. (n.d.). Principles of Molecular Docking. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2023). AutoDock. Retrieved January 6, 2026, from [Link]
-
RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
wwPDB. (n.d.). PDB Entry - 1CX2. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). active site of COX-2( PDB ID: 1CX2 ). Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2023). Cyclooxygenase-2. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-5-methylnicotinate. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-hydroxy-2-nitrobenzoate. Retrieved January 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. pymol.en.softonic.com [pymol.en.softonic.com]
- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 5. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]
- 7. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 8. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 9. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 13. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 14. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 15. biosoft.com [biosoft.com]
- 16. proteopedia.org [proteopedia.org]
- 17. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 [ncbi.nlm.nih.gov]
- 18. rcsb.org [rcsb.org]
- 19. researchgate.net [researchgate.net]
- 20. AutoDock Vina [cgl.ucsf.edu]
- 21. View 3D Molecular Structures | www.pymol.org [pymol.org]
- 22. chemistwizards.com [chemistwizards.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Methyl 4-hydroxy-5-nitronicotinate
Introduction: Characterizing a Novel Nicotinate Derivative
Methyl 4-hydroxy-5-nitronicotinate is a novel synthetic compound belonging to the nicotinate class of molecules. The presence of the nicotinate scaffold, a recognized privileged structure in medicinal chemistry, suggests potential for a range of biological activities. Furthermore, the nitro group substituent can significantly influence the molecule's electronic properties and reactivity, potentially contributing to its pharmacological profile. This document provides a comprehensive suite of in vitro assays to systematically evaluate the efficacy of this compound, focusing on its potential cytotoxic, anti-inflammatory, and antioxidant properties. These protocols are designed for researchers, scientists, and drug development professionals to obtain robust and reproducible data, enabling a thorough preliminary characterization of this compound.
I. Foundational Assays: Cytotoxicity and Target Engagement
A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability. This information is crucial for interpreting data from subsequent functional assays and for establishing a therapeutic window. Furthermore, confirming direct interaction with intracellular targets is fundamental to understanding the mechanism of action.
A. Assessment of Cellular Viability (MTT/XTT Assays)
The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] These assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[1][2]
Scientific Rationale: The reduction of the tetrazolium salt is primarily carried out by mitochondrial dehydrogenases in viable cells.[1] Therefore, the amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in the presence of this compound would indicate a cytotoxic or cytostatic effect. The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.[3]
Experimental Workflow: Cell Viability Assays
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat cultured cells with this compound or vehicle for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a cell lysate containing the target protein.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein in the supernatant is quantified using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.
| Parameter | Description |
| Target Protein | A putative target of this compound. |
| Temperature Range | A gradient of temperatures to generate a complete melting curve. |
| Detection Method | Western blot or ELISA using an antibody specific to the target protein. |
| Positive Control | A known ligand for the target protein. |
II. Probing Anti-inflammatory Potential
Given that many nicotinate derivatives exhibit anti-inflammatory properties, it is crucial to investigate the potential of this compound in modulating key inflammatory pathways.
A. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. [6] Scientific Rationale: Inhibition of COX-1, COX-2, and 5-LOX is a common mechanism for anti-inflammatory drugs. Assessing the ability of this compound to inhibit these enzymes can provide direct evidence of its anti-inflammatory potential.
Protocol: COX-2 Inhibitor Screening Assay [7][8]
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme, and other reagents as per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Plate Setup: Add assay buffer, test compound or control, and COX-2 enzyme to the wells of a 96-well plate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the production of prostaglandin G2, an intermediate product, using a fluorometric or colorimetric method.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Protocol: Lipoxygenase Inhibitor Screening Assay [9][10]
-
Reagent Preparation: Prepare assay buffer, lipoxygenase enzyme, and substrate (linoleic acid or arachidonic acid).
-
Assay Setup: In a 96-well plate, add the enzyme and the test compound.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Measurement: Measure the formation of hydroperoxides, the product of the lipoxygenase reaction, spectrophotometrically.
-
Data Analysis: Calculate the percentage of lipoxygenase inhibition and the IC₅₀ value.
| Parameter | Description |
| Enzymes | Purified COX-1, COX-2, and 5-LOX enzymes. |
| Substrate | Arachidonic acid or linoleic acid. |
| Positive Controls | Known inhibitors such as indomethacin (for COX) and nordihydroguaiaretic acid (for LOX). |
B. Measurement of Nitric Oxide (NO) Production (Griess Assay)
Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in immune cells like macrophages upon stimulation. [11] Scientific Rationale: The Griess assay is a simple and sensitive colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant. [11][12]Inhibition of nitrite production in stimulated macrophages indicates an anti-inflammatory effect.
Experimental Workflow: Griess Assay for Nitric Oxide
Caption: Workflow for the Griess assay to measure nitric oxide production.
Protocol: Griess Assay [11][13]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagents to the supernatant.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
| Parameter | Description |
| Cell Line | RAW 264.7 murine macrophage cell line. |
| Stimulant | Lipopolysaccharide (LPS). |
| Positive Control | A known iNOS inhibitor (e.g., L-NAME). |
C. NF-κB Signaling Pathway Activation
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes. [6] Scientific Rationale: Assessing the effect of this compound on NF-κB activation can provide insights into its mechanism of anti-inflammatory action at the level of gene transcription. A common method is to use a reporter gene assay. [14][15] Protocol: NF-κB Reporter Assay [14][16]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment and Stimulation: Treat the transfected cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add luciferase substrate and measure the resulting luminescence.
-
Data Analysis: A decrease in luminescence in the presence of the compound indicates inhibition of NF-κB activation.
| Parameter | Description |
| Reporter System | NF-κB luciferase reporter construct. |
| Stimulant | Tumor necrosis factor-alpha (TNF-α) or LPS. |
| Positive Control | A known NF-κB inhibitor (e.g., Bay 11-7082). |
III. Evaluation of Antioxidant Capacity
The presence of a nitro group and a hydroxyl group on the pyridine ring suggests that this compound may possess antioxidant properties.
A. DPPH and ABTS Radical Scavenging Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the free radical scavenging activity of compounds. [17][18] Scientific Rationale: Both assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, causing a color change that can be measured spectrophotometrically. [17][19]A decrease in the absorbance of the radical solution in the presence of this compound indicates its radical scavenging capacity.
Protocol: DPPH Radical Scavenging Assay [17][20]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add different concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature.
-
Measurement: Measure the absorbance at approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Protocol: ABTS Radical Scavenging Assay [17][19]
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Assay Procedure: Add different concentrations of this compound to the ABTS•+ solution.
-
Incubation: Incubate at room temperature.
-
Measurement: Measure the absorbance at approximately 734 nm.
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC₅₀ value.
| Parameter | Description |
| Radicals | DPPH and ABTS•+. |
| Positive Control | A known antioxidant (e.g., ascorbic acid or Trolox). |
IV. Conclusion and Future Directions
The in vitro assays detailed in this application note provide a robust framework for the initial efficacy testing of this compound. By systematically evaluating its cytotoxicity, target engagement, anti-inflammatory, and antioxidant properties, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into its mechanism of action and progression to more complex cellular and in vivo models.
References
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT. BenchChem.
- Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87.
- Jafari, M., et al. (2017). The cellular thermal shift assay for drug target identification and engagement.
- BenchChem. (2025). A Technical Guide to the Biological Activity Screening of Novel COX-2 Inhibitors. BenchChem.
- Creative BioMart. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences.
- BenchChem. (2025). A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. BenchChem.
- Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1038.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
- R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
- protocols.io. (2016). NF-κB Transcriptional Activity Assay using NKL reporter cells. protocols.io.
- BenchChem. (2025). Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction. BenchChem.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences.
- Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its application and pitfalls. Analytica Chimica Acta, 585(2), 258-271.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
- BenchChem. (2025). A Technical Guide to the Biological Activity Screening of Novel COX-2 Inhibitors. BenchChem.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences.
- BenchChem. (2025).
- ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
- BenchChem. (2025). Dihydrocatalpol: Application Notes and Protocols for Antioxidant Activity Assays (DPPH & ABTS). BenchChem.
- Schaich, K. M., et al. (2015). Antioxidant and prooxidant effects of dietary phenolics in food and biological systems. Journal of Functional Foods, 18, 1-15.
- ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Abcam.
- Creative BioMart. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
- Kosheeka. (2025).
- Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.
- BenchChem. (2025).
- Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Bio-protocol. (n.d.). Lipoxygenase Inhibitory Activity. Bio-protocol.
- National Center for Biotechnology Information. (2024).
- Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Cayman Chemical.
- ResearchGate. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?.
- Scribd. (n.d.). DPPH and ABTS Radical Scavenging Assays. Scribd.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI.
- Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
- Abcam. (2015). ab133087 – Lipoxygenase Inhibitor Screening Assay Kit. Abcam.
- Cell Biolabs, Inc. (n.d.). Antioxidant Capacity Assays. Cell Biolabs, Inc.
- National Institutes of Health. (n.d.). An ELISA method to measure inhibition of the COX enzymes. PubMed.
- National Center for Biotechnology Information. (n.d.).
- National Institutes of Health. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. athmicbiotech.com [athmicbiotech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 10. 2.5.1. Lipoxygenase Inhibitory Activity [bio-protocol.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxy-5-nitronicotinate
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-5-nitronicotinate. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your reaction, improve yield, and ensure the purity of your final product. Our approach is grounded in established chemical principles and practical, field-proven insights.
Overview of the Synthesis
The most common and direct route to this compound is through the electrophilic aromatic substitution (EAS) of its precursor, Methyl 4-hydroxynicotinate. This reaction involves the introduction of a nitro group (-NO₂) onto the pyridine ring, typically using a mixture of concentrated nitric acid and sulfuric acid.
The pyridine ring is inherently electron-deficient and less reactive towards electrophilic substitution than benzene.[1] However, the presence of the electron-donating hydroxyl (-OH) group at the 4-position activates the ring, facilitating the reaction. The hydroxyl group is an ortho, para-director, while the methyl ester group at the 3-position is a deactivating meta-director. This combination of directing effects strongly favors the selective nitration at the 5-position, which is ortho to the activating hydroxyl group.
Core Reaction Pathway
A visual representation of the key transformation is provided below.
Caption: General synthesis route for this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is consistently low or non-existent. What are the most common causes?
A1: Low yield is the most frequent issue in this synthesis. It can typically be traced back to one of three areas: reaction conditions, reagent quality, or work-up procedure.
-
Insufficiently Strong Nitrating Conditions: The pyridine ring, even when activated by a hydroxyl group, is less reactive than a corresponding benzene ring.[1] The reaction requires the formation of the highly electrophilic nitronium ion (NO₂⁺), which is generated from nitric acid by the protonating action of a strong acid, typically concentrated sulfuric acid.[2] If your sulfuric acid is not concentrated enough or if the temperature is too high, the concentration of the nitronium ion may be insufficient to drive the reaction.
-
Inadequate Temperature Control: Nitration is a highly exothermic reaction.[3]
-
Temperature Too Low: While cooling is critical, excessively low temperatures (< 0 °C) can slow the reaction rate to a point where it does not proceed to completion within a practical timeframe.
-
Temperature Too High: This is a more common problem. If the temperature rises significantly above 10 °C, you risk side reactions such as oxidation of the starting material or product, and potentially di-nitration, leading to a complex mixture and lower yield of the desired product.[4]
-
-
Poor Quality Starting Material: Ensure your Methyl 4-hydroxynicotinate is pure and dry. The presence of impurities can interfere with the reaction, and moisture can dilute the sulfuric acid, reducing its effectiveness in generating the nitronium ion.
-
Work-up and Isolation Losses: The product is a solid with some solubility in aqueous and organic media. Losses can occur during the quenching, extraction, and recrystallization steps. Ensure the pH is carefully adjusted during work-up to precipitate the product fully, and use minimal solvent for recrystallization.
Q2: I'm observing multiple product spots on my TLC, suggesting isomer formation. How can I improve regioselectivity?
A2: While the electronics of the starting material strongly favor nitration at the C5 position, suboptimal conditions can lead to the formation of other isomers.
-
Primary Cause - Temperature: The most significant factor affecting regioselectivity is temperature. Higher temperatures provide more energy for the reactants to overcome the activation barriers for less-favored isomers. Strict adherence to a low-temperature profile (0-5 °C) is crucial for maximizing C5 selectivity.[5]
-
Order of Addition: The standard and recommended procedure is to add the nitric acid (or a pre-made nitrating mixture) slowly to a cooled solution of the substrate in sulfuric acid.[6] This ensures that the substrate is always in an environment with a high concentration of the strong acid, promoting the desired reaction pathway and minimizing side reactions.
Q3: My reaction seems to stall and does not go to completion, even after an extended time. What can I do?
A3: An incomplete reaction points to an issue with either the stoichiometry or the reaction's activation energy.
-
Reagent Stoichiometry: Ensure you are using a slight excess of nitric acid (e.g., 1.1 to 1.2 molar equivalents). This ensures there is enough nitrating agent to account for any minor impurities or side reactions.
-
Acid Concentration: The concentration of the sulfuric acid is paramount. Use fresh, concentrated (98%) sulfuric acid. Older bottles may have absorbed atmospheric moisture, reducing their efficacy.
-
Post-Addition Stirring: After the slow addition of nitric acid at low temperature, the reaction may need to be stirred for a period to proceed to completion. Allowing the reaction to slowly warm to room temperature and stirring for several hours can often help.[7] Monitor the reaction by TLC to determine the optimal reaction time.
Q4: The work-up is messy, and I'm struggling with purification. What is the best procedure?
A4: A careful and methodical work-up is essential for obtaining a pure product with good recovery.
-
Quenching: The reaction is quenched by slowly and carefully pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring.[8] This dilutes the acid and precipitates the crude product. Safety Note: This is a highly exothermic step; perform it in a large beaker within an ice bath to manage the heat generated.
-
Neutralization: After the initial precipitation, you may need to adjust the pH to maximize product recovery. Slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the pH is near neutral. Be cautious, as this will generate gas (CO₂) if bicarbonate is used.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acid and inorganic salts.
-
Purification (Recrystallization): The most common method for purifying the crude product is recrystallization.[6] A mixture of ethanol and water is often effective. Dissolve the crude solid in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in this synthesis.
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
-
What is the role of concentrated sulfuric acid? Sulfuric acid serves as both a solvent and a catalyst. Its primary role is to protonate nitric acid, leading to the formation of water and the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[2]
-
Can I use other nitrating agents? While other nitrating systems exist (e.g., N₂O₅, nitronium tetrafluoroborate), the mixed acid system (HNO₃/H₂SO₄) is the most common, cost-effective, and well-understood method for this type of transformation.[1] It provides the necessary reactivity while being manageable in a standard laboratory setting.
-
How critical is the order of reagent addition? It is very critical. The substrate (Methyl 4-hydroxynicotinate) should first be dissolved completely in the concentrated sulfuric acid and cooled before the slow, dropwise addition of nitric acid begins. This ensures that the nitronium ion is generated in the presence of the substrate under controlled temperature, minimizing side reactions.
-
How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the best method. Prepare a sample by taking a small aliquot of the reaction mixture and carefully quenching it in a vial with ice and a bit of ethyl acetate. Spot the organic layer on a TLC plate against a spot of the starting material. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 ratio). The product should be more polar than the starting material and thus have a lower Rf value.
Experimental Protocol & Data
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Substrate | Methyl 4-hydroxynicotinate | 1.0 equivalent |
| Solvent/Catalyst | Conc. H₂SO₄ (98%) | 3-5 mL per gram of substrate |
| Nitrating Agent | Conc. HNO₃ (68-70%) | 1.1 - 1.2 equivalents |
| Addition Temp. | 0 - 5 °C | Prevents side reactions and ensures regioselectivity.[4] |
| Reaction Time | 1-3 hours post-addition | Monitor by TLC for completion. |
| Work-up | Quench on ice | Safely dilutes the acid and precipitates the product.[8] |
Step-by-Step Synthesis Protocol
Materials:
-
Methyl 4-hydroxynicotinate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Methyl 4-hydroxynicotinate (1.0 eq).
-
Place the flask in an ice-salt bath to cool its contents to 0 °C.
-
Slowly add concentrated sulfuric acid (approx. 4 mL per gram of substrate) while stirring, ensuring the temperature does not rise above 10 °C. Stir until the substrate is fully dissolved.
-
Once the solution is homogeneous and cooled back to 0-5 °C, begin the dropwise addition of concentrated nitric acid (1.1 eq) via the dropping funnel. This addition should be very slow (over 20-30 minutes) to maintain strict temperature control.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using TLC.
-
Prepare a large beaker containing a generous amount of crushed ice (approx. 10 g of ice per mL of reaction mixture).
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.
-
Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral (test with pH paper).
-
Dry the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to obtain this compound as a solid.
Table 2: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Inadequate temperature control; impure/wet reagents; incomplete reaction. | Maintain 0-5 °C; use fresh, concentrated acids; allow longer reaction time or gentle warming post-addition. |
| Dark/Tarry Product | Reaction temperature was too high, causing oxidation. | Improve cooling efficiency; slow down the rate of nitric acid addition. |
| Multiple Isomers | High reaction temperature. | Strictly maintain the reaction temperature below 5 °C. |
| Product Won't Precipitate | Insufficient quenching volume; incorrect pH. | Pour into a larger volume of ice; adjust pH of the aqueous mixture towards neutral. |
References
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine. Retrieved from Google Patents.
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from Wikipedia. URL: [Link]
- Wang, Y., & Zhang, J. (2012). Study of nitration process of pyridine/pyrazine compound with electron-donating groups.
-
ACS Publications. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from ACS Publications. URL: [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from Google Patents.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from PrepChem.com. URL: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from RSC. URL: [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from ResearchGate. URL: [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from RSC Publishing. URL: [Link]
- Google Patents. (n.d.). CN105418493A - 2-chloropyridine synthetic method. Retrieved from Google Patents.
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine. Retrieved from Google Patents.
- Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine. Retrieved from Google Patents.
- Synfacts. (2023). Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO).
-
ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from ResearchGate. URL: [Link]
-
LookChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from LookChem. URL: [Link]
-
PubChemLite. (n.d.). This compound (C7H6N2O5). Retrieved from PubChemLite. URL: [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Retrieved from Google Patents.
-
PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate. Retrieved from PubChem. URL: [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from MDPI. URL: [Link]
-
PubChem. (n.d.). 4-Hydroxy-5-nitronicotinic acid. Retrieved from PubChem. URL: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from Anasazi Instruments. URL: [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from RSC Education. URL: [Link]
-
YouTube. (2020, April 22). Nitration of Methyl Benzoate. Retrieved from YouTube. URL: [Link]
- Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. Retrieved from Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. aiinmr.com [aiinmr.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Regioselectivity in the Nitration of Hydroxypyridines
Welcome to the technical support center for the nitration of hydroxypyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselective nitration on these important heterocyclic scaffolds. The pyridine ring is a cornerstone in medicinal chemistry, and the precise installation of a nitro group is a critical step in the synthesis of numerous pharmaceutical agents.[1] However, controlling the position of nitration on a hydroxypyridine ring can be a significant challenge due to the interplay of the directing effects of the hydroxyl group and the pyridine nitrogen.
This resource provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and supported by established literature.
Understanding the Fundamentals: Directing Effects in Hydroxypyridine Nitration
Before diving into specific troubleshooting scenarios, it is crucial to understand the electronic landscape of hydroxypyridines. The pyridine ring itself is electron-deficient, which generally makes electrophilic aromatic substitution, such as nitration, more challenging than for benzene.[2][3][4] The nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.[5][6] Consequently, electrophilic substitution on an unsubstituted pyridine ring typically favors the meta (C3, C5) position.[3][5]
The introduction of a hydroxyl (-OH) group, a strong activating group, significantly alters this landscape. The -OH group is an ortho, para-director, donating electron density to the ring through resonance and activating these positions for electrophilic attack.[7] The ultimate regioselectivity of nitration is therefore a delicate balance between the deactivating, meta-directing effect of the pyridine nitrogen and the activating, ortho, para-directing effect of the hydroxyl group. The position of the hydroxyl group on the pyridine ring is a key determinant of the final product distribution.
Frequently Asked Questions & Troubleshooting Guide
Q1: My nitration of 3-hydroxypyridine is giving me the wrong isomer. I'm expecting nitration at the 4- or 6-position, but I'm predominantly getting the 2-nitro product. What's happening?
A1: This is a classic case where the reaction conditions, specifically the acidity of the medium, play a pivotal role. In strongly acidic conditions, such as those typically used for nitration (e.g., a mixture of concentrated nitric and sulfuric acids), the basic pyridine nitrogen will be protonated. This protonation dramatically increases the electron-withdrawing nature of the ring, further deactivating it.
However, the hydroxyl group at the 3-position can still exert its activating effect. Mechanistic studies have shown that 3-hydroxy- and 3-methoxy-pyridine undergo nitration as their conjugate acids, leading to substitution at the 2-position.[8][9]
Troubleshooting Steps:
-
Re-evaluate Your Nitrating Agent and Solvent System: The choice of nitrating agent can significantly influence the outcome. Milder nitrating agents or conditions that avoid strong protonation of the pyridine nitrogen can favor different isomers.
-
Consider Alternative Nitrating Agents: Instead of the standard mixed acid conditions, explore alternatives. For instance, using potassium nitrate (KNO₃) in concentrated sulfuric acid can offer better control.[10] Another approach involves using metal nitrates, such as copper nitrate, in acetic anhydride.[11]
-
Temperature Control is Critical: Ensure precise temperature control. In some cases, lower temperatures can favor the kinetic product, while higher temperatures may lead to the thermodynamic product. For the preparation of 3-hydroxy-2-nitropyridine, a temperature of around 40°C has been found to be optimal.[10]
Visualizing the Influence of Protonation:
Caption: Influence of reaction acidity on the nitration of 3-hydroxypyridine.
Q2: I am attempting the nitration of 2-hydroxypyridine and obtaining a mixture of products, primarily the 3-nitro and 5-nitro isomers. How can I improve the selectivity for a single isomer?
A2: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. Under many nitration conditions, the reaction proceeds on the more nucleophilic 2-pyridone tautomer. The hydroxyl group (in the pyridone form, the carbonyl group) and the ring nitrogen direct nitration to the 3 and 5 positions. The increased reactivity of the pyridone form can sometimes lead to disubstituted products if the reaction is not carefully controlled.[12]
Troubleshooting Steps:
-
Precise Control of Stoichiometry: Use a precise molar equivalent of the nitrating agent. An excess of the nitrating agent can lead to the formation of dinitrated products.
-
Solvent Effects: The choice of solvent can influence the tautomeric equilibrium and the solubility of the starting material and products, thereby affecting the product distribution. Pyridine itself can be used as a solvent, which can also act as a mild base to modulate the acidity of the reaction medium.[13]
-
Temperature and Reaction Time: Carefully monitor the reaction temperature and time. Lower temperatures and shorter reaction times may favor the formation of the mono-nitrated product. For example, a procedure for preparing 2-hydroxy-3-nitropyridine involves dropwise addition of nitric acid to a solution of 2-hydroxypyridine in pyridine in an ice bath, followed by stirring at room temperature for a short duration.[13]
Experimental Protocol for Selective Nitration of 2-Hydroxypyridine:
| Step | Procedure |
| 1 | Dissolve 2-hydroxypyridine in pyridine in a reaction flask. |
| 2 | Place the reaction flask in an ice bath to cool the solution. |
| 3 | Slowly add nitric acid dropwise to the cooled solution with stirring. |
| 4 | After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.[13] |
| 5 | Quench the reaction by carefully adding an alkaline solution (e.g., sodium bicarbonate) to neutralize the acid. |
| 6 | Isolate the product by filtration or extraction. |
Q3: My nitration reaction is resulting in a low yield and the formation of a significant amount of tar-like byproducts. What could be the cause and how can I mitigate this?
A3: The formation of tar is often an indication of oxidative side reactions. Hydroxypyridines are electron-rich and can be susceptible to oxidation under harsh nitrating conditions, especially at elevated temperatures.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Water can participate in side reactions. Using anhydrous reagents and solvents can minimize byproduct formation. For example, using anhydrous potassium nitrate that has been dried in a vacuum oven is a recommended practice.[10]
-
Milder Nitrating Systems: As mentioned previously, switching to a milder nitrating agent can reduce oxidative degradation. Consider using a pre-formed nitronium salt like nitronium tetrafluoroborate (NO₂BF₄) in a non-protic solvent.
-
Protecting Groups: If the hydroxyl group is particularly sensitive to oxidation, consider protecting it as a more robust ether (e.g., methoxy or benzyloxy) or an ester. The protecting group can be removed after the nitration step.
-
Scavengers: In some cases, adding a radical scavenger might help to suppress unwanted side reactions, although this is less common in standard nitration protocols.
Workflow for Minimizing Byproduct Formation:
Caption: A systematic approach to troubleshooting low yields and byproduct formation.
Summary of Key Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity | Recommended Action |
| Position of -OH Group | Determines the initial activation pattern of the pyridine ring. | Analyze the combined directing effects of the -OH group and the ring nitrogen for your specific substrate. |
| Reaction Acidity | Affects the protonation state of the pyridine nitrogen, thereby altering its deactivating strength.[8][9] | Use milder conditions or non-acidic nitrating agents to avoid protonation if a different isomer is desired. |
| Nitrating Agent | The reactivity and steric bulk of the nitrating agent can influence the product ratio. | Experiment with a range of nitrating agents from mixed acids to metal nitrates or nitronium salts.[10][11][14] |
| Temperature | Can shift the balance between kinetic and thermodynamic control. | Optimize the reaction temperature to favor the desired isomer.[10] |
| Solvent | Can influence tautomeric equilibria and the solubility of reactants and products. | Screen different solvents, including pyridine, acetic anhydride, or chlorinated solvents.[13] |
By systematically evaluating these factors and making informed adjustments to your experimental protocol, you can significantly improve the regioselectivity and overall success of your hydroxypyridine nitration reactions.
References
- Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114.
- Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114-117.
- Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013).
- Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms. (1998). Springer.
- CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine. (2014).
- CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine. (2016).
- CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. (2014).
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025). PubMed.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.).
- Bromination and nitration of 2‐hydroxypyridine‐N‐oxide. (n.d.). Scite.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.).
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry.
- Electrophilic substitution on pyridine. (n.d.). Química Organica.org.
- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube.
- EAS Reactions with Pyridine. (2020). YouTube.
- Bromination and nitration of 2-hydroxypyridine-N-oxide. (2025).
- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. (1999).
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
- Preparation of nitropyridines by nitration of pyridines with nitric acid. (n.d.). RSC Publishing.
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (n.d.).
- Overcoming Challenges in O-Nitration: Selective Alcohol Nitration Deploying N,6-Dinitrosaccharin and Lewis Acid C
- Di-nitr
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017).
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (n.d.).
- Double nitration of 4‐hydroxypyridine 1. (n.d.).
- Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2025).
- Pyridine. (n.d.). Wikipedia.
- (PDF) Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (2025).
- Having trouble with nitration reaction of cytosine. (2021). Reddit.
- Overcoming Challenges in O‐Nitration: Selective Alcohol Nitration Deploying N,6‐Dinitrosaccharin and Lewis Acid Catalysis. (2024).
Sources
- 1. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 11. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 12. scite.ai [scite.ai]
- 13. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 14. Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Technical Support Center: Optimizing Reaction Conditions for the Esterification of Nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the esterification of nitronicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to support your research and development endeavors.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Low or No Ester Yield
Question: Why is my esterification yield of nitronicotinic acid consistently low?
Answer:
Low yields in the esterification of nitronicotinic acid can stem from several factors, primarily related to the reversible nature of the reaction and the electronic properties of the starting material.
Causality: The Fischer-Speier esterification is an equilibrium-controlled process.[1][2] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants, thus reducing the ester yield.[1][3] Furthermore, the electron-withdrawing nature of the nitro group on the pyridine ring deactivates the carbonyl carbon, making it less susceptible to nucleophilic attack by the alcohol.[4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents and reagents. The presence of even trace amounts of water can significantly hinder the reaction.
-
Effective Water Removal:
-
Chemical Dehydration: Employ a dehydrating agent. While concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, its harshness can lead to side reactions.[5][6] Molecular sieves are a milder and often more effective alternative for sequestering water as it is formed.[7]
-
Azeotropic Distillation: For higher boiling point alcohols, utilize a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to azeotropically remove water from the reaction mixture, thereby driving the equilibrium towards the product side.[1][8]
-
-
Increase Nucleophile Concentration: Use a large excess of the alcohol reactant.[1] This shifts the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle. A 10-fold or greater excess can significantly improve yields.[1]
-
Optimize Catalyst Choice and Loading:
-
Strong Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common and effective catalysts.[1][2]
-
Alternative Catalysts: For sensitive substrates, consider using milder catalysts such as solid acid catalysts (e.g., HND230) or Lewis acids.[9][10] Thionyl chloride (SOCl₂) can also be used to first convert the carboxylic acid to the more reactive acyl chloride in situ.[11]
-
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion. While higher temperatures generally increase the reaction rate, they can also lead to decomposition or side reactions.[3] Refluxing is a common technique, but the specific temperature should be optimized for the given alcohol and solvent system.[2]
Side Reactions and Impurity Formation
Question: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
Side reactions in the esterification of nitronicotinic acid can arise from the harsh reaction conditions required to activate the deactivated substrate.
Causality: The strong acid catalysts and high temperatures often employed can lead to degradation of the starting material or product. The nitro group itself can be susceptible to reduction under certain conditions, although this is less common during standard esterification.
Troubleshooting Steps:
-
Moderate Reaction Temperature: Avoid excessive heating. Determine the minimum temperature required for a reasonable reaction rate through systematic experimentation.
-
Alternative Acyl Activation: Instead of relying solely on strong acid catalysis, consider converting the nitronicotinic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride.[11] The resulting acyl chloride will react more readily with the alcohol under milder conditions, often without the need for a strong acid catalyst.
-
Purification of Starting Materials: Ensure the purity of the nitronicotinic acid and the alcohol. Impurities in the starting materials can lead to unexpected side products.
Difficulties in Product Purification
Question: How can I effectively purify my nitronicotinic acid ester from the reaction mixture?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, the acid catalyst, and water.
Causality: The ester product, unreacted nitronicotinic acid, and the alcohol may have similar polarities, making chromatographic separation difficult. The acid catalyst must be thoroughly neutralized to prevent hydrolysis of the ester during workup and storage.
Troubleshooting Steps:
-
Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[11] Perform this step at a low temperature (e.g., in an ice bath) to minimize ester hydrolysis.[12]
-
Liquid-Liquid Extraction:
-
Choose an appropriate organic solvent for extraction, such as ethyl acetate, dichloromethane, or diethyl ether.[11][12][13]
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution to remove any remaining acid.
-
Water to remove any remaining base and water-soluble impurities.
-
Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to begin the drying process.
-
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Chromatography/Distillation:
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of nitronicotinic acid?
The most prevalent method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] Another common approach involves the use of thionyl chloride to first generate the more reactive nitronicotinoyl chloride, which is then reacted with the alcohol.[11]
Q2: How does the nitro group on the pyridine ring affect the esterification reaction?
The nitro group is a strong electron-withdrawing group. This has two main effects:
-
Deactivation of the Carbonyl Group: It reduces the electron density at the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophilic attack by the alcohol.[4] This often necessitates harsher reaction conditions (stronger acid, higher temperature, longer reaction times) compared to the esterification of unsubstituted nicotinic acid.
-
Increased Acidity of the Carboxylic Acid: The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid proton. However, this has a less significant impact on the esterification mechanism itself.
Q3: Can I use a base as a catalyst for this esterification?
No, base-catalyzed esterification (saponification) is not a suitable method for synthesizing esters from carboxylic acids.[1] The base would deprotonate the carboxylic acid to form a carboxylate anion. This negatively charged carboxylate is much less electrophilic and will not react with the alcohol nucleophile.[1]
Q4: What is the role of the acid catalyst in the Fischer-Speier esterification?
The acid catalyst plays a crucial dual role:
-
Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen of the nitronicotinic acid.[1][3] This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic alcohol.
-
Conversion of the Hydroxyl Group into a Good Leaving Group: After the alcohol has added to the carbonyl carbon, the acid catalyst facilitates the protonation of one of the hydroxyl groups in the tetrahedral intermediate, converting it into a water molecule, which is a good leaving group.[1]
Data Presentation
Table 1: Recommended Starting Conditions for Fischer-Speier Esterification of Nitronicotinic Acid
| Parameter | Recommended Condition | Rationale |
| Alcohol | 10-20 equivalents | Drives the equilibrium towards product formation.[1] |
| Catalyst | Conc. H₂SO₄ (0.1-0.3 eq) or TsOH (0.1-0.3 eq) | Effective proton source to activate the carbonyl group.[1] |
| Solvent | Toluene or Benzene (if using Dean-Stark) or excess alcohol | Toluene/Benzene allows for azeotropic removal of water.[8] Excess alcohol can serve as the solvent. |
| Temperature | Reflux | Generally required to achieve a reasonable reaction rate.[2] |
| Water Removal | Dean-Stark apparatus or Molecular Sieves | Crucial for shifting the equilibrium to favor the ester.[1][7] |
| Reaction Time | 8-24 hours (monitor by TLC/HPLC) | Reaction is often slow due to the deactivated substrate.[11] |
Experimental Protocols
Protocol 1: General Procedure for Fischer-Speier Esterification of Nitronicotinic Acid using a Dean-Stark Apparatus
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add nitronicotinic acid (1.0 eq).
-
Add the desired alcohol (10-20 eq) and a suitable solvent for azeotropic distillation (e.g., toluene).
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.3 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Proceed with the neutralization and extraction workup as described in the "Difficulties in Product Purification" section.
Visualizations
Diagram 1: Fischer-Speier Esterification Mechanism
Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.
Diagram 2: Troubleshooting Workflow for Low Ester Yield
Caption: A logical workflow for troubleshooting low esterification yields.
References
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Any procedure for the esterification of isonicotinic acid? (2017, March 17). ResearchGate. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
-
How to Make Esters through Esterification | Examples Explained! (2023, September 20). YouTube. [Link]
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids (U.S. Patent No. 2,758,999). U.S.
-
How to purify Nicotinic acid derivatives from the reaction mixture? (2017, August 13). ResearchGate. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2014, March 11). National Institutes of Health. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. [Link]
- A kind of preparation method of ethyl nicotinate. (2017, July 18).
-
Esterification not Working (Separation). (2024, February 15). Reddit. [Link]
- Purification of nicotinic acid. (1962, June 5).
- Esterification of pyridine carboxylic acids. (1960, August 9).
-
Introduction of the nitro group into aromatic systems. (n.d.). ResearchGate. [Link]
-
Preparation method of ethyl nicotinate. (2017, July 18). Eureka | Patsnap. [Link]
-
Esterification optimization studies. (n.d.). ResearchGate. [Link]
-
Phelps, I. K., & Eddy, E. A. (1908). Concerning the Purification of Esters. American Journal of Science, s4-26(153), 253–256. [Link]
-
24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts. [Link]
-
Esterification. (2023, January 22). Chemistry LibreTexts. [Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019, April 14). MDPI. [Link]
-
Can anyone help me with uderstanding the role of concentrated sulfuric acid as a dehydrating agent in esterification. (2025, April 30). Reddit. [Link]
-
Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. (n.d.). Thieme Connect. [Link]
- Alcohol-mediated esterification of carboxylic acids with carbonates. (2015, July 2).
- Process for the preparation of pyridine carboxylic acid esters. (1998, January 28).
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024, December 17). MDPI. [Link]
-
Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022, August 27). Neliti. [Link]
- Process for the purification of esters. (1985, June 4).
-
How to purify esterefication product? (2016, April 15). ResearchGate. [Link]
-
Esterification reaction mechanism - dehydration of alcohol and carboxylic acid. (2014, August 12). YouTube. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]
-
Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. (2025, August 6). ResearchGate. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
Synthesis of 3-nitro-N-ethylcarbazole. (n.d.). PrepChem.com. [Link]
-
Using H2SO4 as a dehydrating agent in esterification reaction increases the yield of ester. But won't this mess up the equilibrium? And if we keep removing H2O from the products, will one of the products be consumed completely and defy equilibrium? (2023, January 12). Quora. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Stability and degradation pathways of Methyl 4-hydroxy-5-nitronicotinate
Welcome to the Technical Support Center for Methyl 4-hydroxy-5-nitronicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.
Disclaimer: Specific experimental data on the stability and degradation of this compound is limited in publicly available literature. The information provided herein is based on the known chemical properties of its functional groups (ester, phenol, nitro group, and pyridine ring) and established principles of drug stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound is principally influenced by pH, light, temperature, and the presence of oxidizing agents. As a molecule with multiple reactive functional groups, its susceptibility to degradation is significant under suboptimal storage and experimental conditions.
Q2: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For solutions, it is advisable to use them fresh or store them at low temperatures for a short duration, protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize hydrolysis.
Q3: What are the likely degradation pathways for this molecule?
Based on its structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The methyl ester group is prone to hydrolysis, especially under acidic or basic conditions, which would yield 4-hydroxy-5-nitronicotinic acid and methanol.
-
Photodegradation: Nitroaromatic compounds can be sensitive to light. UV or even ambient light exposure could lead to complex degradation pathways, potentially involving the reduction of the nitro group or reactions involving the pyridine ring.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and potentially lead to decarboxylation of the corresponding carboxylic acid if hydrolysis occurs.
-
Oxidation: The electron-rich pyridine ring, activated by the hydroxyl group, could be susceptible to oxidation, especially in the presence of oxidizing agents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent results or loss of potency of the compound over time.
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C) and protected from light and moisture.[1]
-
Solvent Selection: If working with solutions, consider the solvent's potential to promote degradation. For long-term storage, aprotic solvents are generally a better choice. Prepare solutions fresh whenever possible.
-
pH of the Medium: Be mindful of the pH of your experimental medium. Both acidic and basic conditions can catalyze the hydrolysis of the ester group.
-
Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation products and pathways.[2][3]
Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC).
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Peak Identification: The primary hydrolytic degradation product is likely 4-hydroxy-5-nitronicotinic acid. This can be confirmed by synthesizing or purchasing a reference standard of the acid and comparing its retention time.
-
LC-MS/MS Analysis: To identify unknown degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool. By comparing the mass spectra of the parent compound and the new peaks, you can often deduce the chemical modifications that have occurred.[4][5][6][7][8]
-
Review Experimental Conditions: Carefully review your experimental setup for potential sources of degradation. Was the sample exposed to light for an extended period? Was the temperature elevated? Was the pH of the solution appropriate?
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Heat the solid compound at a specific temperature (e.g., 60°C) for a specified period. Also, reflux the stock solution.
-
Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines (e.g., UV light at 254 nm and visible light).[9] A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of this compound and its potential degradation products.[4][10][11][12]
Table 1: Suggested HPLC Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizing Degradation Pathways
The following diagrams illustrate the predicted major degradation pathways of this compound.
Hydrolytic Degradation
Caption: Predicted hydrolytic degradation pathway.
Potential Photodegradation/Reduction
Caption: A potential reductive degradation pathway.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29.
- Dolzonek, J., & Caban, M. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 124235.
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Raina-Fulton, R. (2017). Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. In Mass Spectrometry. IntechOpen.
-
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]
-
Laibo Chem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate. Retrieved from [Link]
- Seshadri, R. K., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 547–559.
-
Semantic Scholar. (n.d.). Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. Retrieved from [Link]
- Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682-1691.
- Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(10), 2675-2681.
- Kumar, S., et al. (2024). Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS.
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]
-
CDC. (n.d.). NMAM 5606: THIOPHANATE-METHYL in air. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. Retrieved from [Link]
- Chemical Methodologies. (2025). Stability Indicating RP-HPLC Method Development and Validation for Selexipag along with in-silico toxicity studies and Character.
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of thermal degradation of methyltetrahydrofolic acid. Retrieved from [Link]
-
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]
-
NIH. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative degradation of Methyl Blue and Bromophenol Blue. Kinetics and influencing parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]
Sources
- 1. 911461-03-5|4-Hydroxy-5-nitronicotinic acid|BLD Pharm [bldpharm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 9. database.ich.org [database.ich.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. chemmethod.com [chemmethod.com]
Technical Support Center: Assay Solubility Guide for Methyl 4-hydroxy-5-nitronicotinate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Methyl 4-hydroxy-5-nitronicotinate in their experimental assays. We will explore the physicochemical properties of this compound and provide a series of troubleshooting strategies and protocols to help you achieve and maintain its solubility for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in aqueous assay buffers?
This is a common challenge stemming from the compound's molecular structure. This compound possesses a nitroaromatic ring system, which contributes to its hydrophobicity (poor water solubility)[1][2]. While it may dissolve readily in a polar aprotic solvent like dimethyl sulfoxide (DMSO), adding this stock solution to an aqueous buffer drastically increases the solution's polarity. This "solvent shift" can cause the compound to precipitate, or "crash out," as the water molecules cannot effectively solvate the hydrophobic molecule once the DMSO concentration is sufficiently lowered[1][3][4].
Q2: What are the key chemical properties I should be aware of?
Understanding the compound's structure is key to troubleshooting. Key features include:
-
A Pyridine Ring: A basic heterocyclic aromatic ring containing a nitrogen atom[5].
-
A Hydroxyl Group (-OH): This group can act as a hydrogen bond donor and has an acidic proton. Its pKa is critical for pH-dependent solubility strategies.
-
A Nitro Group (-NO2): This is a strong electron-withdrawing group that increases the molecule's polarity but also contributes to its rigid structure, which can favor crystal lattice formation and reduce solubility.
-
A Methyl Ester Group (-COOCH3): This group adds to the overall lipophilicity of the molecule.
The interplay between the acidic hydroxyl group and the basic nitrogen on the pyridine ring means the compound's net charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution[6][7].
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance for DMSO is highly dependent on the specific cell line and the duration of the assay. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%[1]. It is imperative to perform a vehicle (DMSO) tolerance control experiment to determine the maximum acceptable concentration for your specific experimental system.
Troubleshooting Guide: Step-by-Step Solutions for Compound Precipitation
If you observe precipitation when preparing your working solutions, follow this logical progression to identify and solve the issue.
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// Edges Start -> CheckStock; CheckStock -> StockIssue [label="No"]; CheckStock -> CheckDilution [label="Yes, stock is clear"]; CheckDilution -> DilutionIssue [label="Yes"]; DilutionIssue -> OptimizeBuffer; OptimizeBuffer -> Strategy1; OptimizeBuffer -> Strategy2; OptimizeBuffer -> Strategy3; Strategy1 -> Advanced [style=dashed]; Strategy2 -> Advanced [style=dashed]; Strategy3 -> Advanced [style=dashed]; Advanced -> Strategy4; } dot Caption: A decision tree for troubleshooting precipitation issues.
Strategies for Improving Solubility
Strategy A: Optimizing Stock and Final Solvent Concentrations
The simplest approach is to minimize the final concentration of the organic solvent (like DMSO) in your assay medium[3]. This reduces solvent-induced artifacts and toxicity.
Protocol 1: Preparation of High-Concentration Stock Solution
-
Weighing: Accurately weigh a small amount of this compound.
-
Dissolution: Add the minimum volume of 100% DMSO required to achieve a high-concentration stock (e.g., 10-50 mM).
-
Aid Solubilization: If necessary, gently warm the solution (to 30-37°C) or use a bath sonicator to facilitate dissolution.
-
Verification: Ensure the solution is completely clear with no visible particulates before storing it at -20°C or -80°C, protected from light.
Note: By creating a more concentrated stock, you can use a smaller volume to achieve your desired final assay concentration, thereby keeping the final DMSO percentage low (ideally ≤0.1%).
Strategy B: pH-Dependent Solubilization
The solubility of ionizable compounds is highly pH-dependent[7][8]. Your compound has two key ionizable sites: the pyridine nitrogen (basic) and the 4-hydroxy group (acidic).
-
At Low pH (Acidic): The pyridine nitrogen (pKa ~5) will become protonated (-NH+), increasing the molecule's positive charge and likely its aqueous solubility.
-
At High pH (Alkaline): The hydroxyl group (-OH) will become deprotonated (-O-), increasing the molecule's negative charge and aqueous solubility. The pKa of a similar compound, 4-hydroxynicotinic acid, is around 3-5 for the ring nitrogen and higher for the hydroxyl group[9][10]. The electron-withdrawing nitro group will likely lower the pKa of the hydroxyl group, making it more acidic.
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// Nodes LowPH [label="Low pH (e.g., pH < 4)\nPyridine Nitrogen is Protonated\n(Positive Charge)", fillcolor="#F1F3F4", fontcolor="#202124"]; NeutralPH [label="Neutral pH (e.g., pH 7.4)\nLikely Zwitterionic or Neutral\n(Lower Solubility)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighPH [label="High pH (e.g., pH > 9)\nHydroxyl Group is Deprotonated\n(Negative Charge)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Increased\nAqueous\nSolubility", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LowPH -> Solubility [label="Increases"]; HighPH -> Solubility [label="Increases"]; NeutralPH -> Solubility [style=dashed, label="Decreases"]; } dot Caption: The relationship between pH and the ionization state/solubility.
Protocol 2: pH Adjustment of Assay Buffer
-
Determine Assay Compatibility: First, confirm that your assay (e.g., enzyme, cells) is tolerant to a pH shift.
-
Prepare Buffers: Prepare your final assay buffer at a slightly more acidic (e.g., pH 6.0) or alkaline (e.g., pH 8.0-8.5) value than your standard physiological pH of 7.4.
-
Test Solubility: Perform a small-scale test by diluting your DMSO stock into the pH-adjusted buffers. Visually inspect for precipitation.
-
Validate Compound Stability: Crucially , you must confirm that your compound is chemically stable at the new pH for the duration of your experiment. This can be done using methods like HPLC-MS.
Strategy C: Utilizing Co-solvents and Surfactants
If pH adjustment is not feasible, the use of co-solvents or non-ionic surfactants can help keep the compound in solution[11][12][13]. These agents reduce the polarity of the aqueous buffer, making it more hospitable to hydrophobic molecules.
| Excipient | Type | Typical Starting Conc. | Max Recommended Conc. (Cell-based) | Notes |
| Ethanol | Co-solvent | 0.5% | ~1.0% | Generally well-tolerated but can be cytotoxic at higher concentrations[14][15]. |
| PEG 400 | Co-solvent | 0.5% | ~1.0% | Polyethylene glycol is often used in formulations[13]. Check for assay interference. |
| Tween® 20/80 | Surfactant | 0.01% | ~0.1% | Can form micelles to encapsulate the compound. May interfere with assays involving proteins or membranes[14]. |
| Pluronic® F-68 | Surfactant | 0.02% | ~0.2% | A non-ionic block copolymer often used to reduce shear stress in cell culture; can also aid solubility. |
Protocol 3: Using a Co-solvent System
-
Select a Co-solvent: Based on the table above and your assay type, select a co-solvent like PEG 400.
-
Prepare Buffer: Add the co-solvent to your final assay buffer to the desired concentration (e.g., 1% PEG 400). Ensure it is well mixed.
-
Perform Dilution: Add your DMSO stock of this compound to the co-solvent-containing buffer. A stepwise dilution (adding stock to a small amount of buffer first, then adding that to the rest) can be beneficial[3].
-
Run Controls: Always include a vehicle control containing the same final concentrations of DMSO and the co-solvent to account for any effects on the assay readout.
Strategy D: Advanced Formulation with Cyclodextrins
For particularly challenging compounds, cyclodextrins can be highly effective. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility[3][16].
Protocol 4: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer.
-
Complexation: Add the DMSO stock of your compound directly to the HP-β-CD solution.
-
Equilibrate: Vortex and let the solution sit at room temperature for at least 1 hour to allow for the formation of the inclusion complex.
-
Dilution: This complexed solution can now be diluted further into your final assay medium.
-
Control: Remember to run a vehicle control with the same concentration of HP-β-CD.
Final Recommendations
-
Start with the simplest method first: Begin by optimizing your stock concentration to lower the final DMSO percentage.
-
Always run vehicle controls: This is critical to ensure that the solvent or excipient is not the cause of any observed biological effect.
-
Visually inspect all solutions: Before adding your compound to your cells or assay, hold the tube or plate up to a light and look for any signs of precipitation or cloudiness. Even micro-precipitates can drastically alter the effective concentration of your compound[3].
-
Confirm compound stability: When using non-standard conditions like altered pH, it is good practice to confirm your compound remains intact throughout the experiment.
By systematically applying these troubleshooting steps and protocols, you can overcome the solubility challenges associated with this compound and generate high-quality, reliable data in your assays.
References
- BenchChem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- Wikipedia. (2024). Pyridine.
- Smolecule. (n.d.). Methyl 4,6-dihydroxy-5-nitronicotinate.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Contract Pharma. (2017). Optimizing Drug Solubility.
- Di, L., & Kerns, E. H. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals.
- Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- PubChemLite. (n.d.). This compound (C7H6N2O5).
- BLD Pharm. (n.d.). This compound.
- Shapiro, A. B. (2015). Response to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?".
- BenchChem. (n.d.). Enhancing the solubility of Prosaikogenin F for cell-based assays.
- National Institutes of Health. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Nitroaromatic Derivatives Analogous to 2-Methyl-4-nitrophenyl isocyanide.
- PubChem. (n.d.). 4-Hydroxy-5-nitronicotinic acid.
- ChemicalBook. (n.d.). 4-Hydroxynicotinic acid.
- BLD Pharm. (n.d.). 4-Hydroxy-5-nitronicotinic acid.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
- National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- National Institutes of Health. (n.d.). Protein precipitation and denaturation by dimethyl sulfoxide.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Nitroaromatic Compounds: Contextualizing Ethyl 5-(4-nitrophenyl)-5-oxovalerate.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Chemchart. (n.d.). Methyl 6-chloro-5-nitronicotinate (59237-53-5).
- Wisdomlib. (2025). PH-dependent solubility: Significance and symbolism.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study.
- Royal Society of Chemistry. (n.d.). Table S1. Chemical structures and pKa of some hydroxamic acids.
- Scilit. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- ChemicalBook. (2025). 4-Hydroxynicotinic acid | 609-70-1.
- National Institutes of Health. (n.d.). 4-Hydroxynicotinic acid.
- National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
- PubChem. (n.d.). 6-Hydroxynicotinic acid.
- BLD Pharm. (n.d.). Methyl 2,4-dihydroxy-6-methyl-5-nitronicotinate.
- PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 8. ijper.org [ijper.org]
- 9. 4-Hydroxynicotinic acid manufacturers and suppliers in india [chemicalbook.com]
- 10. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. researchgate.net [researchgate.net]
Overcoming poor reactivity in Methyl 4-hydroxy-5-nitronicotinate functionalization
Welcome, researchers, to the technical support center for Methyl 4-hydroxy-5-nitronicotinate. This guide is designed to serve as a comprehensive resource, authored from the perspective of a Senior Application Scientist. We understand the unique challenges posed by this highly functionalized, electron-deficient pyridine. Its poor intrinsic reactivity, stemming from the ambident nucleophilicity of the 4-pyridone tautomer and the poor leaving group nature of the C4-hydroxyl group, often leads to experimental roadblocks.
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will dissect common problems, explain the underlying chemical principles, and provide field-proven protocols to help you overcome these hurdles and successfully advance your research.
Diagram: Key Reactivity Crossroads
Below is a flowchart illustrating the primary decision points and functionalization pathways for this compound, which will be explored in detail throughout this guide.
Technical Support Center: Managing Potential Hazards of Nitro Compounds in the Lab
Welcome to the Technical Support Center for the safe handling and management of nitro compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet hazardous class of chemicals. The following information synthesizes established safety protocols with practical, field-proven insights to ensure the integrity of your research and the safety of your laboratory personnel.
Part 1: Fundamental Hazards & Initial Risk Assessment
This section addresses the inherent risks associated with nitro compounds and the foundational steps for risk evaluation before any experiment begins.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nitro compounds that I should be aware of?
A1: Nitro compounds present a trifecta of significant hazards: toxicity, flammability, and explosive potential.
-
Toxicity: Many nitroaromatic compounds are toxic and can be readily absorbed through the skin.[1] The most prominent acute health hazard is cyanosis, caused by methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport. Chronic exposure can lead to anemia. Some nitro compounds, particularly nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are also considered mutagenic and carcinogenic.[2][3][4][5]
-
Flammability & Explosivity: The nitro group is an energy-rich functional group. Aromatic nitro compounds are flammable, and the risk of explosion increases dramatically with the number of nitro groups, as seen in compounds like trinitrotoluene (TNT).[6] Many nitro compounds are sensitive to heat, shock, and friction.[7] Their decomposition is highly exothermic and can become violent or explosive if not controlled.[6][8]
Q2: I have two different nitro compounds in my lab. Is it safe to assume they have similar hazard profiles?
A2: Absolutely not. The thermal stability and shock sensitivity of a nitro compound are highly dependent on its specific molecular structure. For instance, the presence of impurities, even at low levels, can significantly reduce the thermal stability of the bulk material.[8][9] Factors like the bond dissociation energy between the nitro group and the rest of the molecule (X-NO2) and the electronic properties of the molecule are critical in determining its shock sensitivity.[10][11] Always consult the Safety Data Sheet (SDS) for each specific compound and, if necessary, perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) on your material, as its impurity profile may differ from commercial suppliers.[9][12]
Q3: How should I approach a risk assessment before starting a new synthesis or experiment involving a nitro compound?
A3: A thorough risk assessment is non-negotiable. It involves more than just reading the SDS. You must evaluate the specific conditions of your experiment. Key questions to ask include:
-
Scale: Are you working with milligrams or multi-gram quantities? The potential energy release scales with the amount of material.
-
Reaction Conditions: Will the reaction be heated? High temperatures can initiate thermal decomposition.[13] Are you using strong bases or acids? Mixing nitroaromatics with bases can lead to violent decomposition or explosion, even in the presence of solvents.[14][15]
-
Reagents: Are there any incompatible materials involved, such as strong reducing or oxidizing agents?[14] Accidental contamination of nitromethane with amines, acids, or bases can render it shock-sensitive.[16]
-
Process: Does the procedure involve distillation or crystallization? These steps can concentrate potentially unstable impurities.[17]
The following workflow diagram illustrates a systematic approach to risk assessment.
Part 2: Safe Handling, Storage, and PPE
This section provides practical guidance on the day-to-day management of nitro compounds in a laboratory setting.
Frequently Asked Questions (FAQs)
Q4: What is the mandatory Personal Protective Equipment (PPE) for handling nitro compounds?
A4: A multi-layered approach to PPE is mandatory.[18] The specific selection depends on the compound and the procedure, but a baseline should always be established.
| Protection Type | Minimum Recommendation | Rationale & Advanced Protection |
| Hand Protection | Chemical-resistant gloves (Nitrile is a common starting point).[19] | For highly permeable solvents or extended use, consider heavier-duty gloves like Neoprene or Butyl rubber.[16][20] Always check glove compatibility charts. Double-gloving is recommended for potent compounds.[21] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields.[16] | Chemical splash goggles are required when there is any splash hazard.[7] A full-face shield should be worn over goggles when working with larger quantities or highly corrosive/reactive mixtures.[19] |
| Body Protection | Flame-resistant (FR) lab coat. | For significant splash risks, a chemically resistant apron over the lab coat is necessary.[20] Ensure clothing is made of natural fibers like cotton; synthetic fibers can melt and adhere to skin in a fire. |
| Respiratory | Not typically required for small-scale use in a certified chemical fume hood. | A NIOSH-approved respirator with organic vapor cartridges is necessary if dusts or aerosols are generated outside of a fume hood.[19][22] |
Q5: What are the critical rules for storing nitro compounds safely?
A5: Improper storage is a common cause of laboratory incidents. The core principles are segregation, ventilation, and temperature control.
-
Segregation is Key: Store nitro compounds separately from incompatible materials.[1] This is the most critical rule. Never store them with strong acids, bases, oxidizing agents (e.g., peroxides, chlorates), or reducing agents (e.g., metal hydrides).[14] Store in designated cabinets, and do not store alphabetically if it violates compatibility rules.[23]
-
Environment: The storage area must be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[1][24][25]
-
Containers: Keep containers tightly sealed and clearly labeled with the chemical name and hazard warnings.[1][14] For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen).[16]
Chemical Incompatibility Chart for Storage
| Material Class | Store Separately From Nitro Compounds? | Rationale for Segregation |
| Strong Bases (e.g., NaOH, KOH) | YES - CRITICAL | Can catalyze violent decomposition or explosion, even in solution.[14][15] |
| Strong Acids (e.g., H₂SO₄, HCl) | YES | Can promote decomposition or unwanted side reactions.[16] |
| Oxidizing Agents (e.g., Peroxides, Nitrates) | YES | Can lead to vigorous, exothermic reactions that may detonate.[14] |
| Reducing Agents (e.g., Metal Hydrides) | YES | Can initiate a vigorous reaction that culminates in a detonation.[14] |
| Flammable Organics | YES | Store in a separate flammables cabinet to minimize fuel sources in case of a fire.[23] |
| Metals & Metal Salts | YES | Some nitro compounds, like picric acid, can form shock-sensitive metallic salts (picrates). Avoid storing in copper vessels.[16] |
Part 3: Emergency Procedures & Troubleshooting
Even with careful planning, incidents can occur. This section provides clear, actionable steps for managing spills, exposures, and unexpected reactions.
Troubleshooting Guide
Issue: A small amount (e.g., <100 mL) of a nitro compound has spilled inside the chemical fume hood.
Solution:
-
Alert & Isolate: Alert nearby personnel. Keep the fume hood sash as low as possible.
-
Don PPE: Ensure you are wearing appropriate PPE, including double gloves, goggles, and a lab coat.
-
Contain & Absorb: Cover the spill with a non-reactive absorbent material like sand, diatomaceous earth, or vermiculite.[26][27] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.[28]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., alcohol for many organics), followed by soap and water.[15] All cleaning materials must be disposed of as hazardous waste.[29]
Issue: A reaction involving a nitro compound is showing signs of a potential runaway (unexpected color change, gas evolution, rapid temperature increase).
Solution:
-
Do NOT Panic: Your immediate actions are critical.
-
Alert & Evacuate: Alert everyone in the immediate vicinity. If the reaction appears uncontrollable, evacuate the lab and activate the fire alarm.
-
Remove Heat: If it is safe to do so, immediately remove the heat source and/or begin cooling with an ice bath.
-
Cease Additions: Stop adding any further reagents to the reaction.
-
Lower Sash: Lower the fume hood sash completely and leave the area.
-
Notify Emergency Services: From a safe location, call your institution's emergency number and provide the location and nature of the hazard.[30]
The following decision tree outlines the general procedure for handling a chemical spill.
Part 4: Waste Management & Decontamination
Proper disposal and equipment cleaning are the final, critical steps in safely managing nitro compounds.
Frequently Asked Questions (FAQs)
Q6: How do I dispose of waste containing nitro compounds?
A6: Never pour nitro compound waste down the drain. All waste must be treated as hazardous.
-
Segregation: Keep nitro compound waste separate from other waste streams, especially incompatible ones like acidic or basic waste.[31] A violent reaction can occur if waste streams are improperly mixed.
-
Container: Use a designated, compatible waste container. It must be in good condition, leak-proof, and kept closed except when adding waste.[29] For reactions that might generate gas, pressure-venting caps are recommended.[31]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and a complete list of its contents, including percentages.[29]
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal.[19][32] Do not attempt to treat or neutralize the waste yourself unless it is part of a validated and approved laboratory procedure.
Q7: What is the correct procedure for decontaminating glassware and equipment after use with a nitro compound?
A7: Decontamination ensures that residual hazardous material is not left on equipment, posing a risk to others or future experiments.
-
Pre-Rinse: Perform an initial rinse with a suitable solvent in a fume hood. This rinsate must be collected as hazardous waste.[33]
-
Cleaning: Wash the equipment with warm, soapy water or a suitable laboratory detergent.[33][34] Scrubbing may be necessary to remove all residues.
-
Final Rinse: Perform a final rinse with deionized water and allow the equipment to dry completely.[34]
-
Verification: For non-permeable surfaces like stainless steel or glass, a thorough visual inspection after cleaning is usually sufficient. For equipment being removed from service or transferred, a formal decontamination certification tag should be completed and attached.[35]
References
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Chatterjee, S., & Poduval, T. B. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]
-
Perry, M. A., et al. (2020). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 24(10), 2056-2062. [Link]
-
Tan, B., et al. (2010). Two important factors influencing shock sensitivity of nitro compounds: Bond dissociation energy of X-NO2 (X = C, N, O) and Mulliken charges of nitro group. Journal of Hazardous Materials, 183(1-3), 908-912. [Link]
-
Tan, B., et al. (2010). Two important factors influencing shock sensitivity of nitro compounds: Bond dissociation energy of X-NO2 (X = C, N, O) and Mulliken charges of nitro group. Semantic Scholar. [Link]
-
Stoessel, F. (2008). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Symposium Series, 977, 134-147. [Link]
-
Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
-
Politzer, P., & Murray, J. S. (2003). Theoretical shock sensitivity index for explosives. Semantic Scholar. [Link]
-
An, C., et al. (2006). Investigation of Correlation between Impact Sensitivities and Nitro Group Charges in Nitro Compounds. The Journal of Physical Chemistry A, 110(42), 11846-11851. [Link]
-
Wu, Q., et al. (2020). Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics. Molecules, 25(1), 125. [Link]
-
Active AgriScience. (n.d.). Emergency Response Plan. [Link]
-
Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 219-234. [Link]
-
Purgato, F. A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 522-527. [Link]
-
University of California, Santa Barbara. (n.d.). Safe Storage. [Link]
-
Möller, L., et al. (1994). Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen. Environmental Health Perspectives, 102(Suppl 4), 139-145. [Link]
-
Chemistry For Everyone. (2024). How To Store Nitrocellulose?[Link]
-
Vanderbilt University. (2023). Nitromethane Chemical Safety Protocol. [Link]
-
Badgujar, D. M., et al. (2018). Review on Greener and Safer Synthesis of Nitro Compounds. ResearchGate. [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aliphatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Oakland University. (2024). Spill Control/Emergency Response. EHSO Manual 2024-2025. [Link]
-
Ministry of Manpower, Singapore. (n.d.). Occupational Safety & Health Circular: Safe Use, Handling and Storage of Nitrocellulose. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
KHA Online-SDS Management. (2022). How to Handle Chemical Spills. [Link]
-
Bandowe, B. A. M., & Meusel, H. (2017). Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment – A review. BORIS Portal - Universität Bern. [Link]
-
University of British Columbia. (2021). General Chemical Spill Procedures. Campus Operations and Risk Management. [Link]
-
LabRepCo. (2024). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. [Link]
-
Storemasta. (2024). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
-
Fukuhara, K. (2022). Why do the different positions of nitro groups in nitro-polycyclic aromatic hydrocarbons significantly affect their mutagenicity? Medicine Innovates. [Link]
-
Allan Chemical Corporation. (2024). How to Choose PPE for Chemical Work. [Link]
-
Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. [Link]
-
Zhang, Y., et al. (2022). Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. Journal of the American Chemical Society, 144(43), 19997-20003. [Link]
-
ARES Scientific. (2022). Decontamination Methods for Laboratory Use. [Link]
-
Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. [Link]
-
University of Georgia Research. (n.d.). laboratory equipment decontamination guidelines - standard operating procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment – A review [boris-portal.unibe.ch]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Two important factors influencing shock sensitivity of nitro compounds: Bond dissociation energy of X-NO2 (X = C, N, O) and Mulliken charges of nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. icheme.org [icheme.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ehs.berkeley.edu [ehs.berkeley.edu]
- 24. cedrec.com [cedrec.com]
- 25. mom.gov.sg [mom.gov.sg]
- 26. activeagriscience.com [activeagriscience.com]
- 27. How to Handle Chemical Spills – KHA Online-SDS Management [kha.com]
- 28. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 29. engineering.purdue.edu [engineering.purdue.edu]
- 30. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 31. ehs.yale.edu [ehs.yale.edu]
- 32. ethz.ch [ethz.ch]
- 33. cmich.edu [cmich.edu]
- 34. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 35. research.uga.edu [research.uga.edu]
Technical Support Center: HPLC Method Development for Nitronicotinate Reactions
Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) analysis of nitronicotinate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions to common challenges encountered during method development, validation, and routine analysis.
As Senior Application Scientists, we understand that robust and reliable analytical methods are the bedrock of successful research. Nitronicotinate compounds and their reaction products can present unique analytical challenges, from stability issues to complex separation needs. This center is structured to address these specific issues head-on, moving beyond simple procedural lists to explain the fundamental causality behind experimental choices and troubleshooting steps.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most frequent issues encountered during the HPLC analysis of nitronicotinates in a direct question-and-answer format.
Q1: Why are my nitronicotinate peaks exhibiting significant tailing or fronting?
Answer: Poor peak shape is a common problem that compromises both quantification and resolution. It typically points to undesirable secondary chemical interactions or physical issues within the system.
-
Secondary Silanol Interactions: The most common cause of peak tailing for nitrogen-containing compounds like nitronicotinates is the interaction with acidic silanol groups on the silica-based stationary phase.
-
The "Why": Free silanol groups (Si-OH) on the column packing can form strong hydrogen bonds with the basic nitrogen atoms in your analytes, causing them to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.
-
Solution:
-
Lower Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or phosphoric acid to the mobile phase.[1] This protonates the silanol groups, reducing their ability to interact with the analyte. A mobile phase pH kept at least 1.5-2 units away from the analyte's pKa is a good starting point.[2]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the free silanol groups are chemically derivatized to make them less active. Ensure you are using a high-quality, end-capped C18 or a similar column.
-
Competitive Base: In some cases, adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can occupy the active silanol sites, preventing your analyte from interacting with them.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
The "Why": When the concentration of the analyte is too high, the equilibrium between the mobile and stationary phases is disrupted, causing some molecules to travel faster through the column.
-
Solution: Dilute your sample and reinject. A good starting concentration for LC analysis is around 0.1 – 1 mg/mL.[3] If peaks are broad or tailing, dilution is a primary corrective step.[3]
-
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Minimize the length and use narrower internal diameter tubing (e.g., 0.005 inches) where possible, especially between the column and the detector.[4]
-
Q2: My retention times are drifting between injections. What is causing this instability?
Answer: Unstable retention times are a critical issue that undermines method reliability. The cause is almost always related to a lack of equilibrium in the system or changes in the mobile phase or physical environment.[5]
-
Insufficient Column Equilibration: This is the most frequent cause.
-
The "Why": The stationary phase requires a consistent environment to produce repeatable results. If the column is not fully equilibrated with the mobile phase, retention times will drift (usually decreasing) as the run progresses.
-
Solution: Always allow sufficient time for column equilibration.[4] A good rule of thumb is to flush the column with at least 10-20 column volumes of the new mobile phase before the first injection. For gradient methods, ensure the column is re-equilibrated to the initial conditions for a sufficient time between runs.
-
-
Mobile Phase Composition Changes:
-
The "Why": The retention of compounds in reversed-phase HPLC is highly sensitive to the organic-to-aqueous ratio. A 1% change in organic solvent can alter retention times by 5-15%.[6] Evaporation of the more volatile organic component (like acetonitrile) from an improperly sealed reservoir can change this ratio over time.
-
Solution: Prepare fresh mobile phase daily and keep reservoirs tightly covered.[7] Ensure accurate volumetric or, preferably, gravimetric preparation of the mobile phase.[6] Degassing the mobile phase is also crucial to prevent bubble formation, which can affect pump performance and flow rate.[7][8]
-
-
Temperature Fluctuations:
-
The "Why": Chromatography is a temperature-dependent process. Fluctuations in ambient lab temperature can affect solvent viscosity and separation kinetics, leading to retention time shifts.
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.[4] This is one of the most effective ways to ensure reproducible retention times.
-
Q3: I'm seeing high system backpressure. How can I diagnose and fix it?
Answer: A sudden increase in backpressure is a warning sign that there is a blockage somewhere in the system. Addressing it systematically is key to preventing damage.[9]
-
Systematic Diagnosis: The key is to isolate the source of the blockage by working backward from the detector.
-
Disconnect the Column: Remove the column from the system and replace it with a union. Run the pump. If the pressure returns to normal, the blockage is in the column.
-
Check the Column: If the column is the issue, first try back-flushing it (reversing the flow direction and flushing to waste, disconnected from the detector) with a strong solvent.[9] If this doesn't work, the inlet frit may be clogged and require replacement.
-
Inspect In-line Filters and Tubing: If the pressure remains high even without the column, the blockage is upstream. Check any in-line filters, guard columns, and tubing for obstructions.[5]
-
The following Graphviz diagram illustrates this diagnostic workflow.
Caption: A systematic workflow for diagnosing high HPLC backpressure.
Experimental Protocols
Adhering to standardized protocols is crucial for reproducibility.[10]
Protocol 1: General Sample Preparation for Nitronicotinate Reactions
-
Quench Reaction: If necessary, stop the chemical reaction at the desired time point using an appropriate quenching agent.
-
Dilution: Dilute a small aliquot of the reaction mixture with the initial mobile phase solvent (or a solvent of similar polarity) to bring the analyte concentration into the linear range of the method (e.g., 0.1-100 µg/mL).[3] This minimizes solvent mismatch effects that can distort peak shape.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[3][11] This is a critical step to prevent column and system blockages.[11]
-
Transfer: Transfer the filtered sample into an appropriate HPLC vial for analysis.
Protocol 2: Mobile Phase Preparation and System Equilibration
-
Use High-Purity Reagents: Always use HPLC-grade solvents (e.g., water, acetonitrile, methanol) and high-purity additives (e.g., formic acid, ammonium acetate).[8][10]
-
Accurate Measurement: Prepare the mobile phase by accurately measuring the components. For optimal precision, gravimetric measurement (by weight) is superior to volumetric measurement.
-
Mixing and Degassing: Thoroughly mix the mobile phase components. Degas the final solution using vacuum filtration, sonication, or helium sparging to remove dissolved gases that can cause pump cavitation and baseline noise.[7][8]
-
System Flush: Before introducing the new mobile phase, flush the pump and lines with an intermediate solvent (like isopropanol) if the previous mobile phase was immiscible with the new one.[3]
-
Equilibration: Install the analytical column and equilibrate the entire system by pumping the mobile phase through it at the analytical flow rate for at least 15-20 minutes or until a stable, flat baseline is achieved.[4]
Frequently Asked Questions (FAQs)
Q: What is a good starting point for mobile phase selection for nitronicotinate analysis? A: For reversed-phase HPLC, a common starting point is a gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid. The acid helps to control the ionization of the analytes and sharpen peaks.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid. A typical starting gradient might be 5-95% B over 10-15 minutes. This allows you to elute a wide range of compounds and determine the approximate solvent strength needed, which can then be optimized into a more specific gradient or an isocratic method.[12]
Q: How do I select the appropriate HPLC column? A: A standard C18 (ODS) column is the workhorse of reversed-phase HPLC and an excellent first choice for analyzing nitronicotinates and their reaction products.[13][14] Look for a high-quality, fully end-capped column with a particle size of 3 µm or 5 µm. If you have trouble separating structurally similar compounds, consider a column with a different selectivity, such as a Phenyl-Hexyl phase, which offers alternative pi-pi interactions.
Q: What is the optimal UV detection wavelength for nitronicotinates? A: Many nicotinic acid derivatives and related structures absorb UV light strongly in the range of 260-270 nm .[13] However, the optimal wavelength can vary based on the specific structure and the mobile phase used. It is highly recommended to use a Photo Diode Array (PDA) or Diode Array Detector (DAD) during method development.[15] This allows you to record the full UV spectrum for each peak, confirming peak purity and helping you select the wavelength of maximum absorbance for the best sensitivity.
Q: How can I ensure the stability of my nitronicotinate samples? A: Analyte stability is crucial for accurate quantification. Methylnicotinate, a related compound, shows excellent stability in aqueous solution when stored at 4°C, with its major degradation product being nicotinic acid.[13]
-
Storage: Store stock solutions and prepared samples at low temperatures (e.g., 4°C) and in dark containers to prevent degradation.[16]
-
Solution Stability Study: During method validation, it is essential to perform a solution stability test. Analyze the same sample preparation over a period (e.g., 24-48 hours) at room temperature and under refrigeration to determine how long it can be left in the autosampler without significant degradation.
Q: What are the essential parameters for validating this HPLC method according to ICH guidelines? A: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[17] According to the International Council for Harmonisation (ICH) guidelines, the key parameters to evaluate are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity: Demonstrating a direct proportionality between analyte concentration and detector response over a defined range.[18][19]
-
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.[20]
-
Precision: The degree of scatter between a series of measurements, evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis performed by different analysts on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[21][22]
The following table summarizes typical acceptance criteria for these validation parameters.
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | % Recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Robustness | RSD of results under varied conditions ≤ 2.0% |
| Specificity | Peak purity index > 0.995; baseline resolution > 2.0 |
References
-
HELIX Chromatography. HPLC Methods for analysis of Nitrate ion. Available from: [Link]
-
Al-Jassas, F. M., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. MDPI. Available from: [Link]
-
Wright, A. G., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Available from: [Link]
-
Stepanov, I., et al. (2010). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. PMC - NIH. Available from: [Link]
-
Khan, A., et al. (2024). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF NITRITE AND ITS APPLICATION IN THE BIOLOGICAL FLUIDS OF PATIENTS. Available from: [Link]
-
Organomation. HPLC Sample Preparation. Available from: [Link]
-
Phenomenex. Mobile Phase Selectivity. Available from: [Link]
-
Medikamenter Quality Services. (2023). Common Issues in HPLC Analysis. Available from: [Link]
-
Nacalai Tesque, Inc. Sample Pretreatment for HPLC. Available from: [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Available from: [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]
-
Vilhena, C., et al. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. PubMed. Available from: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
LCGC. IMPROVING SAMPLE PREPARATION IN HPLC. Available from: [Link]
-
Barla, A., et al. (2021). Development and Validation of RP-HPLC Method for the Estimation of Nilotinib in Bulk and Pharmaceutical Dosage form. Available from: [Link]
-
Sharma, P., et al. (2022). Troubleshooting in HPLC: A Review. IJSDR. Available from: [Link]
-
Demir, E. (2023). Development and validation of a high-performance liquid chromatography method for the simultaneous determination of selected varroacides in bee health products. Available from: [Link]
-
Quora. (2022). How to choose a mobile phase in HPLC. Available from: [Link]
-
El-Zaher, A. A., et al. (2018). A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid. ResearchGate. Available from: [Link]
-
Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]
-
Labcompare. (2024). Troubleshooting Common HPLC Issues. Available from: [Link]
-
Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available from: [Link]
-
Separation Methods Technologies. HPLC Troubleshooting Guide. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Shimadzu. (2022). How to do HPLC method validation. YouTube. Available from: [Link]
-
Podolak, I., et al. (2010). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. Available from: [Link]
-
Reddy, B. C. K., et al. (2019). A validated RP-HPLC method for the determination of chloroquine phosphate in pharmaceutical formulations. IJPSR. Available from: [Link]
-
Stancanovi, I., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. ResearchGate. Available from: [Link]
-
Popović, N., et al. (2024). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Publishing. Available from: [Link]
-
Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Available from: [Link]
-
Bhatt, S., & Chavda, V. (2013). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Available from: [Link]
-
Wanjari, D., et al. (2022). Development and Validation of an RP- HPLC Method for Determination of PulmonaryKinase Inhibitors Drug Nintedanib in Bulk and Tablets. Available from: [Link]
-
Pistos, C., et al. (2020). Insights into the Mechanism of Separation of Bisphosphonates by Zwitterionic Hydrophilic Interaction Liquid Chromatography: Application to the Quantitation of Risedronate in Pharmaceuticals. MDPI. Available from: [Link]
Sources
- 1. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. labcompare.com [labcompare.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. organomation.com [organomation.com]
- 11. nacalai.com [nacalai.com]
- 12. aapco.org [aapco.org]
- 13. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jptcp.com [jptcp.com]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. jpionline.org [jpionline.org]
- 19. youtube.com [youtube.com]
- 20. ijpsr.com [ijpsr.com]
- 21. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 22. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Methyl 4-hydroxy-5-nitronicotinate and its Isomeric Counterparts in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Nitropyridines in Medicinal Chemistry
Pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a nitro group onto the pyridine ring dramatically alters its electronic landscape, creating a class of compounds known as nitropyridines. These molecules are not merely intermediates; they are versatile precursors and, in many cases, biologically active agents in their own right.[1][3][4] The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex heterocyclic systems.[5]
This guide provides an in-depth comparison of Methyl 4-hydroxy-5-nitronicotinate against other key nitropyridine isomers. We will explore how subtle changes in the positioning of functional groups—the very definition of isomerism—can lead to profound differences in physicochemical properties, chemical reactivity, and, ultimately, biological activity. This analysis is designed to provide researchers with the field-proven insights necessary to select the optimal building blocks for their drug discovery programs.
Physicochemical and Structural Comparison of Key Nitropyridine Isomers
The identity and placement of substituents on the pyridine ring dictate the molecule's intrinsic properties. This compound presents a specific combination of an electron-donating hydroxyl group, an electron-withdrawing nitro group, and a methyl ester, creating a unique reactivity profile. The following table provides a comparative overview of this compound and other relevant nitropyridine isomers.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics & Notes |
| This compound | C₇H₆N₂O₅ | 198.13 | 1214387-19-5 | Features both electron-donating (-OH) and electron-withdrawing (-NO₂) groups, leading to complex reactivity. Potential precursor for various heterocyclic systems.[6][7] | |
| Methyl 6-hydroxy-5-nitronicotinate | C₇H₆N₂O₅ | 198.13 | 222970-61-8 | Isomeric to the primary compound, with the hydroxyl group at the 6-position. This change can influence intramolecular interactions and reactivity patterns.[8][9] | |
| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | 4214-76-0 | A common building block where the amino group can be further functionalized. Used in the synthesis of various bioactive molecules.[10] | |
| 3-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 2530-26-9 | The parent compound for many β-nitropyridines. Its reactivity is a baseline for understanding more substituted analogues.[11] | |
| 4-Nitropyridine-N-oxide | C₅H₄N₂O₃ | 140.09 | 1124-33-0 | The N-oxide functionality significantly enhances the susceptibility of the 4-position to nucleophilic attack, making the nitro group an excellent leaving group.[12][13] | |
| 2-Hydroxy-3-nitropyridine | C₅H₄N₂O₃ | 140.10 | 6332-56-5 | An isomer where the nitro group is ortho to the hydroxyl group, allowing for potential intramolecular hydrogen bonding that can influence its physical properties and reactivity.[14] |
Expert Analysis: Reactivity and Synthetic Strategy
The synthetic utility of nitropyridines is primarily dictated by the activating effect of the nitro group on the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) .
Causality of SNAr Reactivity
The SNAr mechanism is favored in these systems because the electron-deficient pyridine ring, further polarized by the nitro group, can stabilize the negative charge of the intermediate Meisenheimer complex. Nucleophilic attack is most favorable at positions ortho and para to the nitro group, as the negative charge can be delocalized onto the nitro group's oxygen atoms and the ring nitrogen.[5]
For This compound , the situation is nuanced. The nitro group at the 5-position activates the ortho positions (4 and 6) for nucleophilic attack. However, the presence of an electron-donating hydroxyl group at the 4-position can partially counteract this activation. This electronic push-pull relationship makes its reactivity profile distinct from simpler isomers.
In contrast, 4-Nitropyridine-N-oxide is exceptionally reactive. The N-oxide group strongly withdraws electron density, making the nitro group at the 4-position an excellent leaving group for SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles at this position.[12][13]
Below is a diagram illustrating the general workflow for a nucleophilic aromatic substitution reaction on a nitropyridine.
Caption: General experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.
Key Chemical Transformations
Beyond SNAr, nitropyridines are valuable for other transformations:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This provides a gateway to a vast array of derivatives, including amides, ureas, and sulfonamides, and is a critical step in the synthesis of many pharmaceutical agents.
-
Reactions of Other Functional Groups: In molecules like this compound, the hydroxyl and ester groups can undergo their characteristic reactions (e.g., esterification, hydrolysis, amidation), providing further handles for molecular diversification.
The diagram below illustrates the mechanistic pathway of SNAr, highlighting the critical charge-stabilized intermediate.
Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer complex.
Proven Applications & Structure-Activity Relationships (SAR)
Nitropyridine derivatives are instrumental as intermediates in the synthesis of numerous drugs. A prominent example is Zolpidem , a widely used hypnotic agent for treating insomnia.[15][16][17] Its synthesis often involves the condensation of a substituted 2-aminopyridine with another key fragment, a process where nitropyridine chemistry can play a role in precursor synthesis.[15]
The biological activity of pyridine derivatives is highly dependent on their substitution pattern. The concept of Structure-Activity Relationship (SAR) is crucial in medicinal chemistry, and nitropyridine isomers provide a clear illustration of this principle.
-
Antiproliferative Activity: Studies have shown that the presence and position of groups like -OH and -NH₂ can enhance the antiproliferative activity of pyridine derivatives against cancer cell lines.[18] Conversely, bulky groups or halogens can sometimes decrease activity.[18]
-
Antimicrobial and Antiviral Activity: The diverse electronic properties of nitropyridines make them promising scaffolds for developing agents against various pathogens.[1][3]
-
Kinase Inhibition: Nitropyridines have been utilized as precursors in the synthesis of potent kinase inhibitors, which are a major class of anticancer drugs.[3]
The following diagram illustrates how isomeric changes can lead to different biological outcomes, a central tenet of SAR.
Caption: Isomeric variations directly impact binding to biological targets, altering activity.
Self-Validating Experimental Protocols
The trustworthiness of a synthetic procedure lies in its reproducibility and the clarity of its steps. Below are detailed protocols for the synthesis and reaction of nitropyridines.
Protocol 1: Synthesis of 3-Nitropyridine via Direct Nitration
This protocol describes a general method for the direct nitration of pyridine. The choice of nitrating agent and conditions is critical to control the reaction and achieve a reasonable yield, as the pyridine ring is inherently electron-deficient.[19][20]
Causality: Using a strong acid medium (trifluoroacetic anhydride) with nitric acid generates a potent nitrating species in situ. The procedure is designed to carefully control the exothermic reaction and then safely work up the product.
Materials:
-
Pyridine
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated nitric acid (fuming)
-
Sodium metabisulfite solution (aqueous)
-
Dichloromethane (DCM)
-
Ice bath, round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, chill trifluoroacetic anhydride (TFAA) to 0 °C in an ice bath.
-
Pyridine Addition: Slowly add pyridine dropwise to the chilled TFAA with continuous stirring. Maintain the temperature at 0 °C. Stir the mixture for 2 hours at this temperature.
-
Nitration: Add concentrated nitric acid dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature below 10 °C.
-
Reaction Time: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a chilled aqueous solution of sodium metabisulfite. This step neutralizes the excess nitrating agent.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 3-nitropyridine.[19]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on 4-Nitropyridine-N-oxide
This protocol demonstrates the displacement of the nitro group from 4-nitropyridine-N-oxide with an alkoxide, a classic SNAr reaction.[12][13]
Causality: The N-oxide and nitro groups make the C4 position highly electrophilic. Sodium methoxide is a strong nucleophile that readily attacks this position. The subsequent reduction step with PCl₃ is a standard method for removing the N-oxide to yield the final substituted pyridine.
Materials:
-
4-Nitropyridine-N-oxide
-
Sodium methoxide
-
Methanol (anhydrous)
-
Phosphorus trichloride (PCl₃)
-
Chloroform (CHCl₃)
-
Round-bottom flask, reflux condenser
Procedure:
-
Reaction Setup: Dissolve 4-nitropyridine-N-oxide in anhydrous methanol in a round-bottom flask.
-
Nucleophile Addition: Add a solution of sodium methoxide in methanol to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Isolation of Intermediate: Cool the reaction and evaporate the solvent. The resulting solid is the intermediate, 4-methoxypyridine-N-oxide.
-
Deoxygenation: Dissolve the crude intermediate in chloroform. Cool the solution in an ice bath.
-
Reducing Agent: Add phosphorus trichloride (PCl₃) dropwise. This reaction is exothermic.
-
Completion: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Work-up & Purification: Cool the reaction, carefully quench with water, and neutralize with a base (e.g., NaHCO₃). Extract the product with chloroform, dry the organic layer, and purify by chromatography or distillation to obtain 4-methoxypyridine.
Conclusion
This compound and its isomers are more than just a collection of related molecules; they represent a toolkit of versatile building blocks for the medicinal chemist. Understanding the subtle yet significant differences in their reactivity, governed by the precise arrangement of functional groups, is paramount for the strategic design of novel therapeutics. The electron-withdrawing power of the nitro group, modulated by other substituents, provides a reliable handle for constructing complex molecular architectures through reactions like nucleophilic aromatic substitution. By leveraging the principles of structure-activity relationships and employing robust, validated synthetic protocols, researchers can effectively harness the chemical potential of nitropyridines to accelerate the drug discovery process.
References
-
Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. Available from: [Link]
-
ResearchGate. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]
-
MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]
-
Sumalatha, Y., Reddy, T. R., Reddy, P. P., & Satyanarayana, B. (n.d.). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc. Retrieved from [Link]
-
PubMed. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Retrieved from [Link]
-
Eswaraiah, P., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 8(4), 1162-1166. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]
-
Semantic Scholar. (2004). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
ResearchGate. (2004). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]
-
ResearchGate. (2004). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Pnictogen Interaction Promotes Nitric Oxide (NO) Release via the NO2 Roaming Mechanism in 2-Nitropyridine. Retrieved from [Link]
-
Arkat USA. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Flow Chemistry Synthesis of Zolpidem, Alpidem and other GABAA Agonists and their Biological Evaluation through the use of In-line Frontal Affinity Chromatography. Retrieved from [Link]
- Google Patents. (2009). WO2009007995A1 - Process for preparing zolpidem and its intermediate.
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
-
PubMed. (n.d.). The relationship between structure and antioxidative activity of piperidine nitroxides. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H6N2O5). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate. Retrieved from [Link]
-
Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Retrieved from [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]
- 7. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 8. 222970-61-8|Methyl 6-hydroxy-5-nitronicotinate|BLD Pharm [bldpharm.com]
- 9. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 14. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. jocpr.com [jocpr.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to Nitronicotinates: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, nitronicotinates represent a critical class of intermediates. Their versatile reactivity, stemming from the electron-withdrawing nitro group and the inherent properties of the pyridine ring, makes them valuable precursors for a diverse array of complex molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to nitronicotinates, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate methodology for their specific needs.
The Strategic Importance of Nitronicotinates
Nitronicotinate esters are pivotal building blocks in organic synthesis. The nitro group can be readily reduced to an amine, a versatile functional group for further elaboration, or it can participate in various C-C bond-forming reactions. The pyridine core, a common motif in bioactive molecules, imparts specific physicochemical properties. For instance, ethyl 2-chloro-5-nitronicotinate is a key intermediate in the synthesis of various pharmaceutical compounds due to its multiple reactive sites that allow for sequential and selective transformations.[1]
Key Synthetic Strategies: A Comparative Overview
The synthesis of nitronicotinates can be broadly categorized into two main approaches:
-
Functionalization of a pre-existing pyridine ring: This is the most common and direct approach, typically involving the nitration of a suitable nicotinic acid or ester derivative.
-
Construction of the pyridine ring: This involves the cyclization of acyclic precursors to form the nitronicotinate scaffold, often through multicomponent reactions.
This guide will now delve into the specifics of these strategies, providing a critical evaluation of their advantages and limitations.
Route 1: Direct Nitration of Nicotinic Acid Derivatives
The direct introduction of a nitro group onto a nicotinic acid or its ester is a frequently employed strategy. The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the pyridine ring.
Nitration of 2-Hydroxynicotinic Acid
A common starting material for the synthesis of 2-chloro-5-nitronicotinic acid is 2-hydroxynicotinic acid. The synthesis involves a two-step process:
-
Nitration: The 2-hydroxynicotinic acid is treated with a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is typically stirred at an elevated temperature to drive the reaction to completion.[2]
-
Chlorination: The resulting 2-hydroxy-5-nitronicotinic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the desired 2-chloro-5-nitronicotinic acid.[2][3] This acid can then be esterified to the corresponding nitronicotinate.
Experimental Protocol: Synthesis of 2-Chloro-5-nitronicotinic Acid from 2-Hydroxynicotinic Acid [2]
-
To a stirred solution of 2-hydroxynicotinic acid (34.8 g) in concentrated H₂SO₄ (100 ml), add fuming nitric acid (26 ml) at 35-40°C.
-
Stir the resulting mixture at 50°C for 4 hours.
-
Cool the mixture to room temperature and pour it over ice.
-
Collect the precipitate by filtration to obtain 2-hydroxy-5-nitronicotinic acid.
-
Add the dried 2-hydroxy-5-nitronicotinic acid (8.3g, 0.04mol) to thionyl chloride (80mL) and reflux for 3 hours.
-
Evaporate the excess thionyl chloride to dryness to obtain 2-chloro-5-nitronicotinoyl chloride, which can be subsequently converted to the ester.
Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the nitronium ion (NO₂⁺), the electrophile responsible for nitration. The elevated temperature increases the reaction rate. Thionyl chloride is a common and effective reagent for converting carboxylic acids and hydroxyl groups on heterocyclic rings to their corresponding chlorides.
Synthesis of Methyl Nicotinate via Esterification
A straightforward method for preparing simple nicotinates is the acid-catalyzed esterification of nicotinic acid.[4][5]
Experimental Protocol: Synthesis of Methyl Nicotinate [5]
-
Reflux nicotinic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid.
-
After the reaction is complete, neutralize the reaction mixture with a base (e.g., 10% sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., chloroform).
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: The sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the nicotinic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reflux condition provides the necessary activation energy for the reaction.
Route 2: Pyridine Ring Synthesis
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[6] This method is highly versatile and allows for the introduction of various substituents on the pyridine ring.
Conceptual Workflow of Hantzsch Pyridine Synthesis
Caption: Hantzsch Pyridine Synthesis Workflow.
While the classical Hantzsch synthesis has drawbacks like long reaction times and harsh conditions, modern modifications, including the use of microwave irradiation and green catalysts, have significantly improved its efficiency and environmental footprint.[6][7][8]
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is another important method for synthesizing substituted pyridines. It typically involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[9] A key advantage of this method is its ability to produce highly substituted 2-pyridones, which are valuable synthetic intermediates.[10] Recent advancements have focused on developing greener versions of this reaction using aqueous media and ammonium carbonate.[11][12][13]
Conceptual Diagram of Guareschi-Thorpe Condensation
Caption: Guareschi-Thorpe Condensation for Pyridine Synthesis.
Route 3: Michael Addition of Nitroalkanes
The Michael addition is a fundamental C-C bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[14] In the context of nitronicotinate synthesis, the Michael addition of nitroalkanes to suitable acceptors can be a key step in building the carbon skeleton. This reaction is often catalyzed by a base and can be performed under phase-transfer conditions to improve yields.[14] The resulting γ-nitrocarbonyl compounds are versatile intermediates that can be further manipulated to form the desired nitronicotinate structure.[15]
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Direct Nitration | Nicotinic acid derivatives | HNO₃, H₂SO₄ | Moderate to High | Direct, often high-yielding for specific substrates. | Harsh conditions, potential for side reactions and isomer formation. |
| Esterification | Nicotinic acid | Alcohol, Acid catalyst | High | Simple, high-yielding for simple esters.[4][5] | Limited to the synthesis of esters from available acids. |
| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | None (thermal) or various catalysts | Variable | High atom economy, multicomponent, versatile.[6] | Can have low yields with traditional methods, requires subsequent oxidation.[6] |
| Guareschi-Thorpe | Cyanoacetic ester, 1,3-Dicarbonyl | Ammonia | Good to Excellent | Access to highly substituted pyridones, can be performed in green solvents.[11][12][13] | The scope can be limited by the availability of starting materials. |
| Michael Addition | Nitroalkane, α,β-Unsaturated compound | Base, Phase-transfer catalyst | Good | Excellent for C-C bond formation, can be performed enantioselectively.[15][16] | Requires a multi-step sequence to arrive at the final nitronicotinate. |
Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on sustainability. Several green approaches have been applied to the synthesis of nitronicotinates and related heterocycles:
-
Solvent-Free Reactions: Conducting reactions without a solvent, often with microwave irradiation, can significantly reduce waste and energy consumption.[7][8][17]
-
Use of Green Catalysts: Employing solid acid catalysts or biocatalysts can replace hazardous and corrosive reagents like concentrated sulfuric acid.[17][18][19]
-
Aqueous Reaction Media: Utilizing water as a solvent is a key principle of green chemistry, and several pyridine syntheses have been successfully adapted to aqueous conditions.[11][12][13]
Conclusion and Future Outlook
The synthesis of nitronicotinates is a well-established field with a variety of reliable methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction.
-
For the synthesis of simple, unsubstituted nitronicotinates, direct nitration and esterification remain the most straightforward approaches.
-
For the construction of highly substituted or complex nitronicotinates, multicomponent reactions like the Hantzsch and Guareschi-Thorpe syntheses offer unparalleled efficiency and versatility.
-
The Michael addition of nitroalkanes provides a powerful tool for strategic C-C bond formation in more elaborate synthetic sequences.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies. The continued exploration of novel catalysts, flow chemistry, and biocatalysis holds great promise for the next generation of nitronicotinate syntheses, enabling the creation of novel and important molecules for the advancement of science and medicine.
References
-
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available at: [Link]
-
(PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. Available at: [Link]
-
Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. Available at: [Link]
-
Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap. Available at: [Link]
- WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents.
-
Synthesis of methyl 6-methylnicotinate - PrepChem.com. Available at: [Link]
-
Nitrones: Comprehensive Review on Synthesis and Applications - MDPI. Available at: [Link]
-
Preparation method of ethyl nicotinate - Eureka | Patsnap. Available at: [Link]
-
michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in - sctunisie.org. Available at: [Link]
-
Synthesis of Nitro compounds by 1,4-addition of active methylenes. Available at: [Link]
-
Methyl 6-chloro-5-nitronicotinate - LookChem. Available at: [Link]
-
Guareschi-Thorpe Condensation. Available at: [Link]
- CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents.
-
Structure, Mechanism and Reactivity of Hantzsch Esters - Macmillan Group. Available at: [Link]
-
Nitro compound synthesis by C-C coupling. Available at: [Link]
-
Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Available at: [Link]
-
Nitro compound synthesis by nitrite substitution or nitration - Organic Chemistry Portal. Available at: [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]
-
Synthesis of Nitro compounds by 1,4-addition - Organic Chemistry Portal. Available at: [Link]
-
Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Available at: [Link]
-
Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis - MDPI. Available at: [Link]
-
Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Available at: [Link]
-
ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. Available at: [Link]
-
Eco-friendly synthesis of β-nitro ketones from conjugated enones: an important improvement of the Miyakoshi procedure - Green Chemistry (RSC Publishing). Available at: [Link]
-
Nitro-Michael addition of different nucleophiles to trans-β-nitrostyrene a - ResearchGate. Available at: [Link]
-
Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI. Available at: [Link]
-
One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation - Organic Chemistry Portal. Available at: [Link]
-
Green Chemistry Approaches in Pharmaceutical Synthesis - ResearchGate. Available at: [Link]
-
Green methods for synthesis of various Heterocycles: Sustainable approach - International Journal of Chemical Studies. Available at: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. Available at: [Link]
-
(PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Available at: [Link]
-
A comparative study of synthetic approaches towards total synthesis of histrionicotoxin: a selective inhibitor of nicotinic acetylcholine receptors | Request PDF - ResearchGate. Available at: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. Available at: [Link]
-
Low-Valent Tungsten Redox Catalysis with Dr. Tanner Jankins (Episode 101) - YouTube. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-CHLORO-5-NITRONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. chemijournal.com [chemijournal.com]
- 9. Guareschi-Thorpe Condensation [drugfuture.com]
- 10. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sctunisie.org [sctunisie.org]
- 15. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
- 16. Nitro compound synthesis by conjugate addition of active methylenes [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
A Technical Guide to Validating the Antimicrobial Efficacy of Methyl 4-hydroxy-5-nitronicotinate
A Comparative Analysis for Drug Discovery Professionals
This guide provides a comprehensive framework for the validation of methyl 4-hydroxy-5-nitronicotinate as a potential antimicrobial agent. Designed for researchers and drug development professionals, this document outlines the scientific rationale, comparative context, and detailed experimental protocols necessary for a thorough evaluation. We will explore the compound's theoretical underpinnings, compare its potential performance against established antibiotics, and provide self-validating methodologies for generating robust, publication-quality data.
Introduction: The Rationale for Investigating this compound
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. This compound, a derivative of nicotinic acid, presents a compelling candidate for investigation based on two key structural features: the nicotinate core and the nitro group.
-
The Nicotinate Scaffold: Derivatives of nicotinic acid (Vitamin B3) have been explored for a range of therapeutic applications, with some demonstrating notable antimicrobial properties. Multiple studies on newly synthesized nicotinamides and other derivatives have reported significant activity against both Gram-positive and Gram-negative bacteria.[1][2][3]
-
The Nitro Group Pharmacophore: The presence of a nitroaromatic moiety is a well-established feature in several potent antimicrobial drugs, including metronidazole and nitrofurantoin.[4][5][6] The antimicrobial efficacy of these compounds is intrinsically linked to the reductive bioactivation of the nitro (NO₂) group by microbial nitroreductases.[6][7] This process generates cytotoxic reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can indiscriminately damage microbial DNA, proteins, and lipids, leading to cell death.[4][5]
This guide will therefore proceed on the hypothesis that this compound may leverage this dual functionality to exhibit significant antimicrobial activity.
The Competitive Landscape: Benchmarking Against Standard-of-Care Antibiotics
To establish the potential utility of a novel compound, its performance must be benchmarked against current standard-of-care agents. For a broad-spectrum preliminary screen, we propose comparison against Ciprofloxacin and Penicillin G.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. Its potent, multi-pathogen activity makes it a high-bar comparator.
-
Penicillin G: A classic β-lactam antibiotic that inhibits bacterial cell wall synthesis. It serves as a valuable comparator, particularly for Gram-positive bacteria, and helps to contextualize the spectrum of activity.
The following table outlines the key characteristics of these comparators, which will serve as a reference for interpreting the experimental data generated for this compound.
| Antimicrobial Agent | Class | Primary Mechanism of Action | Typical Spectrum |
| Ciprofloxacin | Fluoroquinolone | Inhibition of DNA gyrase and topoisomerase IV | Broad-spectrum (Gram-positive and Gram-negative) |
| Penicillin G | β-lactam | Inhibition of transpeptidase, preventing peptidoglycan cross-linking in the cell wall | Primarily Gram-positive, with some Gram-negative coverage |
| This compound (Hypothesized) | Nitroaromatic / Nicotinate Derivative | Reductive bioactivation of the nitro group leading to DNA and protein damage | Expected to be broad-spectrum, pending experimental validation |
Core Experimental Validation: Protocols and Workflows
The cornerstone of validating any new antimicrobial agent is the determination of its in vitro efficacy. The following protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12][13]
Workflow for Antimicrobial Susceptibility Testing
The overall process follows a logical progression from initial screening to confirmation of bactericidal activity. This ensures an efficient use of resources while generating a comprehensive dataset.
Figure 1: High-level experimental workflow for validating antimicrobial activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This is the quantitative gold standard for determining antimicrobial susceptibility.[11][14] It identifies the lowest concentration of the compound that inhibits visible bacterial growth.
Materials:
-
96-well sterile microtiter plates
-
Test compound (this compound), Ciprofloxacin, Penicillin G
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile DMSO (solvent for the test compound)
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Prepare similar stocks for Ciprofloxacin and Penicillin G in appropriate solvents.
-
Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix well by pipetting up and down, and then transfer 100 µL to the next well. Repeat this 2-fold serial dilution across the row, discarding the final 100 µL from the last well. This creates a concentration gradient.
-
Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls (Critical for Self-Validation):
-
Sterility Control: One well with CAMHB only (no bacteria, no compound). Should remain clear.
-
Growth Control: One well with CAMHB and bacteria (no compound). Should show robust turbidity.
-
Solvent Control: One well with CAMHB, bacteria, and the highest concentration of DMSO used. Should show robust turbidity to rule out solvent toxicity.
-
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.[15]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This experiment distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Procedure:
-
Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all higher concentrations).
-
Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤ 2-3 colonies growing on the spot plate).
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The results will allow for an initial classification of the compound's potency and spectrum.
Table 1: Example MIC and MBC Data Summary (µg/mL) | Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | | :--- | :---: | :---: | | | MIC | MBC | MIC | MBC | | This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | | Ciprofloxacin (Control) | 0.5 | 1 | 0.015 | 0.03 | | Penicillin G (Control) | 0.06 | 0.12 | >128 | >128 |
Interpretation:
-
Potency: Lower MIC values indicate higher potency.
-
Spectrum: Activity against both S. aureus and E. coli suggests a broad spectrum. High MIC values against one type would indicate a narrower spectrum.
-
Cidal vs. Static Activity: If the MBC is close to the MIC (typically MBC/MIC ≤ 4), the compound is considered bactericidal. If the MBC is much higher than the MIC, it is considered bacteriostatic.
Postulated Mechanism of Action
Based on established literature for nitroaromatic compounds, we can postulate a mechanism of action for this compound.[4][5][6][7] This proposed pathway provides a strong foundation for future mechanistic studies.
References
- 1. Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity | European Journal of Biological Research [journals.tmkarpinski.com]
- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 10. iacld.com [iacld.com]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. goums.ac.ir [goums.ac.ir]
- 14. testinglab.com [testinglab.com]
- 15. youtube.com [youtube.com]
A Spectroscopic Journey: Elucidating the Transformation of Methyl Nicotinate to Methyl 4-hydroxy-5-nitronicotinate
In the realm of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of methyl 4-hydroxy-5-nitronicotinate, a pyridine derivative of significant interest, with its synthetic precursors. By examining the evolution of the spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—we can confidently validate the successful synthesis and structural integrity of the final product.
This guide is structured to provide not just the data, but the scientific rationale behind the observed spectral changes. We will embark on a spectroscopic journey that follows the synthetic pathway, demonstrating how each reaction step leaves an indelible and interpretable mark on the molecule's interaction with electromagnetic radiation.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound typically proceeds through a two-step process starting from a common commercially available reagent, methyl nicotinate. This pathway serves as our roadmap for the spectroscopic comparison.
Caption: Synthetic route to this compound.
Spectroscopic Comparison: From Precursor to Product
A critical aspect of synthetic chemistry is the verification of each step. Spectroscopic analysis provides the necessary evidence to confirm the transformation of one molecule into another.
Methyl Nicotinate: The Starting Point
Methyl nicotinate is our foundational precursor. Its relatively simple structure provides a clean spectroscopic baseline for comparison.
¹H NMR (Proton NMR): The proton NMR spectrum of methyl nicotinate is characterized by four distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester group.
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule.
IR Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretch from the ester group, typically around 1720-1730 cm⁻¹, and C-H stretches of the aromatic ring and methyl group.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (137.14 g/mol ).
UV-Vis Spectroscopy: As a simple pyridine derivative, methyl nicotinate exhibits absorption maxima in the UV region, typically around 260-270 nm.
Methyl 4-hydroxynicotinate: The Intermediate
The introduction of a hydroxyl group at the 4-position of the pyridine ring significantly alters the electronic environment of the molecule, leading to predictable changes in its spectroscopic data.
¹H NMR: The addition of the hydroxyl group introduces a broad singlet corresponding to the -OH proton. The chemical shifts of the remaining aromatic protons will also be affected due to the electron-donating nature of the hydroxyl group.
¹³C NMR: The carbon attached to the hydroxyl group (C4) will experience a significant downfield shift. The chemical shifts of the other ring carbons will also be perturbed.
IR Spectroscopy: The most notable change will be the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C=O stretch of the ester may shift slightly due to changes in electronic delocalization.
Mass Spectrometry: The molecular ion peak will shift to reflect the addition of an oxygen atom, with a new molecular weight of 153.14 g/mol .
UV-Vis Spectroscopy: The hydroxyl group, being an auxochrome, will cause a bathochromic shift (a shift to longer wavelengths) in the UV absorption maxima compared to methyl nicotinate.
This compound: The Final Product
The final step, nitration at the 5-position, introduces a strong electron-withdrawing nitro group, which will have a profound impact on all spectroscopic data.
¹H NMR: The introduction of the nitro group will cause a downfield shift of the adjacent aromatic protons due to its deshielding effect. The number of aromatic proton signals will be reduced due to the substitution.
¹³C NMR: The carbon attached to the nitro group (C5) will be significantly deshielded and appear at a lower field. The electron-withdrawing nature of the nitro group will also influence the chemical shifts of the other carbons in the ring.
IR Spectroscopy: The IR spectrum will now show characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Mass Spectrometry: The molecular ion peak will correspond to the final product's molecular weight of 198.13 g/mol .
UV-Vis Spectroscopy: The combined presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group will lead to a significant bathochromic shift, potentially pushing the absorption maximum to longer wavelengths in the UV or even into the visible region.
Quantitative Spectroscopic Data
The following tables summarize the key experimental and predicted spectroscopic data for this compound and its precursors.
Disclaimer: Experimental spectroscopic data for methyl 4-hydroxynicotinate and this compound is not widely available in public databases. The data presented for these compounds are predictions based on established spectroscopic principles and data from closely related structural analogs.
Table 1: ¹H NMR Data (Predicted)
| Compound | δ (ppm) | Multiplicity | Assignment |
| Methyl Nicotinate | 9.05 | s | H-2 |
| 8.75 | d | H-6 | |
| 8.25 | dt | H-4 | |
| 7.40 | dd | H-5 | |
| 3.90 | s | -OCH₃ | |
| Methyl 4-hydroxynicotinate | ~8.5 | s | H-2 |
| ~8.3 | d | H-6 | |
| ~7.0 | d | H-5 | |
| ~3.8 | s | -OCH₃ | |
| (broad) | s | -OH | |
| This compound | ~8.9 | s | H-2 |
| ~8.7 | s | H-6 | |
| ~3.9 | s | -OCH₃ | |
| (broad) | s | -OH |
Table 2: ¹³C NMR Data (Predicted)
| Compound | Predicted δ (ppm) | Assignment |
| Methyl Nicotinate | ~165 | C=O |
| ~153 | C-6 | |
| ~150 | C-2 | |
| ~137 | C-4 | |
| ~126 | C-3 | |
| ~123 | C-5 | |
| ~52 | -OCH₃ | |
| Methyl 4-hydroxynicotinate | ~168 | C=O |
| ~165 | C-4 | |
| ~155 | C-6 | |
| ~152 | C-2 | |
| ~115 | C-5 | |
| ~110 | C-3 | |
| ~52 | -OCH₃ | |
| This compound | ~166 | C=O |
| ~160 | C-4 | |
| ~158 | C-6 | |
| ~154 | C-2 | |
| ~135 | C-5 | |
| ~112 | C-3 | |
| ~53 | -OCH₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | NO₂ Stretch (asym/sym) |
| Methyl Nicotinate | - | ~1725 | - |
| Methyl 4-hydroxynicotinate | ~3200-3600 (broad) | ~1715 | - |
| This compound | ~3200-3600 (broad) | ~1720 | ~1540 / ~1350 |
Table 4: Mass Spectrometry and UV-Vis Data
| Compound | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | UV-Vis λmax (nm) |
| Methyl Nicotinate | 137.14 | 137, 106, 78 | ~265 |
| Methyl 4-hydroxynicotinate | 153.14 | 153, 122, 94 | ~280 |
| This compound | 198.13 | 198, 168, 122 | >300 |
Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following are detailed protocols for acquiring the spectroscopic data discussed in this guide.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and its precursors. By analyzing the changes in NMR, IR, Mass Spectrometry, and UV-Vis data at each synthetic step, we can confidently track the molecular transformations and verify the structure of the final product. The presented protocols offer a standardized approach to data acquisition, ensuring the reliability and reproducibility of these crucial analytical techniques in a research and development setting. While experimental data for the target compound and its immediate precursor remain elusive in public domains, the predictive analysis based on sound spectroscopic principles and analogous compounds provides a robust framework for their characterization.
References
- Royal Society of Chemistry. Electronic Supplementary Information for... (Specific publication details would be cited here if a direct source was found).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Structure-Activity Relationships of Nitronicotinate Analogs
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitronicotinate analogs, a class of compounds with diverse and potent biological activities. By examining key structural modifications and their impact on efficacy, we aim to furnish researchers with the insights necessary to guide the rational design of novel therapeutics.
Introduction to Nitronicotinates and Their Therapeutic Potential
Nitronicotinates are a class of compounds structurally related to nicotinic acid (Vitamin B3) and characterized by the presence of a nitro group. This electron-withdrawing group significantly influences the molecule's electronic properties, often enhancing its interaction with biological targets.[1] The core scaffold offers multiple points for chemical modification, making it an attractive starting point for developing analogs with tailored pharmacological profiles.
The therapeutic potential of nitronicotinate analogs is broad, with studies demonstrating their efficacy in various domains, including:
-
Insecticidal Activity: As analogs of neonicotinoids, they can act on insect nicotinic acetylcholine receptors.[2]
-
Vasorelaxant and Antioxidant Effects: Building on the properties of nicotinic acid, some analogs exhibit potent effects on the cardiovascular system.[3]
-
Anti-inflammatory Properties: Modifications to the nicotinic acid scaffold have yielded compounds with significant anti-inflammatory activity.[4]
-
Anticancer Activity: The nitro group is a key feature in some anticancer agents, and nitronicotinate analogs have been explored for their antiproliferative effects.[5]
This guide will dissect the SAR of nitronicotinate analogs in these key therapeutic areas, providing a comparative analysis of their performance based on experimental data.
Structure-Activity Relationship (SAR) Analysis
The biological activity of nitronicotinate analogs is highly dependent on the nature and position of substituents on the pyridine ring and the nitromethylene group.
Modifications to the Pyridine Ring
The pyridine ring is a critical component of the nitronicotinate scaffold, and its substitution pattern profoundly impacts biological activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The placement of electron-withdrawing groups, such as halogens or trifluoromethyl groups, can influence the overall electron density of the ring system, affecting binding affinity to target proteins. For instance, in a series of nitromethylene neonicotinoid analogues, the presence of a 2-chloro-5-pyridylmethyl moiety is a common feature in active compounds.[2]
The Role of the Nitro Group and its Bioisosteres
The nitro group is a key pharmacophore in many nitronicotinate analogs. Its strong electron-withdrawing nature is often essential for potent activity.
-
Impact on Potency: In studies of neonicotinoid insecticides, the nitro group on the nitromethylene moiety is crucial for their interaction with nicotinic acetylcholine receptors.[2]
-
Bioisosteric Replacement: In some cases, the nitro group can be replaced by other electron-withdrawing groups, such as a cyano group, to modulate activity and pharmacokinetic properties. However, this often leads to a decrease in potency.
Substituents on the Amine Moiety
For analogs where the nitronicotinate scaffold is part of a larger molecule with an amine linkage (e.g., neonicotinoid-type structures), the nature of the substituent on the nitrogen atom is critical.
-
Cyclic vs. Acyclic Substituents: The presence of a cyclic amine, such as an imidazolidine ring, is a common feature in potent neonicotinoid insecticides.[2] The conformation and size of this ring can significantly influence binding to the target receptor.
Comparative Analysis of Biological Activity
To provide a clear comparison of the performance of different nitronicotinate analogs, the following tables summarize key experimental data from published studies.
Table 1: Insecticidal Activity of Nitromethylene Neonicotinoid Analogues against Aphis craccivora
| Compound ID | R Group on Pyridine Ring | LC50 (mmol/L) | Reference |
| Imidacloprid | 2-Chloro-5-pyridylmethyl | 0.03502 | [2] |
| Compound 7 | 2-Chloro-5-thiazolylmethyl | 0.01567 | [2] |
| Compound 9 | 2-Chloro-5-pyridylmethyl (with thiocyanate) | 0.00974 | [2] |
| Compound 12 | 2-(Trifluoromethyl)-5-pyridylmethyl | 0.02494 | [2] |
| Compound 13 | 2-(Trifluoromethyl)-5-pyridylmethyl (with thiocyanate) | 0.01893 | [2] |
This table demonstrates that the introduction of a thiocyanate group (Compound 9 and 13) can enhance insecticidal activity compared to the parent compound, imidacloprid.[2]
Table 2: Vasorelaxant and Antioxidant Properties of Thionicotinic Acid Derivatives
| Compound ID | Functional Group | Vasorelaxation ED50 (nM) | DPPH Radical Scavenging (%) | Reference |
| Compound 6 | Carboxylic Acid | 21.3 | 33.20 | [3] |
| Compound 7 | Amide | >1000 | 0.57 | [3] |
| Compound 8 | Nitrile | >1000 | 0.30 | [3] |
This table highlights the critical role of the carboxylic acid moiety for both vasorelaxant and antioxidant activity in this series of thionicotinic acid analogs.[3]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides a detailed methodology for a key experiment used to evaluate the biological activity of nitronicotinate analogs.
In Vitro Enzyme Inhibition Assay (Generic Protocol)
This protocol describes a general workflow for assessing the inhibitory activity of nitronicotinate analogs against a specific enzyme target.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Nitronicotinate analog test compounds
-
Assay buffer (e.g., Tris-HCl, PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the nitronicotinate analog in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the test compound at various concentrations. c. Add the purified enzyme and incubate for a pre-determined time at a specific temperature to allow for compound-enzyme binding. d. Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).
-
Data Analysis: a. Calculate the percentage of enzyme inhibition for each compound concentration. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
Visualization of Key Concepts
Visual aids are essential for understanding complex biological processes and experimental workflows.
General SAR Workflow
Caption: A typical workflow for structure-activity relationship studies.
Enzyme Inhibition Types
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Structure of Methyl 4-hydroxy-5-nitronicotinate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Structural Validation
Methyl 4-hydroxy-5-nitronicotinate and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The strategic placement of hydroxyl, nitro, and ester functional groups on the pyridine scaffold makes this molecule a versatile starting point for synthesizing a diverse range of potential therapeutic agents, including antimicrobial and anti-inflammatory compounds.[1] However, the successful development of these agents is fundamentally dependent on the unambiguous confirmation of their molecular structures. The reactivity of the multiple functional groups can lead to unexpected side products or regioisomers, making rigorous structural validation not just a procedural step, but a cornerstone of reliable and reproducible research.
This guide provides a comparative analysis of the primary analytical techniques used to confirm the structures of reaction products derived from this compound. We will delve into the principles behind each method, compare their strengths and limitations in this specific chemical context, and provide actionable experimental protocols. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy results.
Reactivity Profile of this compound
Understanding the potential reaction pathways of the parent molecule is crucial for anticipating the structures of its products. The key reactive sites are the nitro group, the phenolic hydroxyl group, and the ester.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or powdered iron in acetic acid.[2] This transformation is often a key step in building more complex molecules, as the resulting aniline-like amine is a versatile nucleophile.
-
Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity.[3]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This introduces a new reactive handle for further modifications, such as amide bond formation.[4]
The interplay of these reactive sites necessitates a multi-faceted analytical approach to confirm that a reaction has proceeded as intended.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique depends on the specific information required. While each method provides unique insights, they are most powerful when used in combination.
| Technique | Principle | Strengths for this Application | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹³C) to map the carbon-hydrogen framework. | - Provides detailed connectivity information (J-coupling).- Highly sensitive to changes in the electronic environment of the pyridine ring.- Quantitative under specific conditions.[5] | - Requires relatively pure samples.- Can have overlapping signals in complex molecules. |
| Mass Spectrometry | Ionizes molecules and measures their mass-to-charge ratio (m/z). | - Provides accurate molecular weight, confirming elemental formula.- Fragmentation patterns offer clues about substructures.[6] | - Does not provide stereochemical information.- Isomers can be difficult to distinguish without tandem MS. |
| X-ray Crystallography | Scatters X-rays off a single crystal to determine the precise 3D arrangement of atoms. | - Provides unambiguous, definitive structural proof, including stereochemistry.- Reveals intermolecular interactions like hydrogen bonding.[7][8] | - Requires a high-quality single crystal, which can be difficult to grow.- Structure in solid-state may differ from solution. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Quickly confirms the presence or absence of key functional groups (O-H, N-O, C=O).[9] | - Provides limited information on the overall molecular skeleton.- Spectrum can be complex and difficult to interpret fully. |
Workflow for Structural Confirmation
The following workflow illustrates a logical sequence for synthesizing and validating a new derivative of this compound.
Caption: A typical workflow for synthesis, purification, and structural validation.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-hydroxy-5-aminonicotinate (Nitro Group Reduction)
This protocol describes the reduction of the nitro group of this compound to an amine using iron powder in acetic acid, a common and effective method.[2]
Rationale: This method avoids the use of high-pressure hydrogen gas and expensive catalysts like Palladium. Acetic acid serves as both the solvent and a proton source for the reduction.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid
-
Methanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser in a heating mantle.
-
Add iron powder (3 eq.) to glacial acetic acid (10 mL per 1 g of starting material).
-
Heat the suspension to 50-60°C with stirring under a nitrogen atmosphere.
-
Dissolve this compound (1 eq.) in a minimal amount of warm methanol and add it dropwise to the iron suspension.
-
Stir the reaction mixture vigorously at 50-60°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with methanol.
-
Combine the filtrate and washes and remove the solvents under reduced pressure using a rotary evaporator.
-
Pour the residue into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Rationale: ¹H NMR is the primary tool for confirming the success of the reduction. The disappearance of the characteristic signals of the starting material and the appearance of new signals for the amine product provide strong evidence of the transformation.
Procedure:
-
Accurately weigh 5-10 mg of the purified, dry product.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often suitable for this class of compounds as it can dissolve both the starting material and the more polar amine product, and will allow for the observation of exchangeable protons (OH, NH₂).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value.
-
Integrate the signals to determine the relative number of protons for each resonance.
Expected Spectral Changes:
| Compound | Aromatic Protons (Pyridine Ring) | -OCH₃ Signal | -OH Signal | -NH₂ Signal |
| Starting Material | Two singlets in the aromatic region | Singlet, ~3.9 ppm | Broad singlet, variable | N/A |
| Amine Product | Two singlets, shifted upfield due to the electron-donating amine group | Singlet, ~3.8 ppm | Broad singlet, variable | Broad singlet, ~5-6 ppm |
The upfield shift of the aromatic protons and the appearance of a new, broad signal corresponding to two protons (the -NH₂ group) are key diagnostic indicators of a successful reaction. Further confirmation can be achieved with 2D NMR experiments like COSY.[10]
Deciding on the Right Analytical Tool
The choice of technique is dictated by the specific structural question being asked.
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
The structural confirmation of reaction products of this compound is a non-trivial but essential task for advancing drug discovery programs based on this scaffold. No single technique is sufficient. A logical and combined approach, starting with rapid functional group analysis by FT-IR, followed by molecular weight confirmation via mass spectrometry, and detailed connectivity mapping by NMR spectroscopy, provides a high degree of confidence. For novel compounds or when absolute stereochemistry is critical, single-crystal X-ray diffraction remains the gold standard. By employing these techniques systematically and understanding the rationale behind each, researchers can ensure the integrity and validity of their findings.
References
-
PubChemLite. This compound (C7H6N2O5). Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
PubChem. Methyl 6-hydroxy-5-nitronicotinate. Available from: [Link]
-
Jukić, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link]
-
NIST. methyl 4-hydroxy-3-nitrobenzoate. NIST WebBook. Available from: [Link]
-
Markley, J. L., et al. (2017). NMR Spectroscopy for Metabolomics Research. PMC - NIH. Available from: [Link]
-
Mernyák, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]
-
Abdel-Gawad, H., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. Available from: [Link]
-
SciSpace. Methods for Hydroxamic Acid Synthesis. Available from: [Link]
-
Alam, M. S. (2019). Methods for Hydroxamic Acid Synthesis. PMC - PubMed Central - NIH. Available from: [Link]
-
ResearchGate. The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Available from: [Link]
-
DSpace Repository. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Available from: [Link]
-
Derasp, J. S., et al. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Letters. Available from: [Link]
-
Bua, S., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. PMC - NIH. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. Available from: [Link]
-
NIH. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available from: [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]
-
Hodek, O., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. PubMed. Available from: [Link]
-
PubMed. FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ). Available from: [Link]
-
ResearchGate. Quantitative structure—retention relationships modeling and multivariate data analysis of lipophilicity data of new spirohydantoin derivatives | Request PDF. Available from: [Link]
-
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]
-
Advanced NMR. Metabolite ID by NMR. Available from: [Link]_nmr/files/Metabolite_ID_by_NMR_2016.pdf)
Sources
- 1. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 911461-03-5|4-Hydroxy-5-nitronicotinic acid|BLD Pharm [bldpharm.com]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Hydroxy-5-nitronicotinic Acid and Its Methyl Ester
For researchers in drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a central theme. Even minor modifications can lead to profound shifts in activity, bioavailability, and therapeutic potential. This guide provides an in-depth comparative analysis of 4-hydroxy-5-nitronicotinic acid and its methyl ester, offering insights into their potential biological activities. While direct experimental data for these specific compounds is limited in publicly accessible literature, this guide will extrapolate from established principles of medicinal chemistry and data from structurally related molecules to present a scientifically grounded comparison. We will explore potential anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols for their evaluation.
Introduction: The Significance of Esterification
4-Hydroxy-5-nitronicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with hydroxyl, nitro, and carboxylic acid functional groups.[1] These moieties suggest a potential for diverse biological activities, as similar structures have been investigated for various therapeutic applications. The methyl ester, 4-hydroxy-5-nitronicotinic acid methyl ester, is a direct derivative where the carboxylic acid is converted to a methyl ester. This seemingly simple modification can dramatically alter the physicochemical properties of the parent compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its biological activity.[2][3][4]
Esterification is a common strategy in drug design to create prodrugs.[2][4] Carboxylic acids are often polar and ionized at physiological pH, which can limit their ability to cross cellular membranes. Converting a carboxylic acid to an ester increases its lipophilicity, which can enhance cell permeability and oral bioavailability.[2][3] Once inside the cell, esterases can hydrolyze the ester back to the active carboxylic acid form.[2]
Physicochemical Properties: A Tale of Two Molecules
The primary difference between 4-hydroxy-5-nitronicotinic acid and its methyl ester lies in their polarity and, consequently, their lipophilicity.
| Property | 4-Hydroxy-5-nitronicotinic Acid | Methyl 4-hydroxy-5-nitronicotinate | Rationale |
| Molecular Weight | 184.11 g/mol [1] | 198.14 g/mol | Addition of a methyl group (CH₃). |
| Polarity | High | Moderate | The carboxylic acid group is highly polar and can ionize, whereas the methyl ester is less polar. |
| Lipophilicity (LogP) | Lower | Higher | Esterification masks the polar carboxylic acid, increasing partitioning into nonpolar environments. |
| Hydrogen Bonding | Donor and Acceptor | Acceptor only (at the ester oxygen) | The carboxylic acid has a hydroxyl group that can donate a hydrogen bond, which is absent in the methyl ester. |
| Cell Permeability | Lower | Higher (predicted) | Increased lipophilicity generally correlates with improved passive diffusion across cell membranes.[2][3] |
Comparative Biological Activity: An Evidence-Based Extrapolation
Anticancer Activity
Numerous derivatives of nicotinic acid and structurally similar quinolines have demonstrated cytotoxic effects against various cancer cell lines.[5][8][9] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[5]
Hypothetical Comparison:
-
4-Hydroxy-5-nitronicotinic Acid: May exhibit direct inhibitory activity on extracellular targets or cell surface receptors. Its polarity might limit its entry into cells, potentially leading to lower potency in cell-based assays compared to its ester.
-
This compound: Predicted to have enhanced cell permeability, potentially leading to higher intracellular concentrations.[2][3] If the intracellular target is crucial for its anticancer effect, the methyl ester could exhibit greater potency in vitro. Once inside the cell, it may be hydrolyzed to the active acid form. A study on quinoline carboxylic acids and their methyl esters showed that the methyl ester could have different cytotoxic activity against cancer cell lines compared to the parent acid.[10]
Supporting Experimental Data from Analogs:
A study on novel nicotinic acid derivatives identified compounds with potent cytotoxic activity against HCT-15 (colon carcinoma) and PC-3 (prostate carcinoma) cell lines, with IC₅₀ values in the sub-micromolar range, comparable to doxorubicin.[5][8] Another study on 4-hydroxyquinolone analogues also reported significant anticancer activity against various cancer cell lines.[9]
Quantitative Data from Analogous Compounds
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nicotinic Acid Analogs | HCT-15 (Colon) | 0.098 - 0.134 | [8] |
| Nicotinic Acid Analogs | PC-3 (Prostate) | 0.112 - 0.245 | [8] |
| 4-Hydroxyquinolone Analogs | HCT116 (Colon) | Varies | [9] |
| Quinoline Carboxylic Acid | HCT-116 (Colon) | 10.9 ± 1.2 | [10] |
| Quinoline Carboxylic Acid Methyl Ester | HCT-116 (Colon) | 3.93 ± 0.65 | [10] |
Antimicrobial Activity
Nitro-containing heterocyclic compounds are a well-established class of antimicrobial agents.[11][12] The nitro group can be enzymatically reduced within microbial cells to generate reactive nitroso and hydroxylamino derivatives that can damage cellular macromolecules, including DNA. Nicotinic acid derivatives have also been shown to possess antibacterial and antifungal properties.[7]
Hypothetical Comparison:
-
4-Hydroxy-5-nitronicotinic Acid: May exhibit good activity against extracellular bacteria. Its ability to penetrate the bacterial cell wall will be a key determinant of its efficacy.
-
This compound: The increased lipophilicity of the methyl ester could facilitate its passage through the lipid-rich cell walls of certain bacteria, potentially leading to enhanced antimicrobial activity.
Supporting Experimental Data from Analogs:
Derivatives of 4-hydroxycoumarin have shown antibacterial activity, particularly against Gram-positive bacteria.[13][14] Similarly, novel derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria and some fungi.[7] A study on 4-methylthienopyrimidines, which are structurally related, also reported antimicrobial activity.[15]
Minimum Inhibitory Concentration (MIC) Data from Analogous Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids | Gram-positive bacteria | 2 - 4 | [16] |
| 4-Hydroxy-2-[5-Nitrofuran(Thien)-2-Yl]-6h-1,3-Oxazin-6-Ones | S. aureus | 4 - 8 | [11] |
Anti-inflammatory Activity
The anti-inflammatory potential of nicotinic acid is well-documented, primarily mediated through the GPR109A receptor.[17] Derivatives of nicotinic acid have been synthesized and evaluated as potential anti-inflammatory agents with improved gastric safety profiles compared to traditional NSAIDs.[6] The mechanism often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6, and enzymes such as COX-2.[6][18][19]
Hypothetical Comparison:
-
4-Hydroxy-5-nitronicotinic Acid: Could act as an agonist or antagonist at cell surface receptors involved in inflammation or inhibit extracellular inflammatory enzymes.
-
This compound: Its enhanced ability to penetrate cells might allow it to modulate intracellular inflammatory signaling pathways more effectively. For instance, it could inhibit the expression of pro-inflammatory genes within macrophages.
Supporting Experimental Data from Analogs:
Several studies have demonstrated the anti-inflammatory effects of nicotinic acid derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[6][20] Other related compounds have also shown potent inhibition of reactive oxygen species (ROS) and pro-inflammatory cytokines.[18][21][22]
Inhibition of NO Production in RAW 264.7 Cells by Analogous Compounds
| Compound Class | Activity Metric | Result | Reference |
| Nicotinic Acid Derivatives | Nitrite Inhibition | Significant | [6] |
| Isonicotinic Acid Derivatives | ROS Inhibition (IC₅₀) | 1.42 ± 0.1 µg/mL | [18] |
| Flavanone Methyl-Derivatives | NO Inhibition | Significant | [20] |
Experimental Protocols
To empirically determine and compare the biological activities of 4-hydroxy-5-nitronicotinic acid and its methyl ester, the following detailed experimental protocols are recommended.
In Vitro Anticancer Activity: MTT Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.[8][17]
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of 4-hydroxy-5-nitronicotinic acid and its methyl ester in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations.
-
Cell Treatment: Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton broth.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide
This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatant.[6][20]
Workflow Diagram:
Caption: Workflow for measuring nitric oxide production using the Griess assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with LPS only.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Conclusion
The esterification of 4-hydroxy-5-nitronicotinic acid to its methyl ester represents a critical modification that is likely to enhance its lipophilicity and cell permeability. This change is predicted to have a significant impact on its biological activity profile. Based on data from structurally related compounds, both the acid and its methyl ester hold promise as potential anticancer, antimicrobial, and anti-inflammatory agents. The methyl ester may exhibit superior in vitro potency in assays where intracellular targets are key, due to its improved ability to cross cell membranes. However, the free carboxylic acid is likely the ultimate active form for many mechanisms of action. The provided experimental protocols offer a robust framework for the systematic evaluation and direct comparison of these two compounds, which will be essential to validate these hypotheses and elucidate their therapeutic potential.
References
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Arch Pharm (Weinheim). 2023. Available from: [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorg Chem. 2024. Available from: [Link]
-
Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chem Biodivers. 2025. Available from: [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. J Enzyme Inhib Med Chem. 2022. Available from: [Link]
-
In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. Molecules. 2023. Available from: [Link]
-
Carboxylic acids used to demonstrate the method for methyl ester formation. ResearchGate. Available from: [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Adv. 2025. Available from: [Link]
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules. 2021. Available from: [Link]
-
Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Trop J Pharm Res. 2015. Available from: [Link]
-
A Review: Synthesis And Docking Study of Biologically Active Esters. Asian Journal of Pharmaceutical Technology and Innovation. 2016. Available from: [Link]
-
The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. Bosn J Basic Med Sci. 2011. Available from: [Link]
-
Synthesis and Antimicrobial Activity of 4-Hydroxy-2-[5-Nitrofuran(Thien)-2-Yl]-6h-1,3-Oxazin-6-Ones. ResearchGate. 2017. Available from: [Link]
-
Integrated Phytochemical Profiling, GC-MS Characterization, and In Silico, In Vitro Evaluation of Synergistic Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Morus alba Bark and Pinus densiflora Extracts with Methyl Gallate. Molecules. 2024. Available from: [Link]
-
Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. Molecules. 2023. Available from: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. 2018. Available from: [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules. 2024. Available from: [Link]
-
The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. Phytomedicine. 2017. Available from: [Link]
-
Anti-cancer activity of di- and tri-organotin(IV) compounds with D-(+)-Galacturonic acid on human tumor cells. ResearchGate. 2018. Available from: [Link]
-
Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. Molecules. 2022. Available from: [Link]
-
Purification, Characterization, and Anti-Inflammatory Potential of Free and Bound Polyphenols Extracted from Rosa roxburghii Tratt Pomace. Molecules. 2024. Available from: [Link]
-
Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones. ResearchGate. 2019. Available from: [Link]
-
The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. ResearchGate. 2011. Available from: [Link]
-
Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules. 2022. Available from: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. 2024. Available from: [Link]
-
4-Hydroxy-5-nitronicotinic acid. PubChem. Available from: [Link]
-
Isolation, Chemical Modification, and Anticancer Activity of Major Metabolites of the Lichen Parmotrema mesotropum. ResearchGate. 2019. Available from: [Link]
-
Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Journal of Applied Pharmaceutical Science. 2023. Available from: [Link]
-
Anti-Inflammatory Activity of Natural Products. Molecules. 2016. Available from: [Link]
-
Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid. Molecules. 2017. Available from: [Link]
Sources
- 1. 4-Hydroxy-5-nitronicotinic acid | C6H4N2O5 | CID 22019202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl 4-hydroxy-5-nitronicotinate's Antimicrobial Profile
A Technical Guide for Researchers in Drug Development
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Nicotinic acid derivatives have emerged as a promising class of compounds, with numerous analogues demonstrating antibacterial and antifungal properties.[1][2] Furthermore, the incorporation of a nitro group, a well-known pharmacophore, can significantly enhance anti-infective activity.[3] This guide focuses on Methyl 4-hydroxy-5-nitronicotinate, a molecule that synergistically combines these two moieties. Here, we benchmark its hypothetical performance against a curated panel of widely recognized antimicrobial agents: Ciprofloxacin, a broad-spectrum fluoroquinolone; Penicillin, a beta-lactam with primary activity against Gram-positive bacteria; and Amphotericin B, a polyene antifungal.
Comparative Antimicrobial Efficacy: A Quantitative Overview
To contextualize the potential of this compound, we present a table of hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values. These values are scientifically grounded in the reported activities of related nicotinic acid and nitro-containing compounds against a panel of clinically relevant microorganisms.[3][4] The data provides a clear, quantitative comparison of potency.
| Antimicrobial Agent | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 29213) | 8 | 16 |
| Escherichia coli (ATCC 25922) | 16 | 32 | |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 64 | |
| Candida albicans (ATCC 90028) | 16 | 32 | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | 0.015 | 0.03 | |
| Pseudomonas aeruginosa (ATCC 27853) | 0.25 | 0.5 | |
| Candida albicans (ATCC 90028) | >128 | >128 | |
| Penicillin | Staphylococcus aureus (ATCC 29213) | 0.125 | 0.25 |
| Escherichia coli (ATCC 25922) | >128 | >128 | |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | >128 | |
| Candida albicans (ATCC 90028) | >128 | >128 | |
| Amphotericin B | Staphylococcus aureus (ATCC 29213) | >128 | >128 |
| Escherichia coli (ATCC 25922) | >128 | >128 | |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | >128 | |
| Candida albicans (ATCC 90028) | 0.5 | 1 |
Disclaimer: The MIC and MBC/MFC values for this compound are hypothetical and for illustrative purposes. Experimental validation is required.
Experimental Design for Antimicrobial Susceptibility Testing
The following protocols are based on the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[4]
Workflow for MIC and MBC/MFC Determination
Caption: Experimental workflow for determining MIC and MBC/MFC.
Step-by-Step Protocols
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for Candida albicans.
-
Microbial Inoculum: Grow microbial cultures overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
2. Minimum Inhibitory Concentration (MIC) Assay:
-
Dispense 100 µL of broth into wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a positive control (inoculum without compound), and well 12 as a negative control (broth only).
-
Inoculate wells 1-11 with 100 µL of the standardized microbial suspension.
-
Incubate the plates at 35°C for 18-24 hours for bacteria and 48 hours for yeast.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5]
3. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and those with higher concentrations).
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast).
-
Incubate the plates at 35°C for 18-24 hours for bacteria and 48 hours for yeast.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria or fungi survive).[3][6]
Comparative Mechanisms of Action
Understanding the mode of action is critical for drug development. While the precise mechanism of this compound is yet to be elucidated, we can postulate a multi-faceted action based on its structural components.
Caption: Comparative overview of antimicrobial mechanisms of action.
-
This compound (Proposed): The nicotinic acid moiety may interfere with essential metabolic pathways, similar to other vitamin B3 analogues. The electron-withdrawing nitro group could be reduced within the microbial cell to form reactive nitrogen species, which can damage DNA, proteins, and lipids, and disrupt the electron transport chain.
-
Ciprofloxacin: This fluoroquinolone inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, leading to cell death.[7]
-
Penicillin: As a β-lactam antibiotic, penicillin inhibits the transpeptidase enzymes that catalyze the final step of peptidoglycan synthesis in the bacterial cell wall, leading to cell lysis.[6]
-
Amphotericin B: This polyene antifungal binds to ergosterol, a major component of the fungal cell membrane. This binding forms pores in the membrane, leading to leakage of intracellular components and fungal cell death.[8]
Conclusion and Future Directions
The conceptual framework presented in this guide positions this compound as a compound of interest for further antimicrobial research. Its dual chemical nature suggests a potential for broad-spectrum activity and a novel mechanism of action that could be effective against resistant strains. The provided experimental protocols offer a standardized approach for its evaluation. Future research should focus on validating the hypothetical antimicrobial activity presented here, elucidating the precise mechanism of action, and assessing its cytotoxicity and in vivo efficacy.
References
-
Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. [Link]
-
Synthesis and Biological Activity of Novel Nicotinic Acid Derivatives. PMC. [Link]
-
Ciprofloxacin. Wikipedia. [Link]
-
Penicillin. Wikipedia. [Link]
-
Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. PubMed. [Link]
-
Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate. [Link]
-
Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. MDPI. [Link]
-
Mechanism of Action | AmBisome (amphotericin B) liposome for injection. AmBisome. [Link]
-
Synthesis and Antimicrobial Activity of Aliphatic Nitro Compounds. ElectronicsAndBooks. [Link]
-
Minimum inhibitory concentration (MIC) data of the synthesized compounds. ResearchGate. [Link]
-
Minimum inhibitory concentration. Wikipedia. [Link]
-
Antimicrobial activity (MIC values in mg/mL) of compounds. ResearchGate. [Link]
-
Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm. Preprints.org. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
-
Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus. Frontiers in Cellular and Infection Microbiology. [Link]
-
The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. [Link]
Sources
- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Two Arenas: A Comparative Guide to In Vitro and In Vivo Efficacy of Nitropyridine Compounds
In the landscape of modern drug discovery, nitropyridine derivatives have emerged as a versatile and potent class of compounds, demonstrating significant promise in both antimicrobial and anticancer applications.[1][2] Their journey from laboratory curiosity to potential therapeutic agent is a rigorous one, marked by extensive evaluation in two distinct but complementary arenas: the controlled environment of in vitro assays and the complex biological systems of in vivo models. This guide provides an in-depth comparison of these two evaluation paradigms for nitropyridine compounds, offering insights into the causality behind experimental choices, detailed methodologies, and the critical interpretation of data that bridges the gap between benchtop activity and clinical potential.
The Fundamental Divide: Understanding In Vitro and In Vivo Philosophies
The core challenge in preclinical drug development is the translation of a compound's activity from a simplified, artificial setting to a complex living organism.[3] In vitro and in vivo studies are the principal tools used to navigate this challenge, each providing a unique and essential piece of the puzzle.
In vitro studies , conducted in glassware or plasticware, are the first proving ground for a nitropyridine compound. These assays are designed to be reductionist, isolating specific biological components to measure a compound's direct effect. This controlled environment allows for high-throughput screening, precise dose-response calculations, and a clear understanding of the mechanism of action at a molecular level.[4] However, this simplicity is also its greatest limitation; it lacks the physiological complexity of a living organism.
In vivo studies , conducted in living organisms such as mice, introduce the myriad variables that are absent in a petri dish.[5] These include drug metabolism, distribution throughout the body, interaction with the immune system, and potential off-target effects.[3] While more complex, time-consuming, and costly, in vivo models provide a more holistic and clinically relevant assessment of a compound's therapeutic potential and potential toxicity.
A Tale of Two Modalities: Nitropyridines in Action
To illustrate the interplay between in vitro and in vivo evaluation, we will consider two primary applications of nitropyridine compounds: as antimicrobial and anticancer agents.
Antimicrobial Nitropyridines: The Case of TBA-354
The development of new antitubercular agents is a critical global health priority, and nitroimidazoles (a class closely related to nitropyridines) have shown significant promise.[6] A next-generation nitroimidazole, TBA-354, which incorporates a pyridine ring, serves as an excellent case study for comparing in vitro and in vivo antimicrobial efficacy.[6]
The foundational in vitro assay for any potential antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[7] This provides a quantitative measure of a compound's potency against a specific pathogen.
Table 1: Comparative In Vitro and In Vivo Efficacy of the Antitubercular Nitropyridine Compound TBA-354
| Parameter | In Vitro (MIC) | In Vivo (Murine Model) |
| Metric | Concentration to inhibit growth | Dose to reduce bacterial load |
| M. tuberculosis H37Rv | Potent (similar to delamanid, greater than PA-824)[6] | Time- and dose-dependent bactericidal activity[6] |
| Key Insights | High intrinsic potency against the target pathogen.[6] | Demonstrates efficacy in a complex biological system, overcoming barriers to reach the site of infection.[6] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Stock: A stock solution of the nitropyridine compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under conditions optimal for microbial growth.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Causality Behind the Choice: The MIC assay is a rapid and cost-effective method to screen large numbers of compounds and determine their intrinsic potency. It provides a standardized measure that allows for direct comparison between different compounds.
To assess the true therapeutic potential of TBA-354, its efficacy was evaluated in a murine model of tuberculosis.[6] This involves infecting mice with M. tuberculosis and then treating them with the compound to measure the reduction in bacterial load in the lungs and spleen.
Experimental Protocol: Murine Model of Tuberculosis Efficacy
-
Infection: Mice (e.g., BALB/c strain) are infected with an aerosolized dose of M. tuberculosis.[1]
-
Treatment: After a set period to allow the infection to establish, mice are treated with the nitropyridine compound, typically administered orally, for a defined duration.
-
Bacterial Load Determination: At the end of the treatment period, the mice are euthanized, and their lungs and spleens are homogenized. The homogenates are plated on selective agar to count the number of colony-forming units (CFUs).
-
Data Analysis: The reduction in CFU counts in treated mice is compared to that in untreated control mice to determine the compound's in vivo efficacy.
Causality Behind the Choice: The murine model of tuberculosis is well-established and recapitulates many aspects of human disease. It allows for the assessment of a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effect of the drug on the pathogen in the host) in a whole-organism context.[8]
Anticancer Nitropyridines: From Cell Lines to Xenografts
Nitropyridine derivatives have also been investigated for their potential as anticancer agents.[9][10] The evaluation of these compounds follows a similar trajectory from simplified in vitro models to more complex in vivo systems.
The initial step in evaluating an anticancer compound is to determine its ability to kill cancer cells in vitro. This is typically done using cytotoxicity assays on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound that inhibits cell growth by 50%.[11]
Table 2: Comparative In Vitro and In Vivo Efficacy of an Exemplary Anticancer Nitropyridine Derivative
| Parameter | In Vitro (Cytotoxicity) | In Vivo (Xenograft Model) |
| Metric | Concentration to inhibit cancer cell growth by 50% (IC50) | Dose to reduce tumor volume |
| Cancer Cell Line (e.g., MCF-7) | Potent (e.g., low micromolar IC50)[10] | Significant tumor growth inhibition |
| Key Insights | Direct cytotoxic effect on cancer cells. | Demonstrates ability to reach the tumor and exert an antitumor effect in a physiological setting. |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the nitropyridine compound for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Data Analysis: The absorbance of the solution is measured, which is proportional to the number of viable cells. The IC50 value is then calculated.
Causality Behind the Choice: Cytotoxicity assays are essential for identifying compounds with anticancer activity and for understanding their potency and selectivity against different cancer cell types.
To evaluate the in vivo efficacy of an anticancer nitropyridine, a xenograft model is often used. This involves implanting human cancer cells into immunodeficient mice to form a tumor, which is then treated with the compound.[5]
Experimental Protocol: Cancer Cell Line-Derived Xenograft Model
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the nitropyridine compound, often administered orally or intraperitoneally.
-
Tumor Measurement: Tumor volume is measured regularly throughout the treatment period.
-
Data Analysis: The change in tumor volume in the treated group is compared to that in a vehicle-treated control group to determine the compound's antitumor efficacy.
Causality Behind the Choice: Xenograft models provide a crucial test of a compound's ability to not only kill cancer cells but also to reach the tumor in sufficient concentrations and exert its effect in a complex microenvironment.[5]
Visualizing the Workflow and Mechanisms
To better understand the relationship between these studies and the underlying biological processes, the following diagrams illustrate the experimental workflows and a proposed mechanism of action for nitropyridine compounds.
Caption: Experimental workflow from in vitro to in vivo studies.
Sources
- 1. Bactericidal Activity of the Nitroimidazopyran PA-824 in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies evaluating mouse models used for efficacy testing of experimental drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]
- 7. Mechanistic Modeling of Mycobacterium tuberculosis Infection in Murine Models for Drug and Vaccine Efficacy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Scientist's Guide to De-risking Hits: Cross-Reactivity and Interference Analysis of Methyl 4-hydroxy-5-nitronicotinate
Introduction: The Promise and Peril of a Nitroaromatic Scaffold
Methyl 4-hydroxy-5-nitronicotinate (MHN) emerges from a chemical class—nitroaromatic compounds—that is both a wellspring of bioactive molecules and a source of potential complications in drug discovery. The nitro group is a powerful electron-withdrawing group that can significantly influence a molecule's interaction with biological targets, often serving as a key pharmacophore.[1] Indeed, various nitro compounds have demonstrated a wide spectrum of activities, including antimicrobial and antineoplastic effects.[1][2] However, this same chemical reactivity makes the nitroaromatic scaffold prone to non-specific interactions and assay interference, which can lead to a high rate of false positives in high-throughput screening (HTS) campaigns.
The challenge for the diligent researcher is to separate true biological activity from these confounding off-target and technology-related effects. This guide provides a systematic, field-proven framework for the comprehensive cross-reactivity analysis of MHN. We will move beyond simple hit validation to build a self-validating experimental workflow that ensures the integrity of your findings. The principles and protocols detailed here are designed to be broadly applicable to other compounds bearing similar structural alerts.
Pillar 1: Understanding the 'Why' - Inherent Liabilities of the MHN Scaffold
Before designing a single experiment, it is critical to understand the potential liabilities rooted in the structure of MHN. The pyridine core, hydroxyl group, and particularly the nitro group, predispose the molecule to several known interference mechanisms.
-
Technology-Related Interference: Many HTS assays rely on sensitive optical (fluorescence, luminescence) or enzymatic reporters.[3] Nitroaromatic compounds are notorious for interfering with these systems.[1][4]
-
Light Absorbance/Quenching: Colored compounds can absorb excitation or emission light in fluorescence-based assays (FRET, TR-FRET), leading to a false-positive signal decrease (apparent inhibition).[5][6]
-
Singlet Oxygen Quenching: In proximity assays like AlphaScreen/AlphaLISA, which rely on the diffusion of singlet oxygen, compounds can "quench" this reactive species, again causing a signal drop that mimics target inhibition.[5][7]
-
Luciferase Inhibition: Many reporter gene assays and some kinase assays (e.g., Kinase-Glo®) use luciferase. Compounds can directly inhibit the luciferase enzyme, confounding the readout.[3]
-
-
Compound-Mediated Biological Interference: These are non-specific activities not related to the intended target.
-
Reactivity and Aggregation: The electron-withdrawing nature of the nitro group can render the compound reactive.[4] Furthermore, some small molecules form aggregates at higher concentrations, which can sequester and denature proteins non-specifically.[6]
-
Broad Target Affinity: The planar, polarizable aromatic system can lead to promiscuous binding in the ATP pockets of kinases or other nucleotide-binding sites.
-
Acknowledging these potential issues is not a declaration of a "bad" molecule, but the foundation for designing a robust screening cascade that systematically eliminates these possibilities.
Pillar 2: The De-risking Funnel - A Stepwise Experimental Framework
We advocate a tiered approach to triage hits like MHN. This "de-risking funnel" prioritizes cost-effective, high-throughput methods first, saving complex, resource-intensive validation for only the most promising and well-vetted compounds.
Caption: A tiered workflow for hit validation and de-risking.
Tier 1: Ruling Out Technology-Based Interference
The first and most crucial step is to determine if the observed activity is simply an artifact of the assay technology. This must be done in parallel with primary hit confirmation.
Objective: To identify and quantify any direct interference of MHN with the assay detection system.
Key Experiments:
-
Luciferase Inhibition Assay: If the primary screen uses a luciferase-based readout, test MHN directly against the luciferase enzyme.
-
Fluorescence Interference Scan: For fluorescent assays, scan the emission spectrum of MHN at the assay's excitation wavelength to detect autofluorescence.[3]
-
"Promiscuity" Counter-Screen: A powerful and common approach is to test the compound against a well-validated, unrelated target that uses the same assay technology. For instance, if your primary screen is an AlphaLISA-based kinase assay, run MHN in an AlphaLISA-based assay for a completely different protein-protein interaction. Activity in both suggests technology interference.[7]
Data Interpretation: A potent IC50 in an interference assay that mirrors the primary assay's IC50 is a major red flag. The compound should be flagged as an interfering compound and likely discarded.
| Compound | Primary Assay (Kinase X, IC50) | Luciferase Inhibition (IC50) | Interpretation |
| This compound (MHN) | 1.5 µM | > 50 µM | Clean Hit, Proceed |
| Compound B (Interferer) | 2.0 µM | 2.5 µM | Assay Interference, Discard |
| Staurosporine (Control) | 0.01 µM | > 50 µM | Valid Hit, Proceed |
| Table 1: Hypothetical data from a Tier 1 interference screen for a luciferase-based primary assay. |
Tier 2: Assessing Selectivity and Promiscuity
A "clean" hit from Tier 1 is not necessarily a "good" hit. It may be a non-selective inhibitor that interacts with numerous targets, a common trait for some scaffolds.[8] This is where broad panel screening becomes invaluable.
Objective: To understand the selectivity profile of MHN against a panel of related and unrelated targets.
Key Experiments:
-
Kinase Panel Screen: If the primary target is a kinase, screen MHN at a fixed concentration (e.g., 10 µM) against a large, diverse panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan® panel).
-
GPCR Panel Screen: If the primary target is a GPCR, a similar profiling service like the GPCRscan® should be employed.
-
In-house Selectivity Assays: Test against closely related, in-house targets to assess selectivity among protein family members.
Data Interpretation: The goal is not necessarily to find a compound with zero off-targets, but to understand its selectivity profile. A compound that inhibits 50% of kinases in a panel is likely a promiscuous actor and a poor starting point for lead optimization.[9] In contrast, a compound that inhibits the primary target and only 2-3 other kinases may have a viable selectivity window.
| Compound | Primary Target (Kinase X) % Inhibition @ 10 µM | Hits in 400-Kinase Panel (>75% Inh. @ 10 µM) | Interpretation |
| This compound (MHN) | 95% | 4 | Potentially Selective, Proceed |
| Compound C (Promiscuous) | 98% | 152 | Promiscuous, Discard |
| Table 2: Hypothetical data from a Tier 2 kinase panel screen. |
Tier 3: Orthogonal and Cellular Validation
The final tier of pre-clinical validation involves confirming the compound's activity using entirely different methods and, most importantly, in a biological context.
Objective: To confirm the mechanism of action through a technology-independent method and demonstrate target engagement in a cellular environment.
Caption: Logic flow for orthogonal and cellular validation.
Key Experiments:
-
Orthogonal Biophysical Assay: Confirm direct binding of MHN to the target protein using a label-free method like Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC). This provides definitive proof of a physical interaction and is independent of the primary assay's reporter system.
-
Cellular Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to demonstrate that MHN binds to and stabilizes its target inside intact cells.
-
Downstream Signaling/Phenotypic Assay: Measure the biological consequence of target inhibition. If MHN targets a kinase in a signaling pathway, use a Western blot to show a dose-dependent decrease in the phosphorylation of its downstream substrate. This connects target engagement to a functional cellular outcome.
Data Interpretation: A successful compound will show consistent, dose-dependent activity across biochemical, biophysical, and cellular assays. A lack of activity in cellular assays, despite potent biochemical activity, may indicate poor cell permeability or rapid metabolism, which are critical considerations for drug development.
Pillar 3: Self-Validating Experimental Protocols
Trustworthiness is built on rigorous, well-controlled experiments. Below are example protocols for key assays in the de-risking funnel.
Protocol 1: Luciferase Interference Assay (Tier 1)
Causality: This protocol is designed to directly test if MHN inhibits the luciferase enzyme itself, which is a common source of artifacts in luminescence-based assays. By removing the primary biological target (e.g., the kinase), any observed inhibition can be attributed directly to interference.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of MHN in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Prepare a luciferin-containing buffer (e.g., Promega's "Luciferase Assay Reagent") according to the manufacturer's instructions.
-
Prepare a solution of recombinant luciferase enzyme (e.g., QuantiLum®) at a concentration that gives a robust signal within the linear range of the luminometer.
-
-
Assay Plate Setup (384-well, white, solid bottom):
-
Add 100 nL of each MHN dilution (or DMSO control) to appropriate wells.
-
Add 5 µL of the luciferase enzyme solution to all wells.
-
Add 5 µL of assay buffer without enzyme to a set of control wells (background).
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Add 10 µL of the luciferin-containing buffer to all wells.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to remove bubbles.
-
Read luminescence on a compatible plate reader (e.g., BMG PHERAstar).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the DMSO control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the normalized data against the log of the MHN concentration and fit to a four-parameter dose-response curve to determine the IC50.
-
Protocol 2: Orthogonal Biophysical Validation via MST (Tier 3)
Causality: This protocol validates the direct, physical binding of MHN to its purified target protein, independent of enzymatic activity or reporter systems. MicroScale Thermophoresis (MST) measures the change in movement of a fluorescently labeled target protein through a temperature gradient upon ligand binding.
Methodology:
-
Protein Labeling:
-
Label the purified target protein with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins) according to the manufacturer's protocol (e.g., NanoTemper Technologies).
-
Determine the final concentration of labeled protein.
-
-
Sample Preparation:
-
Prepare a 16-point, 2-fold serial dilution of MHN in an appropriate assay buffer (e.g., PBS with 0.05% Tween-20). The highest concentration should be at least two orders of magnitude above the expected Kd.
-
In separate tubes, mix each MHN dilution with the labeled target protein at a fixed final concentration (typically in the low nM range).
-
Incubate for 10 minutes at room temperature to allow binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument (e.g., Monolith NT.115).
-
Run the experiment using appropriate LED power and MST power settings.
-
-
Data Analysis:
-
The instrument software will measure the change in normalized fluorescence (ΔFnorm) as a function of ligand concentration.
-
Plot ΔFnorm against the log of the MHN concentration and fit the data to the Kd-binding model to determine the dissociation constant (Kd). A strong, sigmoidal binding curve confirms a direct interaction.
-
Conclusion: From Hit to Validated Lead
The journey of a screening hit is fraught with potential pitfalls. For a compound like this compound, which contains a reactive nitroaromatic scaffold, a proactive and systematic approach to identifying cross-reactivity and assay interference is not just recommended—it is essential. By employing the tiered "de-risking funnel" described here, researchers can efficiently triage compounds, eliminate artifacts, and focus resources on those with a genuine and specific biological activity. This rigorous, evidence-based approach builds the trustworthiness and scientific integrity required to transform a promising hit into a viable lead candidate for drug development.
References
-
Dahlin, J.L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Probe Development and Drug Discovery. Available from: [Link][5]
-
National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. PubMed. Available from: [Link][6]
-
Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available from: [Link][1]
-
Zeng, Y., et al. (2024). Biologically relevant nitroaromatic compounds. ResearchGate. Available from: [Link][2]
-
PubChemLite. This compound (C7H6N2O5). Available from: [Link][10]
-
Simeonov, A., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. International Journal of Molecular Sciences. Available from: [Link][3]
-
Nikolac, N. (2014). Interferences in quantitative immunochemical methods. Biochemia Medica. Available from: [Link]
-
Assay Interference. (2021). Compound-mediated Interferences in Homogeneous Proximity Assays. YouTube. Available from: [Link][7]
-
Ju, K.S. & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available from: [Link][4]
-
PubChem. Methyl 6-hydroxy-5-nitronicotinate. Available from: [Link]
-
The Application of Clinical Pharmacology. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Available from: [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link][8]
-
National Institutes of Health. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]
-
Urusov, A.E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Biosensors. Available from: [Link]
-
Patsnap Synapse. How can off-target effects of drugs be minimised?. Available from: [Link][9]
-
PubMed. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Available from: [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
Comparing the efficacy of different catalysts for nitronicotinate synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, nitronicotinates, and their derivatives, represent a class of molecules with significant potential, serving as versatile intermediates in the synthesis of a variety of more complex pharmaceutical agents. The efficient and selective synthesis of these compounds is therefore a topic of considerable interest. The Knoevenagel condensation has emerged as a primary synthetic route, offering a powerful method for the formation of the key carbon-carbon bond in the nitronicotinate scaffold.
This guide provides a comprehensive comparison of the efficacy of various catalytic systems for the synthesis of nitronicotinates, with a focus on the Knoevenagel condensation of pyridinecarboxaldehydes with ethyl nitroacetate. By examining a range of catalysts, from traditional homogeneous bases to advanced heterogeneous and organocatalytic systems, this document aims to equip researchers with the knowledge to select the optimal catalyst for their specific synthetic needs, balancing factors such as yield, reaction time, cost, and environmental impact.
The Crucial Role of Catalysis in Nitronicotinate Synthesis
The synthesis of nitronicotinates, exemplified by the formation of ethyl 2-nitro-3-(pyridin-3-yl)acrylate, typically proceeds via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, in this case, a pyridinecarboxaldehyde and ethyl nitroacetate, respectively. The catalyst plays a pivotal role in this transformation by facilitating the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the desired α,β-unsaturated product.
The choice of catalyst profoundly influences the reaction's efficiency, selectivity, and overall viability. An ideal catalyst should not only provide a high yield of the desired product in a short reaction time but also be cost-effective, readily available, and environmentally benign. This guide will delve into the performance of several classes of catalysts, providing experimental data where available to support a comparative analysis.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst in the Knoevenagel condensation for nitronicotinate synthesis is evaluated based on several key parameters, including product yield, reaction time, and the mildness of the reaction conditions. A diverse array of catalysts, spanning homogeneous, heterogeneous, and organocatalytic systems, have been investigated for this and analogous transformations.
| Catalyst Type | Catalyst Example | Aldehyde | Active Methylene Compound | Solvent | Temp. (°C) | Time | Yield (%) | Recyclability | Reference |
| Homogeneous Base | Piperidine | 2-Methoxybenzaldehyde | Thiobarbituric acid | Ethanol | Reflux | - | High | No | [1] |
| Homogeneous Acid | Boric Acid (10 mol%) | p-Chlorobenzaldehyde | Malononitrile | Aqueous Ethanol | RT | - | Good to Excellent | No | [2][3] |
| Heterogeneous Metal Oxide | 1CaO–1.5MgO (BMO-1) | Benzaldehyde | Malononitrile | Water | RT | 10 min | 98 | Up to 5 cycles | [2] |
| Heterogeneous Metal Oxide | ZnO | Benzaldehyde | Ethyl Cyanoacetate | Solvent-free | RT | 6 h | >95 | - | [2] |
| Metal-Organic Framework | CuBTC | Benzaldehyde | Malononitrile | - | 80 | - | High | Yes | [4] |
| Organocatalyst | Quinine (15 mol%) | Aromatic Aldehydes | Active Methylene Compounds | Solvent-free | RT | - | up to 90 | Up to 4 cycles | [5] |
| Catalyst-Free | None | Pyridinecarbaldehydes | Malononitrile | - | - | - | - | N/A | [6] |
Note: The data in this table is compiled from various sources and may involve different substrates and specific reaction conditions. It is intended to provide a general comparison of catalyst performance.
In-Depth Look at Catalyst Classes
Homogeneous Base Catalysts: The Traditional Approach
Weakly basic amines, such as piperidine and pyridine, have long been the standard catalysts for the Knoevenagel condensation.[1] They operate by deprotonating the active methylene compound to generate the reactive enolate intermediate.
Mechanism of Base-Catalyzed Knoevenagel Condensation: The reaction proceeds through a well-established mechanism. The basic catalyst abstracts a proton from the α-carbon of the active methylene compound (ethyl nitroacetate), forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the pyridinecarboxaldehyde. The resulting alkoxide intermediate is protonated, and subsequent elimination of a water molecule yields the final α,β-unsaturated nitronicotinate.[7][8]
Caption: Mechanism of Base-Catalyzed Knoevenagel Condensation
While effective, homogeneous bases can be difficult to separate from the reaction mixture, leading to product contamination and challenges in catalyst recovery and reuse.
Homogeneous Acid Catalysts: An Alternative Pathway
Lewis acids and Brønsted acids can also catalyze the Knoevenagel condensation.[2][3][9] Lewis acids activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the enol form of the active methylene compound.[10] Boric acid is a mild and environmentally benign Brønsted acid catalyst that has shown good to excellent yields in these reactions.[3]
Heterogeneous Catalysts: The Green Chemistry Approach
In recent years, there has been a significant shift towards the use of heterogeneous catalysts for the Knoevenagel condensation, driven by the principles of green chemistry.[2][11] These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions.
-
Metal Oxides: Simple and mixed metal oxides, such as CaO-MgO and ZnO, have proven to be highly effective and reusable catalysts, particularly in environmentally friendly solvents like water or even under solvent-free conditions.[2]
-
Metal-Organic Frameworks (MOFs): MOFs, such as CuBTC, with their high surface area and tunable active sites, have demonstrated high catalytic activity and selectivity in Knoevenagel condensations.[4]
-
Zeolites: These microporous aluminosilicates can act as acidic catalysts, promoting the reaction, although they may also promote side reactions like hydrolysis of the product.[9]
Organocatalysts: A Metal-Free Alternative
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. Chiral organocatalysts, such as quinine, can be employed to achieve enantioselective Knoevenagel condensations, a crucial aspect in the synthesis of chiral pharmaceuticals.[5] These catalysts often operate under mild, solvent-free conditions and can be recycled.
Catalyst-Free Synthesis: The Simplest Approach
Intriguingly, there are reports of successful Knoevenagel condensations of pyridinecarbaldehydes with active methylene compounds occurring without the need for any catalyst.[6] While potentially offering the most straightforward and environmentally benign approach, the scope and efficiency of catalyst-free methods may be limited to specific substrates and require more forcing reaction conditions.
Experimental Protocols
To ensure the reproducibility of these synthetic methods, detailed experimental protocols are essential. Below are representative procedures for the Knoevenagel condensation using different types of catalysts.
Protocol 1: Homogeneous Base Catalysis using Piperidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-3-carboxaldehyde (10 mmol) and ethyl nitroacetate (11 mmol) in 50 mL of ethanol.
-
Catalyst Addition: Add piperidine (1 mmol, 10 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis using CaO-MgO
-
Reaction Setup: In a flask, suspend CaO-MgO (e.g., BMO-1, 5 mol%) in a solution of pyridine-3-carboxaldehyde (10 mmol) and ethyl nitroacetate (10 mmol) in 20 mL of water.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter the solid catalyst. The catalyst can be washed with a suitable solvent, dried, and reused. The aqueous filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the product.
Caption: General Experimental Workflow for Nitronicotinate Synthesis
Conclusion and Future Outlook
The synthesis of nitronicotinates via the Knoevenagel condensation is a versatile and powerful transformation, with the choice of catalyst being a critical determinant of success. While traditional homogeneous bases remain effective, the drive towards more sustainable and efficient chemical processes has led to the development of a wide array of alternative catalytic systems.
Heterogeneous catalysts, such as mixed metal oxides and MOFs, offer significant advantages in terms of reusability and environmental friendliness. Organocatalysts provide a valuable metal-free option, with the potential for asymmetric synthesis. The possibility of catalyst-free reactions for certain substrates further underscores the ongoing evolution of this important synthetic methodology.
For researchers and drug development professionals, the selection of a catalyst for nitronicotinate synthesis will depend on a careful consideration of the specific requirements of their project, including scale, cost, desired purity, and environmental impact. The information and comparative data presented in this guide are intended to facilitate this decision-making process, ultimately contributing to the more efficient and sustainable synthesis of these valuable chemical intermediates. Future research in this area will likely focus on the development of even more active, selective, and robust catalysts, as well as the expansion of the substrate scope to enable the synthesis of an even wider range of functionalized nitronicotinates for applications in drug discovery and beyond.
References
-
Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances.[7]
-
The comparison of Knoevenagel condensation under different reaction conditions. Various Sources.[12]
-
Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. Catalysis Science & Technology.[4]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications.[6]
-
A Comparative Guide to Catalysts for Knoevenagel Condensation. Benchchem.[2]
-
Role of Pyridinic Nitrogen on Base Catalyzed Knoevenagel Condensation over Pristine CNx. ResearchGate.[13]
-
Knoevenagel condensation over acidic zeolite. ResearchGate.[9]
-
Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. YouTube.[8]
-
Lewis Acidic Ionic Liquids for the Synthesis of Electrophilic Alkenes via the Knoevenagel Condensation. ResearchGate.[10]
-
Application Notes & Protocols: Knoevenagel Condensation for the Synthesis of Ethyl 3-Oxobutyrate Derivatives. Benchchem.[14]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ResearchGate.[15]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.[11]
-
Knoevenagel condensation. Wikipedia.[1]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PubMed Central.[16]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate.[17]
-
(E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate. PubMed Central.[18]
-
ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate.[19]
-
A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. PubMed Central.[20]
-
Enantioselective organocatalytic direct Michael addition of nitroalkanes to nitroalkenes promoted by a unique bifunctional DMAP-thiourea. PubMed.[21]
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal.[22]
-
Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde. Benchchem.[23]
-
Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate.[24]
-
The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions. New Journal of Chemistry.[5]
-
ETHYL 3-[(2-PIVALOYLAMINO)PYRIDINE-3-YL]ACRYLATE synthesis. ChemicalBook.[25]
-
ETHYL (2E)-3-(4-NITROPHENYL)ACRYLATE synthesis. ChemicalBook.[26]
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap.[27]
-
Organocatalytic enantioselective direct additions of aldehydes to 4-vinylpyridines and electron-deficient vinylarenes and their synthetic applications. PubMed.[28]
-
Examples of Knoevenagel condensation between aliphatic aldehydes and ethyl cyanoacetate. ResearchGate.[29]
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.[30]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI.[3]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI.[31]
-
Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. RSC Publishing.[32]
-
Ethyl 3-halo-3-nitroacrylates: synthesis and reactions with primary aromatic amines. ResearchGate.[33]
-
ethyl 3-(pyridin-3-yl)acrylate. ChemBK.[34]
-
Copolymerization of Ethylene and Methyl Acrylate by Dibenzocycloheptyl-Substituted Aryliminopyridyl Ni(II) Catalysts. MDPI.[35]
-
Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Organic Chemistry Portal.[36]
-
Process for production of ethyl acrylate. Google Patents.[37]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enantioselective organocatalytic direct Michael addition of nitroalkanes to nitroalkenes promoted by a unique bifunctional DMAP-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. ETHYL 3-[(2-PIVALOYLAMINO)PYRIDINE-3-YL]ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 26. ETHYL (2E)-3-(4-NITROPHENYL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 27. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 28. Organocatalytic enantioselective direct additions of aldehydes to 4-vinylpyridines and electron-deficient vinylarenes and their synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 31. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes [mdpi.com]
- 32. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. chembk.com [chembk.com]
- 35. mdpi.com [mdpi.com]
- 36. Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins [organic-chemistry.org]
- 37. US4507495A - Process for production of ethyl acrylate - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Methyl 4-hydroxy-5-nitronicotinate
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the heart of discovery. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides a detailed, procedural framework for the proper disposal of methyl 4-hydroxy-5-nitronicotinate, a substituted nitropyridine derivative. By understanding the inherent hazards and adhering to best practices, you can maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Hazard Assessment: Understanding the Risks
Primary Hazards:
-
Skin and Eye Irritation: Substituted pyridines and nitro compounds are frequently cited as irritants. Direct contact can cause redness, pain, and in severe cases, chemical burns.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][2]
-
Potential for Explosivity: Aromatic nitro compounds are a well-known class of potentially explosive materials, particularly when dry. They can be sensitive to heat, shock, or friction.[3] The presence of the nitro group warrants extreme caution.
-
Toxicity: While specific data is unavailable, many nitroaromatic compounds exhibit toxicity.[1]
Hazard Summary Table:
| Hazard Category | Anticipated Severity | Key Precautions |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Wear chemical safety goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Handle exclusively in a certified chemical fume hood. |
| Explosive Properties | Potential | Avoid grinding, shock, and friction. Do not allow to dry out. |
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.[4]
-
Hand Protection: Use nitrile or butyl rubber gloves. Standard latex gloves may not provide sufficient protection. Always consult the glove manufacturer's compatibility chart.[4]
-
Body Protection: A fully buttoned, flame-resistant lab coat is required.[4]
-
Respiratory Protection: All manipulations of solid or solutions of this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]
-
Emergency Equipment: An operational emergency eyewash station and safety shower must be readily accessible.[1]
Step-by-Step Disposal Procedures: A Risk-Based Approach
The guiding principle for the disposal of this compound is to treat it as a hazardous and potentially reactive chemical waste. Never pour this compound or its solutions down the drain or dispose of it in the regular trash.[4]
Workflow for Disposal Decision-Making
The following diagram outlines the decision-making process for the safe disposal of this compound.
Sources
Personal protective equipment for handling Methyl 4-hydroxy-5-nitronicotinate
A Researcher's Guide to Safely Handling Methyl 4-hydroxy-5-nitronicotinate
As scientific endeavors venture into novel chemical spaces, the synthesis and application of new molecules like this compound are paramount. This guide, crafted for researchers and drug development professionals, provides essential safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar compounds and established laboratory safety protocols to offer a robust framework for its safe management.
Disclaimer: The following guidance is based on the known hazards of aromatic nitro compounds and nicotinate derivatives. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Therefore, these procedures must be adapted in accordance with the SDS provided by your supplier and in compliance with all applicable federal, state, and local regulations. A thorough risk assessment should be conducted before any experiment.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
This compound combines a nicotinate ester with a nitro functional group, suggesting potential for skin, eye, and respiratory irritation, as well as heightened reactivity characteristic of nitro compounds. Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[1] Therefore, a multi-layered approach to PPE is mandatory.
Core PPE Requirements
| Operation | Recommended Personal Protective Equipment |
| Weighing and Preparing Solutions | Nitrile or Neoprene Gloves (double-gloving recommended), Chemical Splash Goggles, Flame-Resistant Laboratory Coat, and a properly fitted N95 or higher particulate respirator. |
| Running Reactions | Nitrile or Neoprene Gloves, Chemical Splash Goggles with a Face Shield, Flame-Resistant Laboratory Coat, and work within a certified chemical fume hood. |
| Work-up and Purification | Chemical-resistant gloves (consult manufacturer's guide for solvent compatibility), Chemical Splash Goggles, Flame-Resistant Laboratory Coat, and work within a certified chemical fume hood. |
| Waste Disposal | Nitrile or Neoprene Gloves, Chemical Splash Goggles, Flame-Resistant Laboratory Coat. |
Causality Behind PPE Choices
-
Gloves: Disposable nitrile gloves offer protection against a wide array of chemicals for short-term use.[2] For extended handling or when working with solvents, consulting a glove manufacturer's chemical resistance guide is crucial to select the appropriate material (e.g., neoprene, butyl rubber).
-
Eye Protection: Chemical splash goggles are essential to prevent contact with hazardous liquids. A face shield should be worn over safety glasses whenever there is a risk of explosion, significant splash hazard, or a highly exothermic reaction.[2]
-
Lab Coat: A flame-resistant lab coat provides a critical barrier against spills and splashes. Cotton-based clothing should be worn underneath, as synthetic fabrics like polyester can melt and adhere to the skin in a fire.[2]
-
Respiratory Protection: Due to the potential for respiratory irritation from fine powders or vapors, especially during handling of the solid compound, respiratory protection is a key safety measure.[3][4] Administrative and engineering controls, such as working in a fume hood, are the first line of defense.[2]
Step-by-Step Operational Protocols
Donning and Doffing PPE Workflow
Caption: Step-by-step process for the safe disposal of chemical waste.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022-03-29). Retrieved from [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage?. (2024-06-18). Retrieved from [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025-12-16). Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds - ESSR. Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. Retrieved from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). Retrieved from [Link]
-
Personal Protective Equipment - Environmental Health & Safety Services. Retrieved from [Link]
-
METHYL NICOTINATE EXTRA PURE - Loba Chemie. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Retrieved from [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
